Guanidine
Description
A strong organic base existing primarily as guanidium ions at physiological pH. It is found in the urine as a normal product of protein metabolism. It is also used in laboratory research as a protein denaturant. (From Martindale, the Extra Pharmacopoeia, 30th ed and Merck Index, 12th ed) It is also used in the treatment of myasthenia and as a fluorescent probe in HPLC.
This compound is an Acetylcholine Releasing Agent. The physiologic effect of this compound is by means of Increased Acetylcholine Activity.
This compound is a natural product found in Liparis formosana, Citrus reticulata, and other organisms with data available.
Guaniidine is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea; 2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease. this compound is a polyamine that can function as a strong organic base existing primarily as guanidium ions at physiological pH. With a pKa of 12.5, this compound is protonated, with a charge of +1 in physiological conditions. It is found in the urine as a normal product of protein metabolism. It is also used in laboratory research as a protein denaturant. (From Martindale, the Extra Pharmacopoeia, 30th ed and Merck Index, 12th ed). This compound is a crystalline compound of strong alkalinity formed by the oxidation of guanine. It is used in the manufacture of plastics and explosives.
Propriétés
IUPAC Name |
guanidine | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N3/c2-1(3)4/h(H5,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRALSGWEFCBTJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
CH5N3 | |
| Record name | Guanidine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Guanidine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
133216-37-2, Array | |
| Record name | Guanidine, homopolymer | |
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DSSTOX Substance ID |
DTXSID0023117 | |
| Record name | Guanidine | |
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Molecular Weight |
59.07 g/mol | |
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Physical Description |
Deliquescent solid; Absorbs carbon dioxide from the air; [Merck Index], Solid | |
| Record name | Guanidine | |
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| Source | Human Metabolome Database (HMDB) | |
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Solubility |
In water, 1,840 mg/L at 25 °C, 829 mg/mL | |
| Record name | Guanidine | |
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Vapor Pressure |
4.1 [mmHg] | |
| Record name | Guanidine | |
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Color/Form |
Deliquescent crystalline mass | |
CAS No. |
113-00-8, 50-01-1 | |
| Record name | Guanidine | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Guanidine | |
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| Record name | Guanidine | |
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| Record name | GUANIDINE | |
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| Record name | GUANIDINE | |
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| Record name | Guanidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001842 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
50 °C, 182.3 °C | |
| Record name | Guanidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00536 | |
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| Record name | GUANIDINE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7603 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Guanidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001842 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Pivotal Role of Guanidine Thiocyanate in RNA Extraction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular biology, the isolation of high-quality, intact RNA is a critical prerequisite for a multitude of downstream applications, from gene expression analysis and next-generation sequencing to the development of RNA-based therapeutics. At the heart of many robust RNA extraction methodologies lies guanidine thiocyanate (B1210189) (GTC), a powerful chaotropic agent indispensable for its multifaceted functions. This technical guide provides an in-depth exploration of the function of this compound thiocyanate in RNA extraction, complete with quantitative data, detailed experimental protocols, and mechanistic visualizations to empower researchers in their quest for pristine RNA.
The Core Functions of this compound Thiocyanate in RNA Extraction
This compound thiocyanate is a salt composed of the guanidinium (B1211019) cation ([CH₆N₃]⁺) and the thiocyanate anion (SCN⁻). Its efficacy in RNA extraction stems from its potent chaotropic and denaturing properties.[1] The primary functions of GTC in this context are:
-
Cell Lysis: GTC effectively disrupts cellular membranes, leading to the release of intracellular components, including RNA.[1] Its chaotropic nature disrupts the hydrogen-bonding network of water, which in turn destabilizes the lipid bilayer and integral membrane proteins.[2]
-
Protein Denaturation: this compound thiocyanate is one of the most effective protein denaturants known.[3] It rapidly unfolds proteins by disrupting their secondary and tertiary structures. This is achieved through the interference with hydrogen bonds and hydrophobic interactions that maintain the protein's native conformation.[2][4]
-
RNase Inactivation: A major challenge in RNA extraction is the ubiquitous presence of ribonucleases (RNases), enzymes that rapidly degrade RNA. This compound thiocyanate swiftly and irreversibly denatures RNases, thereby protecting the integrity of the isolated RNA.[1] This immediate inactivation is crucial for obtaining high-quality, full-length RNA transcripts.
-
Nucleoprotein Dissociation: GTC effectively dissociates RNA from its associated proteins, such as ribosomal proteins and regulatory RNA-binding proteins. This release is essential for the subsequent purification of naked RNA.
Quantitative Analysis of this compound Thiocyanate's Impact on RNA Yield and Purity
The concentration of this compound thiocyanate in the lysis buffer is a critical parameter that influences both the yield and purity of the extracted RNA. While a 4 M concentration is most commonly used in standard protocols, adjustments may be necessary depending on the sample type.[3][5]
Below is a summary of data from a study optimizing a this compound thiocyanate-based RNA extraction method from challenging soil samples, demonstrating the impact of increased GTC concentration on RNA yield and purity.
| This compound Thiocyanate Concentration | RNA Yield (µg/g soil) | A260/A280 Ratio | A260/A230 Ratio | RNA Integrity Number (RIN) |
| Standard (e.g., ~3.3 M in final lysate) | Not explicitly stated, but lower than optimized | ~1.9 - 2.0 | ~2.0 - 2.1 | High (e.g., >8) |
| Optimized (Increased by 25%) | 4.03 - 4.21 | 1.99 - 2.03 | 2.11 - 2.17 | Not explicitly stated for this specific optimization, but the final protocol yielded RINs of 9.6 |
Data adapted from a study by Liu et al. (2020) on microbial RNA extraction from heavy metal-contaminated soils. The "Standard" concentration is inferred from the description of the original protocol, and the "Optimized" concentration reflects a 25% increase in the volume of the this compound thiocyanate-containing lysis buffer. The A260/A280 ratio is an indicator of protein contamination (a ratio of ~2.0 is considered pure), while the A260/A230 ratio reflects contamination by salts and other organic compounds (a ratio of ~2.0-2.2 is considered pure). The RNA Integrity Number (RIN) is a measure of RNA degradation, with 10 being the highest quality.[6][7][8]
Experimental Protocol: Acid Guanidinium Thiocyanate-Phenol-Chloroform (AGPC) Method
This protocol is a widely used method for the single-step extraction of total RNA from a variety of biological samples.[5][9][10]
Materials:
-
Denaturing Solution (Solution D):
-
4 M Guanidinium thiocyanate
-
25 mM Sodium citrate, pH 7.0
-
0.5% (w/v) N-lauroylsarcosine (Sarkosyl)
-
0.1 M 2-mercaptoethanol (B42355) (add just before use)
-
-
2 M Sodium acetate, pH 4.0
-
Water-saturated phenol (B47542)
-
Chloroform (B151607):isoamyl alcohol (49:1, v/v)
-
75% Ethanol (in RNase-free water)
-
RNase-free water or formamide
Procedure:
-
Homogenization:
-
Tissues: Homogenize 100 mg of tissue in 1 mL of Solution D using a glass-Teflon homogenizer.
-
Cultured Cells: Lyse 10⁷ cells directly in the culture dish or after pelleting by adding 1 mL of Solution D and passing the lysate through a pipette multiple times.
-
-
Phase Separation:
-
To the 1 mL of homogenate, sequentially add:
-
0.1 mL of 2 M sodium acetate, pH 4.0. Mix by inversion.
-
1 mL of water-saturated phenol. Mix by inversion.
-
0.2 mL of chloroform:isoamyl alcohol (49:1). Shake vigorously for 10-15 seconds.
-
-
Incubate the mixture on ice for 15 minutes.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh tube.
-
Add an equal volume of isopropanol and mix.
-
Incubate at -20°C for at least 1 hour to precipitate the RNA.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C.
-
-
RNA Wash:
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Repeat the wash step.
-
-
RNA Solubilization:
-
Air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA in an appropriate volume of RNase-free water or formamide.
-
Incubate at 55-60°C for 10-15 minutes to aid dissolution.
-
Visualizing the Mechanisms of this compound Thiocyanate
To better understand the function of this compound thiocyanate, the following diagrams illustrate its key mechanisms of action.
Mechanism of Protein Denaturation by this compound Thiocyanate
This compound thiocyanate disrupts the stable, folded structure of proteins, including RNases, through a multi-pronged attack on the forces that maintain their three-dimensional conformation. The guanidinium cation and the thiocyanate anion act synergistically as chaotropic agents.
Caption: Mechanism of protein denaturation by this compound Thiocyanate.
The guanidinium cation, with its planar structure and distributed positive charge, interacts favorably with both polar and non-polar amino acid residues.[11][12][13][14] It can form hydrogen bonds with backbone carbonyl groups and acidic side chains, and also engage in cation-π interactions with aromatic residues.[12][13] The thiocyanate anion, a soft anion, can interact with the polypeptide backbone.[15][16] Together, these interactions disrupt the internal hydrogen bonds and hydrophobic core that stabilize the protein, leading to its unfolding and inactivation.[2][4]
Experimental Workflow of the AGPC RNA Extraction Method
The Acid Guanidinium Thiocyanate-Phenol-Chloroform (AGPC) method is a robust technique for isolating high-quality total RNA. The workflow is designed to efficiently lyse cells, inactivate RNases, and partition RNA away from DNA and proteins.
Caption: Workflow of the AGPC RNA extraction method.
This workflow highlights the critical role of this compound thiocyanate in the initial lysis and denaturation step, which is fundamental to the success of the entire extraction process. The subsequent phase separation, driven by the properties of phenol and chloroform at an acidic pH, effectively isolates the RNA in the aqueous phase, free from the majority of cellular contaminants.[5][10]
Conclusion
This compound thiocyanate is a cornerstone reagent in RNA extraction due to its potent ability to lyse cells, denature proteins, and inactivate RNases. Its application in methods like the AGPC protocol has been instrumental in enabling researchers to obtain high-quality RNA for sensitive downstream applications. A thorough understanding of its chemical properties and mechanism of action, as detailed in this guide, is essential for optimizing RNA extraction protocols and ensuring the reliability and reproducibility of experimental results. For professionals in research and drug development, mastering the use of this compound thiocyanate-based methods is a key step towards unlocking the intricacies of the transcriptome.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. nbinno.com [nbinno.com]
- 5. bu.edu [bu.edu]
- 6. The this compound thiocyanate‐high EDTA method for total microbial RNA extraction from severely heavy metal‐contaminated soils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dna.uga.edu [dna.uga.edu]
- 8. What is the significance of the 260/280 and the 260/230 ratios? | AAT Bioquest [aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Guanidinium–amino acid hydrogen-bonding interactions in protein crystal structures: implications for guanidinium-induced protein denaturation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Aromatic Amino Acids-Guanidinium Complexes through Cation-π Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.rsc.org [pubs.rsc.org]
Guanidine as a Chaotropic Agent: An In-depth Technical Guide for Molecular Biology Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of molecular biology and drug development, the ability to manipulate and purify macromolecules such as proteins and nucleic acids is paramount. This requires precise control over their complex, folded structures. Chaotropic agents are substances that disrupt the structure of water, thereby weakening the hydrophobic effect and destabilizing biological macromolecules. Among the most potent and widely utilized chaotropic agents are guanidinium (B1211019) salts, principally guanidinium chloride (GdmCl) and guanidinium thiocyanate (B1210189) (GTC).[1][2] This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of guanidine as a chaotropic agent.
The Mechanism of Chaotropic Activity
Guanidinium ions (Gdm⁺) are strong chaotropes that excel at denaturing proteins and inactivating enzymes.[3] The precise mechanism of action is multifaceted, involving both direct and indirect interactions with macromolecules.[4]
-
Disruption of Water Structure: Guanidinium ions interfere with the hydrogen-bonding network of water. This disruption reduces the energetic penalty of exposing nonpolar residues to the solvent, thereby weakening the hydrophobic interactions that are crucial for maintaining the native conformation of proteins.[5]
-
Direct Interaction with Macromolecules: Guanidinium ions can directly interact with the peptide backbone and amino acid side chains of proteins.[6] This interaction further destabilizes the folded structure. Molecular dynamics simulations suggest that GdmCl displays a longer-range electrostatic effect, in contrast to urea (B33335), which tends to accumulate in the first solvation shell of the protein.[4]
-
Inactivation of Nucleases: A critical application of guanidinium salts, particularly GTC, is the potent inactivation of nucleases (RNases and DNases) during nucleic acid extraction.[7][8] This immediate and effective denaturation protects the integrity of RNA and DNA from degradation by these pervasive enzymes.
Applications in Protein Chemistry
Guanidinium chloride is a powerful and widely used denaturant in studies of protein folding and stability.[3]
Protein Denaturation and Refolding
High concentrations of GdmCl, typically 6 M, are sufficient to induce a complete loss of ordered structure in most proteins, causing them to adopt a randomly coiled conformation.[1][3] This property is invaluable for:
-
Solubilizing inclusion bodies: Recombinantly expressed proteins often form insoluble aggregates known as inclusion bodies. Denaturation with concentrated GdmCl is a common first step in solubilizing these aggregates before attempting to refold the protein into its active conformation.
-
Protein folding studies: By systematically varying the concentration of GdmCl, researchers can study the thermodynamics and kinetics of protein unfolding and refolding, providing insights into the forces that stabilize the native state.[9][10]
-
Enzyme activity modulation: Guanidinium chloride can decrease enzyme activity by altering the protein's three-dimensional structure.[3]
Quantitative Analysis of Protein Denaturation
The effectiveness of a denaturant is often quantified by its C_m value, which is the molar concentration of the denaturant at the midpoint of the unfolding transition.
| Protein | Denaturant | C_m (M) | Technique |
| Lysozyme | Guanidinium Chloride | > 4.0 | Fluorescence Spectroscopy |
| Human Serum Albumin | Guanidinium Chloride | ~1.8 | ANS Binding |
| Coiled-coil analogs | Guanidinium Chloride | ~3.5 | Not Specified |
Table 1: Comparative C_m values for protein denaturation by Guanidinium Chloride. This table summarizes the midpoint of denaturation (C_m) for various proteins, indicating the concentration of Guanidinium Chloride required to unfold 50% of the protein population.[6][11][12]
Applications in Nucleic Acid Extraction
Guanidinium thiocyanate is a cornerstone of many modern RNA and DNA extraction protocols due to its potent chaotropic and nuclease-inhibiting properties.[7]
The Guanidinium Thiocyanate-Phenol-Chloroform (AGPC) Method
The AGPC method, originally developed by Chomczynski and Sacchi, is a robust and widely used technique for isolating high-quality total RNA.[13][14] The key principle is the use of a monophasic solution of GTC and acid phenol (B47542) to lyse cells and denature proteins.[8] Subsequent addition of chloroform (B151607) or bromochloropropane induces phase separation. At an acidic pH, total RNA remains exclusively in the upper aqueous phase, while DNA and proteins are partitioned into the interphase and lower organic phase, respectively.[8][13]
Viral Inactivation and Sample Stabilization
Guanidinium-based lysis buffers are highly effective at inactivating a broad range of viruses, including SARS-CoV-2, by disrupting their protein capsids and envelopes.[15][16][17] This property is critical for ensuring the safety of laboratory personnel handling infectious samples. Furthermore, these buffers stabilize nucleic acids for transport and storage, preserving their integrity for downstream applications like RT-PCR.[15][16]
| Lysis Buffer Components | Virus | Inactivation Efficacy |
| Guanidinium isothiocyanate, detergent, isopropanol (B130326) | SARS-CoV-2 | Minimum of 1 x 10^5 TCID50/ml |
| Guanidinium isothiocyanate, detergent | SARS-CoV-2 | Reduced titres by 1 x 10^4 TCID50/ml (incomplete inactivation) |
Table 2: Efficacy of Guanidinium-based buffers in viral inactivation. This table presents data on the effectiveness of different Guanidinium thiocyanate-containing lysis buffers in inactivating SARS-CoV-2.[17]
Experimental Protocols
Protocol for Protein Denaturation using Guanidinium Chloride
This protocol describes a general procedure for denaturing a protein using GdmCl for subsequent analysis.
Materials:
-
Purified protein stock solution
-
8 M Guanidinium Chloride (GdmCl) solution, buffered (e.g., with Tris-HCl, pH 8.5)
-
Appropriate buffer for the final application
Procedure:
-
Preparation of Denaturation Solution: Prepare a stock solution of 8 M GdmCl. Note that dissolving solid GdmCl is endothermic and may require gentle heating.[18] For many applications, a final concentration of 6 M GdmCl is used for complete denaturation.
-
Denaturation:
-
For solubilization of inclusion bodies from a cell paste, add 1 ml of 8 M GdmCl solution for every 0.1 gram of wet cell paste.[19]
-
For purified proteins, dilute the protein stock into the desired final concentration of GdmCl (e.g., 6 M). The final protein concentration will depend on the downstream application.
-
-
Incubation: Incubate the protein-GdmCl mixture at room temperature. The incubation time can vary from a few minutes to several hours, depending on the protein.
-
Downstream Processing: The denatured protein can be used for various applications. For refolding, the denaturant must be removed, typically by dialysis or size-exclusion chromatography. For analysis by SDS-PAGE, the GdmCl can be removed by trichloroacetic acid (TCA) precipitation.[19]
Protocol for Total RNA Extraction using Guanidinium Thiocyanate-Phenol-Chloroform (AGPC)
This protocol is a standard method for isolating high-quality total RNA from cells or tissues.
Materials:
-
Cell or tissue sample (up to 100 mg of tissue or 10^7 cells)
-
Guanidinium thiocyanate-based lysis solution (e.g., TRI Reagent® or a similar solution containing 4 M GTC, sodium citrate, sarcosyl, and 2-mercaptoethanol)[20][21]
-
Chloroform
-
Isopropanol
-
75% Ethanol (B145695) (prepared with nuclease-free water)
-
Nuclease-free water
Procedure:
-
Homogenization:
-
For tissues, homogenize the sample in 1 ml of the GTC lysis solution per 50-100 mg of tissue.
-
For cells grown in a monolayer, lyse the cells directly in the culture dish by adding 1 ml of the GTC lysis solution per 10 cm^2 area.
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.
-
Add 0.2 ml of chloroform per 1 ml of GTC lysis solution used.
-
Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Following centrifugation, the mixture will separate into a lower red organic phase, an interphase, and a colorless upper aqueous phase. The RNA remains exclusively in the aqueous phase.
-
Carefully transfer the upper aqueous phase to a fresh tube.
-
Precipitate the RNA by adding 0.5 ml of isopropanol per 1 ml of GTC lysis solution used.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
-
RNA Wash:
-
Remove the supernatant.
-
Wash the RNA pellet by adding at least 1 ml of 75% ethanol per 1 ml of GTC lysis solution used.
-
Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
Resuspension:
-
Remove the ethanol wash.
-
Briefly air-dry the RNA pellet for 5-10 minutes. Do not over-dry, as this will decrease its solubility.
-
Dissolve the RNA in an appropriate volume of nuclease-free water.
-
Visualizations of Key Processes
Caption: Conceptual workflow of protein denaturation and refolding mediated by Guanidinium Chloride.
Caption: Experimental workflow for total RNA extraction using the AGPC method.
Conclusion
This compound salts, as potent chaotropic agents, are indispensable tools in modern molecular biology and drug development. Their ability to denature proteins and inactivate nucleases underpins a wide range of applications, from fundamental studies of protein folding to the routine extraction of high-quality nucleic acids for diagnostic and research purposes. A thorough understanding of their mechanisms of action and the practical details of their application, as outlined in this guide, is essential for any researcher working with biological macromolecules. The robust and versatile nature of this compound-based methodologies ensures their continued relevance in the ever-evolving landscape of life sciences.
References
- 1. Comparison of commercially-available RNA extraction methods for effective bacterial RNA isolation from milk spiked samples | Electronic Journal of Biotechnology [ejbiotechnology.info]
- 2. Kinetic evidence for a two-stage mechanism of protein denaturation by guanidinium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Urea and Guanidinium Chloride Denature Protein L in Different Ways in Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buffer G2 [qiagen.com]
- 6. Contrasting Effects of Guanidinium Chloride and Urea on the Activity and Unfolding of Lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. Thermodynamics of the complex protein unfolding reaction of barstar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound hydrochloride denaturation of human serum albumin originates by local unfolding of some stable loops in domain III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein denaturation with this compound hydrochloride or urea provides a different estimate of stability depending on the contributions of electrostatic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. theory.labster.com [theory.labster.com]
- 14. blog.addgene.org [blog.addgene.org]
- 15. Inactivation of SARS-CoV-2 virus in saliva using a guanidium based transport medium suitable for RT-PCR diagnostic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inactivation of SARS-CoV-2 virus in saliva using a guanidium based transport medium suitable for RT-PCR diagnostic assays | PLOS One [journals.plos.org]
- 17. Frontiers | Evaluation of the SARS-CoV-2 Inactivation Efficacy Associated With Buffers From Three Kits Used on High-Throughput RNA Extraction Platforms [frontiersin.org]
- 18. Use of Protein Folding Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Denaturation solution for the isolation of RNA BioUltra, Molecular Biology | Sigma-Aldrich [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
Unraveling the Coil: An In-depth Technical Guide to Understanding Protein Unfolding with Guanidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the principles and methodologies associated with the use of guanidine hydrochloride (GuHCl) as a chemical denaturant to study protein folding and stability. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are engaged in characterizing protein structure, function, and stability.
The Mechanism of this compound Hydrochloride-Induced Protein Unfolding
This compound hydrochloride is a powerful chaotropic agent widely employed to induce the unfolding of proteins in a reversible manner.[1][2] Its effectiveness as a denaturant stems from its ability to disrupt the non-covalent interactions that stabilize the native three-dimensional structure of a protein. The precise mechanism of GuHCl-induced denaturation is multifaceted and involves both direct and indirect effects on the protein and the surrounding solvent.
The primary mechanisms of action include:
-
Disruption of Hydrogen Bonds: this compound hydrochloride can interfere with the intricate network of hydrogen bonds within the protein and between the protein and water, which are crucial for maintaining secondary and tertiary structures.[3][4]
-
Weakening of Hydrophobic Interactions: By altering the structure of water, GuHCl enhances the solubility of non-polar amino acid side chains.[3][4] This diminishes the hydrophobic effect, a major driving force for protein folding where non-polar residues are buried in the protein core.
-
Direct Binding: this compound hydrochloride can directly interact with the protein. The guanidinium (B1211019) ion can bind to the peptide backbone and charged residues, while the chloride ion also contributes to the overall effect. This preferential binding to the unfolded state shifts the equilibrium from the native (N) to the unfolded (U) state.[3][5]
The ionic nature of this compound hydrochloride distinguishes it from non-ionic denaturants like urea (B33335). This property can sometimes mask the effects of electrostatic interactions within the protein, a factor to consider when choosing a denaturant for stability studies.[6][7]
Quantitative Analysis of Protein Unfolding
The stability of a protein can be quantified by determining the free energy of unfolding in the absence of denaturant, ΔG°(H₂O). This is typically achieved by monitoring a structural signal as a function of GuHCl concentration and then extrapolating to 0 M denaturant. A common approach is the linear extrapolation method (LEM).
Data Presentation: Denaturation Parameters for Various Proteins
The following tables summarize key quantitative data from GuHCl-induced unfolding studies for several proteins, providing a comparative view of their stability. Cm represents the molar concentration of GuHCl at the midpoint of the unfolding transition, and the m-value is a measure of the dependence of ΔG on denaturant concentration, which is related to the change in solvent-accessible surface area upon unfolding.
| Protein | Method | Cm (M) | m-value (kcal mol⁻¹ M⁻¹) | Reference |
| Ribonuclease A (RNase A) | ||||
| Various | ~3.0 | 1.8 - 2.5 | [8] | |
| Lysozyme (B549824) | Calorimetry, Spectroscopy | ~4.1 | ~2.0 | [5][9] |
| Human Placental Cystatin (HPC) | Fluorescence, CD | 1.5 - 2.0 | Not Specified | [10] |
| Coiled-coil Analogs (20A) | CD | ~3.5 | Not Specified | [7][11] |
| Coiled-coil Analogs (15A5R) | CD | ~3.5 | Not Specified | [7][11] |
| Coiled-coil Analogs (10A10R) | CD | ~3.5 | Not Specified | [7][11] |
| Coiled-coil Analogs (20R) | CD | ~3.5 | Not Specified | [7][11] |
| CooA (DNA-binding domain) | CD, Fluorescence | 2.0 - 3.0 | Not Specified | [12] |
| Ferrocytochrome c | Absorption Spectroscopy | Not directly provided, high stability noted | Not Specified | [13] |
Note: Cm and m-values can vary depending on experimental conditions such as pH, temperature, and the specific spectroscopic probe used.
Experimental Protocols for Monitoring Protein Unfolding
Several biophysical techniques can be employed to monitor the conformational changes in a protein as it unfolds in the presence of increasing concentrations of this compound hydrochloride.
Fluorescence Spectroscopy
Intrinsic protein fluorescence, primarily from tryptophan and tyrosine residues, is highly sensitive to the local environment. As a protein unfolds, these residues become more exposed to the aqueous solvent, leading to changes in fluorescence intensity and a red shift in the emission maximum.
Detailed Methodology:
-
Sample Preparation:
-
Prepare a concentrated stock solution of the purified protein in a suitable buffer (e.g., phosphate (B84403) or Tris buffer at a specific pH).
-
Prepare a high-concentration stock solution of this compound hydrochloride (e.g., 8 M) in the same buffer. The exact concentration should be determined by refractive index measurements.[2]
-
Prepare a series of samples with varying concentrations of GuHCl (typically from 0 to 6 M or higher) and a constant final protein concentration (e.g., 2 µM).[12][14] This is achieved by mixing appropriate volumes of the protein stock, GuHCl stock, and buffer.
-
Include a buffer blank for each GuHCl concentration.
-
-
Equilibration:
-
Data Acquisition:
-
Set the excitation wavelength, typically 280 nm (for both Trp and Tyr) or 295 nm (to selectively excite Trp).
-
Record the fluorescence emission spectrum over a suitable range (e.g., 300-400 nm).[14]
-
Measure the fluorescence intensity at a fixed wavelength (often the emission maximum of the unfolded state) or the wavelength of maximum emission (λ_max) for each sample.
-
-
Data Analysis:
-
Correct the fluorescence data for buffer blanks.
-
Plot the fluorescence intensity or λ_max as a function of GuHCl concentration. The resulting data should produce a sigmoidal transition curve.
-
Fit the data to a two-state or multi-state unfolding model to determine the Cm and m-value.
-
Circular Dichroism (CD) Spectroscopy
Far-UV CD (190-250 nm) is used to monitor changes in the protein's secondary structure (α-helices, β-sheets). As the protein unfolds, the characteristic CD signal of its native secondary structure is lost.
Detailed Methodology:
-
Sample Preparation:
-
Follow a similar procedure as for fluorescence spectroscopy, but note that CD is more sensitive to buffer absorbance, so a buffer with low absorbance in the far-UV region is crucial. Phosphate buffers are a common choice.
-
Protein concentrations are typically in the range of 0.1-0.5 mg/mL.[16]
-
-
Equilibration:
-
Ensure samples are at equilibrium as described for fluorescence spectroscopy.
-
-
Data Acquisition:
-
Data Analysis:
-
Correct the spectra for the buffer blank.
-
Convert the raw data (in millidegrees) to mean residue ellipticity.
-
Plot the mean residue ellipticity at the chosen wavelength against the GuHCl concentration to generate a denaturation curve.
-
Fit the curve to an appropriate model to extract thermodynamic parameters.
-
Isothermal Titration Calorimetry (ITC)
ITC can be used to directly measure the heat changes associated with protein denaturation. In a typical experiment, a concentrated solution of GuHCl is titrated into a solution of the protein.
Detailed Methodology:
-
Sample Preparation:
-
Degas the protein solution and the GuHCl titrant solution thoroughly to avoid air bubbles.
-
Place the protein solution in the sample cell of the calorimeter.
-
Load the GuHCl solution into the injection syringe.
-
-
Data Acquisition:
-
Set the experimental temperature.
-
Perform a series of small injections of the GuHCl solution into the protein solution.
-
The instrument measures the heat absorbed or released after each injection.
-
-
Data Analysis:
-
The raw data (heat per injection) is integrated to obtain the enthalpy change as a function of the molar ratio of GuHCl to protein.
-
The resulting binding isotherm can be fitted to a model to determine the enthalpy of denaturation (ΔH_d).[9]
-
Visualizing the Process: Diagrams and Workflows
Protein Unfolding Pathway
Caption: Simplified pathways for GuHCl-induced protein unfolding.
Experimental Workflow for Denaturation Studies
Caption: General experimental workflow for protein denaturation analysis.
Relationship Between GuHCl Concentration and Protein Stability
Caption: A typical sigmoidal curve for protein unfolding by GuHCl.
Conclusion
This compound hydrochloride is an indispensable tool for investigating protein stability and folding pathways. A thorough understanding of its mechanism of action, coupled with the rigorous application of biophysical techniques such as fluorescence and CD spectroscopy, allows for the quantitative determination of the thermodynamic parameters that govern protein conformational stability. The methodologies and data presented in this guide offer a solid foundation for researchers to design, execute, and interpret protein unfolding experiments, ultimately contributing to advancements in protein engineering and drug development.
References
- 1. ycdehongchem.com [ycdehongchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Action of this compound Hydrochloride on Proteins [qinmuchem.com]
- 4. Mechanism and Difference of this compound Hydrochloride and Urea as Denaturant [yacooscience.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound Hydrochloride or UreaâWhich is a Better Protein Denaturant? [yacooscience.com]
- 7. Protein denaturation with this compound hydrochloride or urea provides a different estimate of stability depending on the contributions of electrostatic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thermodynamic investigations of proteins. II. Calorimetric study of lysozyme denaturation by this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of this compound hydrochloride (GdnHCl) and urea denaturation on inactivation and unfolding of human placental cystatin (HPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein denaturation with this compound hydrochloride or urea provides a different estimate of stability depending on the contributions of electrostatic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Hydrochloride-Induced Unfolding of the Three Heme Coordination States of the CO-Sensing Transcription Factor, CooA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of temperature and this compound hydrochloride on ferrocytochrome c at neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. Adapting the chemical unfolding assay for high-throughput protein screening using experimental and spectroscopic corrections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Probing Conformational Stability and Dynamics of Erythroid and Nonerythroid Spectrin: Effects of Urea and this compound Hydrochloride | PLOS One [journals.plos.org]
Guanidine Hydrochloride: A Technical Guide to its Role in Disrupting Hydrogen Bonds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanidine hydrochloride (GdnHCl) is a powerful chaotropic agent and protein denaturant widely employed in research and biopharmaceutical development. Its efficacy lies in its profound ability to disrupt the intricate network of non-covalent interactions that stabilize the native conformation of macromolecules, most notably the hydrogen bonds that are fundamental to protein structure and function. This technical guide provides an in-depth exploration of the mechanisms by which GdnHCl disrupts hydrogen bonds, leading to protein unfolding. It details the direct and indirect models of its action, presents quantitative thermodynamic data, outlines experimental protocols for studying its effects, and provides visual representations of the key processes involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who utilize GdnHCl in their work.
Introduction
The three-dimensional structure of a protein is dictated by a delicate balance of forces, including hydrogen bonds, hydrophobic interactions, electrostatic interactions, and van der Waals forces. Hydrogen bonds are particularly crucial in defining the secondary structures (α-helices and β-sheets) and the overall tertiary structure of a protein. The disruption of these bonds leads to the loss of the protein's native structure, a process known as denaturation, which is often accompanied by a loss of biological function.
This compound hydrochloride is a salt with the formula [C(NH2)3]Cl. The active component, the guanidinium (B1211019) ion ([C(NH2)3]+), is a planar, resonant structure with a delocalized positive charge. This unique structure allows it to effectively interfere with the hydrogen bonding network of both water and the protein itself.[1][2] Understanding the precise molecular mechanisms of GdnHCl-induced denaturation is critical for its application in protein folding studies, protein purification from inclusion bodies, and in the development of therapeutic proteins.[3][4]
Mechanism of Hydrogen Bond Disruption
The denaturation of proteins by this compound hydrochloride is a complex process that is understood to occur through a combination of direct and indirect mechanisms.[3][5]
Direct Interaction Model
The direct interaction model posits that guanidinium ions directly interact with the protein, thereby disrupting its intramolecular hydrogen bonds and stabilizing the unfolded state.[6] This occurs through several key interactions:
-
Hydrogen Bonding with the Peptide Backbone: The guanidinium ion can form hydrogen bonds with the carbonyl oxygen and amide hydrogen atoms of the peptide backbone.[6] This competition for hydrogen bonding partners weakens the intramolecular hydrogen bonds that maintain secondary structures like α-helices and β-sheets.
-
Interaction with Amino Acid Side Chains: Guanidinium ions can interact favorably with both polar and nonpolar amino acid side chains.[7] They can form hydrogen bonds with polar side chains and engage in cation-π interactions with aromatic side chains (e.g., tryptophan, tyrosine, and phenylalanine). These interactions solubilize the hydrophobic core of the protein, promoting its unfolding.
-
Preferential Solvation of the Unfolded State: this compound hydrochloride preferentially interacts with the unfolded state of a protein compared to its native state.[3] By solvating the exposed peptide backbone and amino acid side chains of the denatured protein, GdnHCl shifts the folding equilibrium towards the unfolded state.
Indirect (Solvent-Mediated) Model
The indirect model suggests that GdnHCl alters the structure and properties of the surrounding water, which in turn weakens the forces that stabilize the protein's native conformation.[5][8] Key aspects of this model include:
-
Disruption of Water's Hydrogen Bond Network: The guanidinium ion is a "chaotropic" agent, meaning it disrupts the highly ordered hydrogen-bonding network of water.[9] This disruption reduces the hydrophobic effect, which is a major driving force for protein folding. The hydrophobic core of a protein is stabilized by the entropic penalty of ordering water molecules around nonpolar residues; by disordering water, GdnHCl diminishes this penalty, making it more favorable for hydrophobic residues to be exposed to the solvent.
-
Alteration of Water's Properties: The presence of GdnHCl changes the bulk properties of the solvent, such as surface tension and viscosity. These changes can influence the energetics of protein folding and unfolding.
It is now widely accepted that both direct and indirect mechanisms contribute to the denaturing effect of this compound hydrochloride, with their relative importance potentially varying depending on the specific protein and solution conditions.
Quantitative Analysis of this compound Hydrochloride-Induced Denaturation
The effect of this compound hydrochloride on protein stability is typically quantified by monitoring a structural signal (e.g., circular dichroism or fluorescence) as a function of denaturant concentration. The resulting denaturation curve can be analyzed to obtain thermodynamic parameters that describe the stability of the protein.
Thermodynamic Parameters
A common method for analyzing denaturation data is the linear extrapolation method (LEM), which relates the free energy of unfolding (ΔG) to the denaturant concentration ([D]):
ΔG = ΔGH₂O - m[D]
where:
-
ΔGH₂O is the free energy of unfolding in the absence of denaturant, representing the intrinsic stability of the protein.
-
m-value is a measure of the dependence of ΔG on the denaturant concentration. It is proportional to the change in the solvent-accessible surface area (ΔASA) upon unfolding.[1][10]
A higher m-value indicates a greater sensitivity of the protein's stability to the denaturant.
Data Presentation
The following tables summarize key thermodynamic parameters for the this compound hydrochloride-induced denaturation of several well-studied proteins.
| Protein | Method | ΔGH₂O (kcal/mol) | m-value (kcal/mol·M) | Cm (M) | Reference |
| Ribonuclease A | Spectrophotometry | 9.0 | 3.0 | 3.0 | [10] |
| Lysozyme | Spectrophotometry | 6.1 | 2.9 | 2.1 | [10] |
| Myoglobin | Spectrophotometry | 13.0 | 3.2 | 4.1 | [10] |
| α-Chymotrypsin | Spectrophotometry | 7.9 | 3.8 | 2.1 | [10] |
| β-Lactoglobulin | Spectrophotometry | 5.9 | 2.3 | 2.6 | [10] |
| Erythroid Spectrin (Dimer) | Fluorescence, CD | ~10.5 | - | - | [11] |
| Non-erythroid Spectrin (Tetramer) | Fluorescence, CD | ~30 | - | - | [11] |
Table 1: Thermodynamic Stability of Proteins Denatured by this compound Hydrochloride. Cm represents the midpoint of the denaturation transition, where half of the protein is unfolded.
| Protein | m-value (kcal/mol·M) | Reference |
| Barnase | 2.59 | [10] |
| Chymotrypsin Inhibitor 2 | 1.83 | [10] |
| Cytochrome c | 2.76 | [10] |
| T4 Lysozyme | 3.65 | [10] |
| Staphylococcal Nuclease | 2.45 | [10] |
Table 2: m-values for this compound Hydrochloride-Induced Unfolding of Various Proteins.
Experimental Protocols
The study of this compound hydrochloride-induced protein denaturation typically involves spectroscopic techniques that are sensitive to changes in protein conformation.
This compound Hydrochloride-Induced Denaturation Monitored by Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy is a powerful technique for monitoring changes in the secondary structure of proteins. The far-UV CD spectrum (190-250 nm) is sensitive to the conformation of the peptide backbone.
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of the protein of interest in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4).
-
Prepare a high-concentration stock solution of this compound hydrochloride (e.g., 8 M) in the same buffer. The exact concentration should be determined by refractive index measurements.[12]
-
Prepare a buffer solution without GdnHCl.
-
-
Sample Preparation:
-
Prepare a series of solutions with varying concentrations of GdnHCl (e.g., 0 to 6 M in 0.2 M increments) by mixing the GdnHCl stock solution and the buffer solution.
-
Add a constant amount of the protein stock solution to each GdnHCl solution to achieve the desired final protein concentration (typically in the range of 0.1-0.2 mg/mL).
-
Allow the samples to equilibrate for a sufficient time (e.g., 2-12 hours) at a constant temperature (e.g., 25°C) to ensure that the unfolding reaction has reached equilibrium.[13]
-
-
CD Measurement:
-
Record the far-UV CD spectrum of each sample using a spectropolarimeter.
-
Typically, the signal at 222 nm (characteristic of α-helical content) is monitored as a function of GdnHCl concentration.[12]
-
A corresponding blank spectrum (buffer with the same GdnHCl concentration but without protein) should be subtracted from each sample spectrum.
-
-
Data Analysis:
-
Plot the mean residue ellipticity at 222 nm versus the GdnHCl concentration.
-
Fit the resulting sigmoidal curve to a two-state denaturation model to determine the midpoint of the transition (Cm) and the m-value. From these parameters, ΔGH₂O can be calculated.
-
This compound Hydrochloride-Induced Denaturation Monitored by Fluorescence Spectroscopy
Intrinsic protein fluorescence, primarily from tryptophan and tyrosine residues, is highly sensitive to the local environment of these residues. Unfolding of a protein typically exposes these residues to the aqueous solvent, leading to changes in the fluorescence emission spectrum (e.g., a red shift in the emission maximum) and intensity.[14]
Methodology:
-
Preparation of Stock Solutions:
-
Prepare protein and GdnHCl stock solutions as described for CD spectroscopy.
-
-
Sample Preparation:
-
Prepare a series of GdnHCl solutions with varying concentrations.
-
Add the protein stock solution to each GdnHCl solution to a final concentration that gives a suitable fluorescence signal (typically in the µM range).
-
Equilibrate the samples at a constant temperature.[13]
-
-
Fluorescence Measurement:
-
Excite the samples at a wavelength that selectively excites tryptophan residues (e.g., 295 nm) to minimize the contribution from tyrosine.[13]
-
Record the fluorescence emission spectrum (e.g., from 300 to 400 nm).
-
Monitor the change in fluorescence intensity at a specific wavelength (often the emission maximum of the unfolded state, e.g., 350 nm) or the shift in the emission maximum as a function of GdnHCl concentration.[15]
-
-
Data Analysis:
-
Plot the fluorescence intensity or emission maximum versus the GdnHCl concentration.
-
Analyze the denaturation curve using a two-state model to extract the thermodynamic parameters (Cm, m-value, and ΔGH₂O).
-
Visualizing the Mechanisms and Processes
The following diagrams, generated using the DOT language, illustrate key concepts related to the action of this compound hydrochloride.
Figure 1: The dual mechanism of this compound hydrochloride-induced protein denaturation.
Figure 2: Experimental workflow for GdnHCl-induced protein denaturation studies.
Figure 3: The effect of GdnHCl on the protein folding-unfolding equilibrium.
Conclusion
This compound hydrochloride remains an indispensable tool in the study of protein structure, stability, and folding. Its potent ability to disrupt hydrogen bonds and other non-covalent interactions stems from a combination of direct binding to the polypeptide chain and indirect effects on the solvent environment. A thorough understanding of its mechanism of action, coupled with robust experimental design and data analysis, is essential for its effective application in research and development. This guide provides a foundational understanding of these aspects, serving as a valuable resource for scientists and professionals in the field. Further research continues to refine our understanding of the intricate molecular details of GdnHCl-induced denaturation, promising deeper insights into the fundamental principles of protein science.
References
- 1. The magnitude of changes in this compound-HCl unfolding m-values in the protein, iso-1-cytochrome c, depends upon the substructure containing the mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein stabilization by urea and this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Action of this compound Hydrochloride on Proteins [qinmuchem.com]
- 4. Refolding out of this compound hydrochloride is an effective approach for high-throughput structural studies of small proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Changes in Water Structure Induced by the Guanidinium Cation and Implications for Protein Denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Changes in water structure induced by the guanidinium cation and implications for protein denaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Probing Conformational Stability and Dynamics of Erythroid and Nonerythroid Spectrin: Effects of Urea and this compound Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound Hydrochloride-Induced Unfolding of the Three Heme Coordination States of the CO-Sensing Transcription Factor, CooA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stepwise unfolding of a multi-tryptophan protein MPT63 with immunoglobulin-like fold: detection of zone-wise perturbation during this compound hydrochloride-induced unfolding using phosphorescence spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. home.sandiego.edu [home.sandiego.edu]
The Principle of Guanidine-Based Cell Lysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles and applications of guanidine-based cell lysis, a cornerstone technique in molecular biology for the isolation of high-quality nucleic acids.
Core Principles of this compound-Based Cell Lysis
This compound-based cell lysis relies on the potent chaotropic properties of guanidinium (B1211019) salts, most commonly guanidinium isothiocyanate (GITC) and guanidinium hydrochloride (GuHCl).[1][2] These salts are highly effective at disrupting cellular structures and protecting nucleic acids from degradation.
Mechanism of Action:
At the heart of their function, guanidinium salts act as chaotropic agents, disrupting the hydrogen-bonding network of water.[3][4] This disruption has a cascading effect on biological macromolecules:
-
Protein Denaturation: By interfering with hydrophobic interactions and hydrogen bonds that maintain the secondary and tertiary structures of proteins, guanidinium salts cause them to unfold and lose their function.[2][5][6][7] This is critical for inactivating nucleases (RNases and DNases) that would otherwise rapidly degrade RNA and DNA upon cell lysis.[1][8][9] Guanidinium isothiocyanate is considered a particularly strong denaturant as both the guanidinium cation and the isothiocyanate anion are chaotropic.[10]
-
Disruption of Cellular Membranes: The chaotropic environment created by high concentrations of guanidinium salts solubilizes the lipid bilayers of cell and organelle membranes, leading to efficient cell lysis and the release of intracellular contents.[1][4]
-
Dissociation of Nucleoprotein Complexes: Guanidinium salts effectively break the bonds between nucleic acids and their associated proteins, such as histones and ribosomal proteins, releasing the nucleic acids into the lysate.[1]
Key Components of this compound-Based Lysis Buffers
This compound-based lysis buffers are typically multicomponent solutions designed to optimize cell lysis and nucleic acid stability.
| Component | Typical Concentration | Function |
| Guanidinium Isothiocyanate (GITC) | 4 M | Strong chaotropic agent; denatures proteins (including RNases) and disrupts cell membranes.[11][12][13][14] |
| Guanidinium Hydrochloride (GuHCl) | > 3 M (cleaning), 4-6 M (binding) | Chaotropic agent; used for protein denaturation and facilitating nucleic acid binding to silica (B1680970).[5][15] |
| Tris-HCl | 25-55 mM | Buffering agent to maintain a stable pH.[11][13] |
| EDTA | 25 mM | Chelates divalent cations (e.g., Mg2+), which are cofactors for nucleases.[13] |
| Detergents (e.g., Triton X-100, Sarkosyl) | 0.5% - 3% (v/v) | Aid in the solubilization of membranes and proteins.[11][13] |
| Reducing Agents (e.g., β-mercaptoethanol) | 0.1 M | Break disulfide bonds in proteins, further enhancing denaturation, particularly of RNases.[11] |
| Sodium Citrate (B86180)/Acetate (B1210297) | 25 mM | Buffering agent, particularly in acidic RNA extraction protocols.[11][12] |
Experimental Protocols
General Protocol for RNA Extraction using Guanidinium Isothiocyanate (Single-Step Method)
This protocol is a widely used method for the isolation of total RNA from cells and tissues.
Materials:
-
Denaturing solution: 4 M guanidinium thiocyanate, 25 mM sodium citrate (pH 7.0), 0.5% N-lauroylsarcosine, and 0.1 M 2-mercaptoethanol (B42355) (added just before use).[11][12][16]
-
Chloroform:isoamyl alcohol (49:1).[11]
-
75% ethanol (B145695).
Procedure:
-
Homogenization:
-
For cell cultures (adherent): Remove culture medium and lyse cells directly in the culture dish by adding 1 mL of denaturing solution per 10⁷ cells. Pass the lysate through a pipette several times to homogenize.[12]
-
For cell cultures (suspension): Pellet cells by centrifugation, discard the supernatant, and lyse the pellet in 1 mL of denaturing solution per 10⁷ cells.[12]
-
For tissues: Add 1 mL of denaturing solution per 50-100 mg of tissue and homogenize using a rotor-stator or bead homogenizer.[4]
-
-
Phase Separation:
-
To the homogenate, sequentially add 0.1 mL of 2 M sodium acetate (pH 4.0), 1 mL of phenol, and 0.2 mL of chloroform:isoamyl alcohol (49:1), vortexing briefly after each addition.[11][16]
-
Centrifuge at 10,000 x g for 20 minutes at 4°C.[11][16] The mixture will separate into a lower organic phase, an interphase containing DNA and proteins, and an upper aqueous phase containing RNA.
-
-
RNA Precipitation:
-
RNA Wash:
-
Resuspension:
-
Air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as it can be difficult to resuspend.[17]
-
Resuspend the RNA in an appropriate volume of RNase-free water.
-
Protocol for Cell Lysis with Buffer RLT for RNA Purification (Spin Column-Based)
This protocol is commonly used with commercial kits for RNA purification.
Materials:
-
Buffer RLT (containing guanidinium isothiocyanate).[18]
-
β-mercaptoethanol (optional but recommended).[18]
-
70% ethanol.
-
RNase-free water.
-
Spin columns with silica membranes.
Procedure:
-
Cell Lysis and Homogenization:
-
Ethanol Addition:
-
Add an equal volume of 70% ethanol to the lysate and mix well by pipetting.[19]
-
-
Binding to Silica Membrane:
-
Transfer the sample to a spin column placed in a collection tube.
-
Centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.[20]
-
-
Washing:
-
Perform the wash steps as recommended by the kit manufacturer, typically involving the addition of specific wash buffers followed by centrifugation. This removes contaminants while the RNA remains bound to the silica membrane.
-
-
Elution:
-
Place the spin column in a clean collection tube.
-
Add an appropriate volume of RNase-free water directly to the center of the membrane.
-
Incubate for 1 minute at room temperature and then centrifuge for 1 minute at ≥8000 x g to elute the purified RNA.
-
Data Presentation
Quantitative data on the efficiency of this compound-based lysis is often application-specific. However, the following table summarizes typical concentrations and conditions.
| Parameter | Guanidinium Isothiocyanate | Guanidinium Hydrochloride | Notes |
| Working Concentration for Lysis | 4 M | 4-6 M | Higher concentrations are more effective at denaturing RNases.[2][21] |
| Optimal pH for RNA extraction | 4.0-7.0 | Not specified for lysis | Acidic pH helps to selectively retain RNA in the aqueous phase during phenol-chloroform extraction.[11][12] |
| Incubation Time for Lysis | 5-10 minutes at room temperature | Variable | Sufficient time is needed for complete dissociation of nucleoprotein complexes.[5][17] |
| Viral Inactivation Efficiency | High | High | Both are effective at inactivating enveloped and non-enveloped viruses.[22] |
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. RNA Extraction using Trizol [protocols.io]
- 4. rnaseqcore.vet.cornell.edu [rnaseqcore.vet.cornell.edu]
- 5. TRIzol RNA Extraction Protocol - CD Genomics [rna.cd-genomics.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Effect of pH on RNA degradation during guanidinium extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An efficient and cost-effective method for purification of small sized DNAs and RNAs from human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. guanidinehydrochloride vs. guanidineisothiocyanate - Protein and Proteomics [protocol-online.org]
- 11. Star Republic: Guide for Biologists [sciencegateway.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 14. geneticeducation.co.in [geneticeducation.co.in]
- 15. itwreagents.com [itwreagents.com]
- 16. bu.edu [bu.edu]
- 17. health.uconn.edu [health.uconn.edu]
- 18. What is the composition of Buffer RLT? [qiagen.com]
- 19. www2.nau.edu [www2.nau.edu]
- 20. qiagen.com [qiagen.com]
- 21. Direct isolation of poly(A)+ RNA from 4 M this compound thiocyanate-lysed cell extracts using locked nucleic acid-oligo(T) capture - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Assessment of the lysis efficiency of selected guanidinium thiocyanate/hydrochloride lysis buffers commonly used in PCR diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
Guanidine Thiocyanate: A Technical Guide to RNase Inactivation and RNA Integrity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use of guanidine thiocyanate (B1210189) (GTC) for the inactivation of ribonucleases (RNases) during RNA isolation procedures. This document details the core mechanism of action, presents quantitative data, and offers detailed experimental protocols for researchers, scientists, and drug development professionals.
Core Principles: The Chaotropic Nature of this compound Thiocyanate
This compound thiocyanate is a powerful chaotropic agent widely employed in molecular biology to maintain RNA integrity during extraction.[1][2] Its effectiveness stems from its ability to disrupt the intricate network of hydrogen bonds within and between molecules, most notably water.[1][3][4] This disruption of hydrogen bonding networks effectively weakens hydrophobic interactions that are crucial for maintaining the three-dimensional structure of macromolecules like proteins and nucleic acids.[2][5]
RNases, the enzymes responsible for RNA degradation, are particularly susceptible to the denaturing effects of this compound thiocyanate.[6][7][8] In the presence of high concentrations of GTC, these enzymes lose their native conformation, a process known as denaturation.[5][9] This structural loss renders the RNases inactive, thereby protecting the RNA from degradation.[7][10] The guanidinium (B1211019) cation and the thiocyanate anion both contribute to this chaotropic effect.[1][11]
The mechanism of RNase inactivation by this compound thiocyanate is a multi-step process that involves the disruption of the enzyme's secondary and tertiary structures. This leads to the unfolding of the protein and the loss of its catalytic activity.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound thiocyanate in RNA isolation protocols.
Table 1: Common Concentrations of this compound Thiocyanate Solutions
| Component | Concentration | Purpose | Reference |
| This compound Thiocyanate | 4 M | Primary denaturant and RNase inhibitor | [12][13][14] |
| Sodium Citrate | 25 mM | Buffering agent | [12][13] |
| N-lauroylsarcosine (Sarkosyl) | 0.5% (wt/vol) | Detergent to aid in cell lysis | [12][13] |
| 2-Mercaptoethanol (B42355) | 0.1 M | Reducing agent to break disulfide bonds in RNases | [12][15] |
Table 2: Stability of RNA in this compound Thiocyanate Lysates
| Storage Temperature | Duration of Stability | Reference |
| Room Temperature | Up to 3 days | [16] |
| +4°C | At least 2 weeks | [16] |
| -20°C | Over 1 year | [16][17] |
Table 3: Spectrophotometric Ratios for RNA Purity Assessment
| Ratio | Ideal Value | Indication of Contamination if Low |
| A260/A280 | ~2.0 | Protein or phenol (B47542) contamination |
| A260/A230 | 2.0 - 2.2 | This compound thiocyanate, salt, or carbohydrate contamination |
Note: Residual this compound thiocyanate can significantly lower the A260/A230 ratio.[18]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound thiocyanate for RNase inactivation and RNA isolation.
Preparation of Denaturing Solution (Solution D)
This protocol is adapted from the single-step RNA isolation method.[12]
Materials:
-
This compound thiocyanate
-
0.75 M Sodium citrate, pH 7.0
-
10% (wt/vol) N-lauroylsarcosine (Sarkosyl)
-
2-Mercaptoethanol
-
Nuclease-free water
Procedure:
-
To prepare the stock solution, dissolve 250 g of this compound thiocyanate in 293 ml of nuclease-free water. This can be heated to 65°C to aid dissolution.[12]
-
Add 17.6 ml of 0.75 M sodium citrate, pH 7.0.[12]
-
Add 26.4 ml of 10% (wt/vol) Sarkosyl.[12]
-
The stock solution can be stored for up to 3 months at room temperature.[12]
-
To prepare the working denaturing solution (Solution D), add 0.36 ml of 2-mercaptoethanol to 50 ml of the stock solution immediately before use.[12]
-
The working solution can be stored for up to 1 month at room temperature.[12]
Safety Precautions: this compound thiocyanate is harmful if swallowed and can cause severe skin burns and eye damage.[19][20] It is also harmful to aquatic life.[19] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. Handle this compound thiocyanate and 2-mercaptoethanol in a chemical fume hood.[12][20]
Single-Step RNA Isolation from Tissues or Cultured Cells
This protocol is a widely used method for the isolation of total RNA.[13][21]
Materials:
-
Denaturing solution (Solution D, see section 3.1)
-
2 M Sodium acetate, pH 4.0
-
Water-saturated phenol
-
Chloroform:isoamyl alcohol (49:1)
-
75% Ethanol (B145695) (in nuclease-free water)
-
Nuclease-free water or formamide
Experimental Workflow:
Procedure:
-
Homogenization:
-
Phase Separation:
-
To the homogenate, sequentially add:
-
0.1 ml of 2 M sodium acetate, pH 4.0
-
1 ml of water-saturated phenol
-
0.2 ml of chloroform:isoamyl alcohol (49:1)
-
-
Vortex the mixture for 10-15 seconds after each addition.
-
Incubate the mixture on ice for 15 minutes.
-
-
Centrifugation:
-
Centrifuge the samples at 10,000 x g for 20 minutes at 4°C.
-
After centrifugation, the mixture will separate into a lower organic phase, an interphase, and an upper aqueous phase containing the RNA.[21]
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh tube.
-
Add an equal volume of isopropanol and mix.
-
Incubate at -20°C for at least 30 minutes to precipitate the RNA.[13]
-
-
RNA Pelleting and Washing:
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the RNA.[13]
-
Discard the supernatant and wash the RNA pellet with 1 ml of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
Resuspension:
-
Carefully discard the ethanol wash and briefly air-dry the pellet.
-
Resuspend the RNA pellet in an appropriate volume of nuclease-free water or formamide.
-
Concluding Remarks
This compound thiocyanate remains a cornerstone of molecular biology for its robust and reliable inactivation of RNases, ensuring the isolation of high-quality RNA. Its potent chaotropic properties effectively denature these degradative enzymes, a critical first step in numerous downstream applications, from RT-qPCR to next-generation sequencing. Understanding the fundamental principles of its action, adhering to established protocols, and observing safety precautions are paramount for successful and reproducible results in research and development. While alternative methods for RNase inactivation exist, the this compound thiocyanate-based single-step method continues to be a widely practiced and effective approach for obtaining intact total RNA.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Chaotropic agent - Wikipedia [en.wikipedia.org]
- 3. Effective interactions between chaotropic agents and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agscientific.com [agscientific.com]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. geneticeducation.co.in [geneticeducation.co.in]
- 8. biocompare.com [biocompare.com]
- 9. nbinno.com [nbinno.com]
- 10. RNA extraction by the this compound thiocyanate procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. bu.edu [bu.edu]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Direct isolation of poly(A)+ RNA from 4 M this compound thiocyanate-lysed cell extracts using locked nucleic acid-oligo(T) capture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EP1151132A2 - Methods and reagents for inactivating ribonucleases - Google Patents [patents.google.com]
- 16. [Retention of nucleic acid integrity in this compound thiocyanate lysates of whole blood] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. qiagen.com [qiagen.com]
- 19. biospectra.us [biospectra.us]
- 20. agscientific.com [agscientific.com]
- 21. theory.labster.com [theory.labster.com]
The Physicochemical Properties of Guanidine Salts in Solution: A Technical Guide for Researchers
Abstract
Guanidine salts, particularly guanidinium (B1211019) chloride (GdmCl) and guanidinium thiocyanate (B1210189) (GdmSCN), are indispensable reagents in contemporary biochemistry and molecular biology.[1][2] Renowned for their potent chaotropic and denaturing capabilities, these compounds are fundamental to studies of protein folding, nucleic acid isolation, and cellular lysis.[1][3][4] This technical guide provides an in-depth examination of the core physicochemical properties of this compound salts in aqueous solutions, tailored for researchers, scientists, and professionals in drug development. It consolidates quantitative data, details essential experimental protocols, and presents visual representations of key chemical and biological processes.
Introduction: The Guanidinium Ion
At the heart of the properties of this compound salts is the guanidinium cation, [C(NH₂)₃]⁺. This planar, highly stable cation owes its characteristics to the delocalization of its positive charge across three nitrogen atoms through resonance.[1][5] This charge delocalization results in a very high basicity for its conjugate base, this compound, with the guanidinium ion itself being a weak acid with a high pKa.[1][5] The symmetrical distribution of charge and the ion's ability to form multiple hydrogen bonds are central to its profound effects on the structure of macromolecules in solution.
Below is a representation of the resonance structures that contribute to the stability of the guanidinium ion.
Quantitative Physicochemical Properties
The utility of this compound salts in experimental biology is critically dependent on their concentration-dependent physical properties. The following tables summarize key quantitative data for the two most commonly used this compound salts.
Table 1: General Properties of Guanidinium Chloride and Guanidinium Thiocyanate
| Property | Guanidinium Chloride (GdmCl) | Guanidinium Thiocyanate (GdmSCN) |
| Molar Mass | 95.53 g/mol [5] | 118.16 g/mol [6] |
| Appearance | White crystalline solid[5][7] | Colorless to white powder[6] |
| pKa | 13.6[1][5] | Not readily available |
| Melting Point | 182.3 °C[5] | 118-122 °C[8] |
| Density (solid) | 1.354 g/cm³ at 20 °C[5][7] | 1.29 g/cm³ at 20 °C[8] |
| Solubility in Water | 2.15 g/mL at 20 °C[5] | 1420 g/L (1.42 g/mL) at 20 °C[8][9] |
| pH (aqueous solution) | 4.5-5.5 (100 g/L at 20 °C)[10] | 4.8-6.0 (saturated solution at 20 °C)[8] |
Table 2: Density and Viscosity of Aqueous Guanidinium Chloride Solutions at 25°C
The density and viscosity of guanidinium chloride solutions are crucial for applications such as ultracentrifugation and interpreting hydrodynamic measurements. The following equations, derived from the work of Kawahara and Tanford, describe the variation of these properties with concentration.[11][12]
| Concentration (M) | Density (g/mL) | Relative Viscosity (η/η₀) |
| 1 | ~1.028 | ~1.03 |
| 2 | ~1.055 | ~1.07 |
| 3 | ~1.082 | ~1.12 |
| 4 | ~1.108 | ~1.18 |
| 5 | ~1.133 | ~1.26 |
| 6 | ~1.157 | ~1.36 |
| 7 | ~1.180 | ~1.48 |
| 8 | ~1.203 | ~1.63 |
Note: These are approximate values calculated based on empirical equations and should be confirmed by direct measurement for high-precision applications.
Role in Macromolecular Chemistry: Chaotropic Effects and Denaturation
Guanidinium salts are potent chaotropic agents, meaning they disrupt the highly ordered structure of water.[3][4][12] This disruption weakens the hydrophobic effect, which is a primary driving force for protein folding and the maintenance of macromolecular structure. The guanidinium ion is a strong chaotrope and is considered one of the most effective denaturants for studying protein folding.[2][5] At high concentrations, such as 6 M GdmCl, most proteins will lose their ordered secondary and tertiary structures, adopting a randomly coiled conformation.[1][2]
The mechanism of denaturation by guanidinium chloride involves several factors:
-
Disruption of Hydrogen Bonds: Guanidinium ions can interfere with the intramolecular hydrogen bonds that stabilize a protein's secondary structure.[13]
-
Solubilization of Nonpolar Groups: By disrupting the water structure, guanidinium chloride increases the solubility of nonpolar amino acid side chains, which are typically buried in the protein's core.[13]
-
Favorable Interactions with the Unfolded State: Guanidinium chloride is believed to interact favorably with the polypeptide backbone and polar residues, thereby stabilizing the denatured state relative to the native state.[11][14]
The following diagram illustrates the general principle of protein denaturation by this compound salts.
Key Experimental Protocols
Accurate and reproducible experimental data are paramount. This section provides detailed methodologies for key experiments related to the properties and applications of this compound salts.
Protocol for Determination of pKa by Potentiometric Titration
This protocol describes the determination of the pKa of the guanidinium ion by titrating a solution of guanidinium chloride with a strong base.
Materials:
-
Guanidinium chloride
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beaker (100 mL)
Procedure:
-
Prepare the Guanidinium Solution: Accurately weigh a known amount of guanidinium chloride to prepare a solution of known concentration (e.g., 0.1 M) in a beaker.
-
Calibrate the pH Meter: Calibrate the pH meter using standard buffer solutions (e.g., pH 7.0 and pH 10.0).
-
Set up the Titration: Place the beaker with the guanidinium chloride solution on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution. Position the burette filled with the standardized NaOH solution above the beaker.
-
Initial Reading: Record the initial pH of the guanidinium chloride solution.
-
Titrate: Add the NaOH solution in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH.
-
Equivalence Point: As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL) to accurately determine the equivalence point, which is the point of maximum slope on the titration curve.
-
Complete the Titration: Continue adding NaOH until the pH plateaus.
-
Data Analysis:
The workflow for this experimental determination is outlined below.
Protocol for Monitoring Protein Denaturation using Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for monitoring changes in the secondary structure of proteins during denaturation.[8][15]
Materials:
-
Purified protein solution in a suitable buffer (e.g., phosphate (B84403) buffer)
-
High-concentration stock solution of guanidinium chloride (e.g., 8 M)
-
Circular dichroism spectropolarimeter
-
Quartz cuvette with a known path length (e.g., 1 mm)
Procedure:
-
Instrument Setup: Purge the spectropolarimeter with nitrogen gas. Set the desired temperature, typically 25°C.
-
Sample Preparation: Prepare a series of protein samples with increasing concentrations of guanidinium chloride. This is typically done by mixing appropriate volumes of the protein stock and the GdmCl stock solutions. Ensure the final protein concentration is the same in all samples.
-
Acquire Spectra:
-
Record a baseline spectrum using the buffer solution containing the highest concentration of GdmCl.
-
For each protein sample, record a far-UV CD spectrum (e.g., from 260 nm to 190 nm).
-
-
Data Collection: The signal at a specific wavelength, often 222 nm for α-helical proteins, is monitored as a function of GdmCl concentration.[8]
-
Data Analysis:
-
Subtract the baseline spectrum from each sample spectrum.
-
Convert the raw CD signal (in millidegrees) to Mean Residue Ellipticity ([θ]).
-
Plot [θ] at the chosen wavelength versus the concentration of guanidinium chloride.
-
The resulting curve will typically be sigmoidal, representing the transition from the native to the denatured state.
-
Fit the data to a two-state unfolding model to determine the midpoint of the transition (Cm), which is the denaturant concentration at which 50% of the protein is unfolded, and the free energy of unfolding (ΔG°).
-
Conclusion
This compound salts are powerful tools in the arsenal (B13267) of biochemists and drug development professionals. A thorough understanding of their fundamental properties in solution—from their pKa and concentration-dependent density to their profound effects on macromolecular stability—is essential for the robust design and interpretation of experiments. The quantitative data and detailed protocols provided in this guide serve as a comprehensive resource for leveraging the unique characteristics of these versatile compounds in research and development.
References
- 1. cmb.i-learn.unito.it [cmb.i-learn.unito.it]
- 2. Guanidinium chloride - Wikipedia [en.wikipedia.org]
- 3. axeleratio.com [axeleratio.com]
- 4. truedyne.com [truedyne.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Virtual Labs [cds-iiith.vlabs.ac.in]
- 8. The failure of simple empirical relationships to predict the viscosity of mixed aqueous solutions of this compound hydrochloride and glucose has important implications for the study of protein folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Viscosity and density of aqueous solutions of urea and this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pka value of weak acid experiment by titrations method | PPTX [slideshare.net]
- 13. boddylab.ca [boddylab.ca]
- 14. UV Denaturation of Proteins Monitored by Circular Dichroism in the Far-UV Region (180–260 nm) [protocols.io]
- 15. bitesizebio.com [bitesizebio.com]
Guanidine Hydrochloride's Impact on Protein Secondary Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the profound effects of guanidine hydrochloride (GdnHCl) on the secondary structure of proteins. As a potent chaotropic agent, GdnHCl is a cornerstone tool in protein folding and stability studies. Understanding its mechanism of action is critical for researchers in fields ranging from basic science to therapeutic development. This document provides a detailed overview of the core principles of GdnHCl-induced denaturation, quantitative data from key studies, comprehensive experimental protocols, and visual representations of the underlying processes.
Core Concepts: The Denaturing Action of this compound Hydrochloride
This compound hydrochloride disrupts the delicate balance of non-covalent forces that stabilize a protein's native three-dimensional structure. Its mechanism of action is multifaceted and involves the disruption of the hydrogen-bonding network of water, which in turn weakens hydrophobic interactions that are a primary driving force for protein folding.[1][2][3] The guanidinium (B1211019) cation (Gdn+) directly interacts with the protein, further contributing to denaturation.[4][5] This process typically leads to the loss of tertiary and secondary structure, resulting in a random coil conformation.[6][7]
The denaturation process is concentration-dependent. Low concentrations of GdnHCl can sometimes surprisingly lead to a more compact or stabilized protein structure, a phenomenon attributed to the ionic nature of GdnHCl masking destabilizing electrostatic repulsions on the protein surface.[3][8] However, as the concentration increases, typically in the range of 2 to 6 M, cooperative unfolding of the protein's secondary structure is observed.[7][9] Complete denaturation to a random coil is generally achieved at concentrations around 6 M.[6][9]
Interestingly, the unfolding pathway is not always a simple two-state transition from a native to a denatured state. Evidence suggests the population of intermediate states, often referred to as "molten globules," which retain significant secondary structure but have a disordered tertiary structure.[3][10][11] Some studies also indicate that at low concentrations, GdnHCl can induce the formation of partially folded aggregates.[3][12]
Quantitative Data on this compound Hydrochloride-Induced Denaturation
The following tables summarize quantitative data from various studies on the effect of GdnHCl on different proteins, focusing on the midpoint of denaturation ([GdnHCl]1/2) and observed changes in secondary structure.
| Protein | Secondary Structure Content | [GdnHCl]1/2 (M) | Key Observations |
| Human Placental Cystatin (HPC) | Low molecular weight inhibitor | 1.5 - 2.0 | 50% inactivation at 1.5 M. At 6 M, the protein adopts a random coil conformation. Intermediates are observed at lower concentrations.[6][7] |
| Bovine Pancreatic DNAase I | Rich in β-structure and α-helix | ~2.0 | Cooperative transition observed by monitoring molar ellipticity at 220 nm.[13] |
| Coiled-coil Analogs | α-helical | ~3.5 | The ionic nature of GdnHCl masks electrostatic interactions, leading to similar [GdnHCl]1/2 values for analogs with varying electrostatic attractions and repulsions.[4] |
| Transcriptional Repressor CopR | α-helical | 1.8 | Monophasic cooperative transition from folded to unfolded state observed by monitoring the CD signal at 222 nm.[9] |
| Human Tumor Necrosis Factor-α (TNF-α) | Primarily β-sheet | 1.2 - 2.1 | Loss of tertiary structure is accompanied by the formation of an α-helix in this GdnHCl concentration range.[14] |
Experimental Protocols for Studying Protein Denaturation
Detailed methodologies for key experiments are provided below. These protocols serve as a guide for researchers investigating the effects of GdnHCl on protein secondary structure.
Circular Dichroism (CD) Spectroscopy
Circular dichroism is a widely used technique to monitor changes in protein secondary structure. The far-UV CD spectrum of a protein provides information about its α-helical, β-sheet, and random coil content.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the protein of interest in a suitable buffer (e.g., phosphate (B84403) buffer) at a known concentration (typically 0.1-1 mg/mL). The buffer should have low absorbance in the far-UV region.[15]
-
Prepare a high-concentration stock solution of GdnHCl (e.g., 8 M) in the same buffer.
-
Prepare a series of protein samples with increasing concentrations of GdnHCl by mixing the protein stock, GdnHCl stock, and buffer. Ensure the final protein concentration is the same in all samples.
-
-
Data Acquisition:
-
Use a quartz cuvette with a short path length (e.g., 0.1 cm) to minimize buffer absorbance.[15]
-
Record the far-UV CD spectra (typically from 260 nm to 190 nm) for each sample at a controlled temperature.[5]
-
Record a baseline spectrum of the buffer containing the highest concentration of GdnHCl and subtract it from each sample spectrum.
-
-
Data Analysis:
-
Monitor the change in the CD signal at a specific wavelength, typically 222 nm, which is characteristic of α-helical content.[9]
-
Plot the mean residue ellipticity at 222 nm as a function of GdnHCl concentration.
-
Fit the data to a sigmoidal curve to determine the midpoint of the denaturation transition ([GdnHCl]1/2).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for analyzing protein secondary structure by examining the vibrations of the polypeptide backbone, particularly the amide I band (1600-1700 cm-1).
Methodology:
-
Sample Preparation:
-
Prepare protein solutions in a D2O-based buffer to avoid interference from the H-O-H bending vibration of water in the amide I region.
-
Prepare a series of samples with varying GdnHCl concentrations, as described for CD spectroscopy.
-
-
Data Acquisition:
-
Use a temperature-controlled transmission cell with CaF2 windows.
-
Acquire FTIR spectra for each sample, ensuring a high signal-to-noise ratio by co-adding multiple scans.
-
Acquire a reference spectrum of the buffer with the corresponding GdnHCl concentration.
-
-
Data Analysis:
-
Carefully subtract the buffer spectrum from the sample spectrum to isolate the protein's amide I band.[6]
-
Analyze the shape and position of the amide I band. A shift to lower wavenumbers is indicative of a transition to a more disordered or random coil structure.
-
Use deconvolution and second-derivative analysis to resolve overlapping bands corresponding to different secondary structure elements (α-helices, β-sheets, turns, and random coils).[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides residue-specific information about protein structure and dynamics, allowing for a detailed investigation of the unfolding process.
Methodology:
-
Sample Preparation:
-
Prepare a concentrated solution of the protein (typically >0.1 mM) in a suitable buffer, often in D2O to reduce the water signal.
-
For assignment purposes, uniformly 15N- and/or 13C-labeled protein is often required.
-
Prepare a series of NMR samples with increasing concentrations of deuterated GdnHCl to minimize its signal in 1H NMR spectra.[13]
-
-
Data Acquisition:
-
Acquire a series of 1D 1H or 2D 1H-15N HSQC spectra at each GdnHCl concentration. The 1H-15N HSQC spectrum provides a fingerprint of the protein, with each peak corresponding to a specific backbone amide proton and nitrogen.
-
Monitor changes in chemical shifts, peak intensities, and line widths as a function of GdnHCl concentration.
-
-
Data Analysis:
-
The disappearance of peaks corresponding to the native state and the appearance of new peaks corresponding to the denatured state can be used to follow the unfolding of specific residues.[13]
-
Changes in chemical shifts provide information about the local chemical environment of each nucleus.
-
Plot the changes in chemical shift or peak intensity for individual residues against the GdnHCl concentration to obtain residue-specific unfolding curves.
-
Visualizing the Impact of this compound Hydrochloride
The following diagrams, generated using the DOT language, illustrate the conceptual pathways and workflows discussed in this guide.
Caption: A simplified model of the GdnHCl-induced protein denaturation pathway.
Caption: A general workflow for biophysical studies of protein denaturation.
Conclusion
This compound hydrochloride remains an indispensable tool for probing the stability and folding of proteins. Its potent denaturing properties, arising from its chaotropic nature and direct interactions with the protein, allow for the systematic study of the unfolding process. By employing techniques such as circular dichroism, FTIR, and NMR spectroscopy, researchers can gain detailed insights into the changes in protein secondary structure upon GdnHCl treatment. The quantitative data and experimental protocols provided in this guide offer a solid foundation for designing and interpreting experiments aimed at understanding the intricate process of protein denaturation. This knowledge is fundamental to advancing our understanding of protein structure-function relationships and is of paramount importance in the development of stable and effective protein-based therapeutics.
References
- 1. pnas.org [pnas.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. journals.plos.org [journals.plos.org]
- 4. Protein denaturation with this compound hydrochloride or urea provides a different estimate of stability depending on the contributions of electrostatic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-Vial Detection of Protein Denaturation Using Intrinsic Fluorescence Anisotropy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the this compound hydrochloride-denatured state of iso-1-cytochrome c by infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of this compound hydrochloride (GdnHCl) and urea denaturation on inactivation and unfolding of human placental cystatin (HPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound hydrochloride-induced folding of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound hydrochloride stabilization of a partially unfolded intermediate during the reversible denaturation of protein disulfide isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dry Molten Globule Intermediates and the Mechanism of Protein Unfolding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Formation of an alpha-helix in human tumor necrosis factor-alpha by this compound hydrochloride-induced unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. home.sandiego.edu [home.sandiego.edu]
The Role of Chaotropic Agents in Protein Purification: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of protein purification, particularly for recombinantly expressed proteins, the formation of insoluble aggregates known as inclusion bodies presents a significant challenge. Chaotropic agents are powerful tools used to overcome this hurdle by disrupting the non-covalent interactions that maintain protein structure, leading to denaturation and solubilization. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with the use of chaotropic agents in protein purification.
The Chaotropic Effect: Disrupting the Order
Chaotropic agents are substances that disrupt the structure of water, thereby weakening the hydrophobic effect, which is a major driving force in protein folding and stability.[1][2] By interfering with the hydrogen-bonding network of water, chaotropic agents increase the entropy of the system and reduce the energetic penalty of exposing hydrophobic residues to the solvent.[3][4] This disruption of water structure and subsequent weakening of hydrophobic interactions, along with the direct interaction with the protein, leads to the unfolding and denaturation of proteins.[5][6]
The Hofmeister series, an empirical ranking of ions based on their ability to salt out or salt in proteins, provides a framework for understanding the behavior of chaotropic salts.[7] Ions at the "salting-in" end of the series, such as guanidinium (Gdn+) and thiocyanate (SCN-), are considered chaotropic and are effective at increasing the solubility of nonpolar molecules and denaturing proteins.[3][8]
Mechanism of Action: A Two-Fold Approach
The mechanism by which chaotropic agents denature proteins is multifaceted and involves both indirect and direct interactions:
-
Indirect Mechanism: By disrupting the bulk water structure, chaotropic agents make it more favorable for nonpolar amino acid side chains, typically buried within the protein's core, to become exposed to the solvent. This diminishes the hydrophobic effect that stabilizes the native protein conformation.[5][6]
-
Direct Mechanism: Chaotropic agents can also interact directly with the protein. For instance, urea can form hydrogen bonds with polar residues and the peptide backbone, while the guanidinium ion can interact with charged and polar groups on the protein surface.[5][9][10] These direct interactions compete with and disrupt the intramolecular hydrogen bonds and other non-covalent forces that maintain the protein's secondary and tertiary structure.[11][12]
The following diagram illustrates the general mechanism of protein denaturation by chaotropic agents.
Common Chaotropic Agents in Protein Purification
The most widely used chaotropic agents in protein purification are urea and guanidinium hydrochloride (GdnHCl).
| Chaotropic Agent | Typical Working Concentration | Properties and Considerations |
| Urea | 4 - 8 M | A neutral chaotrope that effectively disrupts hydrogen bonds.[3] It is less denaturing than GdnHCl. A potential issue with urea is the risk of protein carbamylation, especially at elevated temperatures and pH, which can alter the protein's charge and structure.[1] |
| Guanidinium Hydrochloride (GdnHCl) | 4 - 6 M | A powerful ionic chaotrope that is a more potent denaturant than urea.[3] It is highly effective at solubilizing very recalcitrant inclusion bodies.[13] Its ionic nature can interfere with some downstream applications like ion-exchange chromatography if not removed. |
| Thiourea | Up to 2 M (often in combination with urea) | Can enhance the solubilization of proteins that are not soluble in urea alone.[14] |
Experimental Protocols
The following sections provide detailed methodologies for the purification of proteins from inclusion bodies using chaotropic agents.
Protocol 1: Isolation and Washing of Inclusion Bodies
This initial step is crucial for removing cellular contaminants from the insoluble protein aggregates.
Materials:
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)
-
Wash Buffer A (Lysis Buffer + 1% Triton X-100)
-
Wash Buffer B (Lysis Buffer with a low concentration of chaotrope, e.g., 1 M Urea)
-
Wash Buffer C (Lysis Buffer without detergent or chaotrope)
-
Lysozyme
-
DNase I
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes. Sonicate the suspension on ice to complete cell lysis and shear genomic DNA. Add DNase I to a final concentration of 10 µg/mL and incubate for a further 20-30 minutes on ice.[15]
-
Inclusion Body Collection: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C. Discard the supernatant containing soluble proteins. The pellet contains the inclusion bodies.[11]
-
Detergent Wash: Resuspend the inclusion body pellet in Wash Buffer A. This step helps to remove membrane proteins and lipids. Centrifuge at 15,000 x g for 20 minutes at 4°C and discard the supernatant.[11]
-
Chaotrope Wash: Resuspend the pellet in Wash Buffer B. This wash with a low concentration of chaotrope helps to remove contaminating proteins that are non-specifically associated with the inclusion bodies. Centrifuge as in the previous step and discard the supernatant.[11]
-
Final Wash: Resuspend the pellet in Wash Buffer C to remove residual detergent and chaotrope. Centrifuge again and discard the supernatant. The washed inclusion body pellet is now ready for solubilization.
Protocol 2: Solubilization of Inclusion Bodies
This protocol describes the denaturation and solubilization of the washed inclusion bodies using a high concentration of a chaotropic agent.
Materials:
-
Solubilization Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, containing either 8 M urea or 6 M GdnHCl)
-
Reducing agent (e.g., Dithiothreitol (DTT) or β-mercaptoethanol)
Procedure:
-
Resuspension: Resuspend the washed inclusion body pellet in Solubilization Buffer.
-
Reduction (Optional but Recommended): If the protein contains cysteine residues, add a reducing agent such as DTT to a final concentration of 10-20 mM to reduce any incorrect disulfide bonds.[11]
-
Incubation: Incubate the suspension with gentle agitation at room temperature for 1-2 hours, or overnight at 4°C, to allow for complete solubilization.[11]
-
Clarification: Centrifuge the solution at high speed (e.g., >20,000 x g) for 30 minutes at 4°C to pellet any remaining insoluble material.
-
Collection: Carefully collect the supernatant, which contains the solubilized, denatured protein.
On-Column Refolding of a Histidine-Tagged Protein: A Workflow Example
A common and efficient strategy for purifying and refolding proteins solubilized with chaotropic agents is on-column refolding, particularly for proteins with an affinity tag such as a polyhistidine-tag (His-tag). This method combines purification and refolding into a single chromatographic step.
The following diagram outlines the workflow for the on-column refolding of a His-tagged protein solubilized with guanidinium hydrochloride.
Protocol 3: On-Column Refolding using Immobilized Metal Affinity Chromatography (IMAC)
Materials:
-
Ni-NTA Agarose or similar IMAC resin
-
Binding Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 500 mM NaCl, 5 mM imidazole, 6 M GdnHCl)
-
Wash Buffer (Binding Buffer with a slightly higher imidazole concentration, e.g., 20 mM)
-
Refolding Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 500 mM NaCl, 20 mM imidazole)
-
Elution Buffer (Refolding Buffer with a high concentration of imidazole, e.g., 250-500 mM)
Procedure:
-
Column Equilibration: Equilibrate the Ni-NTA column with 5-10 column volumes (CV) of Binding Buffer.[10]
-
Sample Loading: Load the clarified supernatant containing the solubilized His-tagged protein onto the equilibrated column.[10]
-
Denaturing Wash: Wash the column with 5-10 CV of Wash Buffer to remove unbound and weakly bound contaminants while the target protein remains bound in its denatured state.[10]
-
Refolding Gradient: Gradually exchange the denaturing buffer with a non-denaturing refolding buffer. This is typically achieved by applying a linear gradient from 100% Wash Buffer to 100% Refolding Buffer over 10-20 CV. This slow removal of the chaotropic agent allows the protein to refold while immobilized on the column.[10]
-
Native Wash: Wash the column with 5-10 CV of Refolding Buffer to remove any residual denaturant.
-
Elution: Elute the now refolded and purified His-tagged protein from the column using Elution Buffer.
-
Analysis: Analyze the eluted fractions for protein concentration and purity (e.g., by SDS-PAGE) and assess the biological activity of the refolded protein.
Quantitative Comparison of Chaotropic Agents
The choice of chaotropic agent and its concentration can significantly impact the efficiency of protein solubilization and subsequent purification. While the optimal conditions are protein-dependent, some general observations can be made. A study comparing the effectiveness of Guanidine-HCl (GnHCl) and urea for protein extraction from tendon tissue for mass spectrometry analysis found that GnHCl identified a higher number of proteins compared to urea (249 vs. 186), suggesting a more robust extraction.[16]
| Denaturing Agent | Total Proteins Identified | Unique Proteins Identified |
| This compound-HCl (GnHCl) | 249 | 110 |
| Urea | 186 | 47 |
| Data adapted from a study on protein extraction from tendon tissue for mass spectrometry analysis.[16] |
It is important to note that while a higher number of identified proteins may indicate better solubilization, the primary goal for preparative protein purification is the yield of the target protein in a state that is amenable to refolding. Therefore, empirical optimization of the chaotropic agent and its concentration is often necessary for each specific protein.
Conclusion
Chaotropic agents are indispensable tools in protein purification, enabling the solubilization of otherwise intractable protein aggregates. A thorough understanding of their mechanism of action, coupled with optimized experimental protocols, allows researchers to effectively recover and refold active proteins from inclusion bodies. By carefully selecting the appropriate chaotropic agent and concentration, and by employing strategies such as on-column refolding, scientists and drug development professionals can significantly improve the yield and quality of purified proteins, paving the way for further structural and functional studies.
References
- 1. A Quantitative Study of the Effects of Chaotropic Agents, Surfactants, and Solvents on the Digestion Efficiency of Human Plasma Proteins by Trypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Handling Inclusion Bodies in Recombinant Protein Expression [sigmaaldrich.com]
- 4. Effective interactions between chaotropic agents and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein recovery from inclusion bodies of Escherichia coli using mild solubilization process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Purification: Techniques and Protocols Explained | Technology Networks [technologynetworks.com]
- 7. A Simple Outline of Methods for Protein Isolation and Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. biotechrep.ir [biotechrep.ir]
- 10. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 11. Inclusion Bodies Purification Protocol - BiologicsCorp [biologicscorp.com]
- 12. arxiv.org [arxiv.org]
- 13. Preparation and Extraction of Insoluble (Inclusion-Body) Proteins from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. benchchem.com [benchchem.com]
- 16. Comparison between chaotropic and detergent‐based sample preparation workflow in tendon for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Total RNA Isolation from Tissues using Guanidine Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isolation of high-quality, intact total RNA from tissues is a critical prerequisite for a multitude of molecular biology applications, including reverse transcription quantitative PCR (RT-qPCR), RNA sequencing (RNA-Seq), microarray analysis, and northern blotting. The guanidine thiocyanate (B1210189) (GTC) method, particularly the single-step acid guanidinium (B1211019) thiocyanate-phenol-chloroform (AGPC) extraction, remains a robust and widely used technique for obtaining high yields of pure RNA.[1][2][3] This method relies on the potent chaotropic agent, this compound thiocyanate, to effectively denature proteins, including ubiquitous and resilient ribonucleases (RNases), thereby preserving RNA integrity.[4][5]
The protocol involves the homogenization of tissue in a denaturing solution containing GTC, followed by a phenol-chloroform extraction. Under acidic conditions, RNA is selectively partitioned into the aqueous phase, while DNA and proteins are separated into the interphase and organic phase, respectively.[1][6][7] Subsequent isopropanol (B130326) precipitation allows for the recovery of total RNA. This application note provides a detailed protocol for the GTC-based total RNA isolation from various tissues, expected yields and purity, and a visual representation of the workflow.
Principle of the Method
The this compound thiocyanate-phenol-chloroform RNA isolation method is based on the following principles:
-
Lysis and RNase Inactivation: this compound thiocyanate is a powerful protein denaturant that disrupts cellular structures and rapidly inactivates endogenous RNases, which are enzymes that degrade RNA.[4][8]
-
Differential Phase Separation: In the presence of an acidic solution, phenol (B47542), and chloroform (B151607), a biphasic mixture is formed upon centrifugation. Total RNA, being polar, remains in the upper, colorless aqueous phase.[2][7] DNA is partitioned to the interphase, and denatured proteins and lipids are extracted into the lower, red organic phase (phenol-chloroform).[2][7]
-
RNA Precipitation: The addition of isopropanol to the aqueous phase causes the precipitation of RNA, which can then be pelleted by centrifugation.[2]
-
Washing and Solubilization: The RNA pellet is washed with 75% ethanol (B145695) to remove residual salts and other contaminants.[2] The final, purified RNA is then dissolved in RNase-free water or a suitable buffer.
Materials and Reagents
-
Denaturing Solution (Solution D):
-
4 M Guanidinium thiocyanate
-
25 mM Sodium citrate, pH 7.0
-
0.5% (w/v) N-lauroylsarcosine (Sarkosyl)
-
0.1 M 2-mercaptoethanol (B42355) (add fresh before use)
-
-
2 M Sodium acetate, pH 4.0
-
Water-saturated phenol
-
Chloroform:isoamyl alcohol (49:1, v/v)
-
Isopropanol
-
75% Ethanol (prepared with DEPC-treated water)
-
DEPC-treated water or 0.5% SDS
-
Homogenizer (e.g., rotor-stator or glass-Teflon)
-
Microcentrifuge
-
RNase-free pipette tips and tubes
Experimental Protocol
1. Tissue Homogenization:
a. For fresh tissue, immediately place 50-100 mg of tissue in a sterile tube on ice. For frozen tissue, do not thaw and keep it in liquid nitrogen until ready to homogenize.
b. Add 1 mL of Denaturing Solution (Solution D) per 50-100 mg of tissue.
c. Homogenize the tissue thoroughly using a rotor-stator homogenizer or a few strokes in a glass-Teflon homogenizer until no visible tissue clumps remain. For tough, fibrous tissues, pulverizing the frozen tissue in liquid nitrogen with a mortar and pestle before adding Solution D is recommended.
2. Phase Separation:
a. Transfer the homogenate to a fresh RNase-free microcentrifuge tube.
b. Sequentially add the following reagents, vortexing briefly after each addition: i. 0.1 mL of 2 M sodium acetate, pH 4.0 ii. 1 mL of water-saturated phenol iii. 0.2 mL of chloroform:isoamyl alcohol (49:1)
c. Vortex the mixture vigorously for 10-15 seconds and incubate on ice for 15 minutes.
d. Centrifuge the samples at 12,000 x g for 15-20 minutes at 4°C. The mixture will separate into three phases: a lower red organic phase, a white interphase, and an upper colorless aqueous phase containing the RNA.
3. RNA Precipitation:
a. Carefully transfer the upper aqueous phase to a new RNase-free tube, being cautious not to disturb the interphase.
b. Add an equal volume of isopropanol (approximately 0.5-0.6 mL) to the aqueous phase.
c. Mix gently by inversion and incubate at -20°C for at least 1 hour to precipitate the RNA.
d. Centrifuge at 12,000 x g for 10 minutes at 4°C. A white or gel-like pellet of RNA should be visible at the bottom of the tube.
4. RNA Washing and Solubilization:
a. Carefully decant the supernatant without dislodging the RNA pellet.
b. Wash the pellet with 1 mL of ice-cold 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C. This step helps to remove residual this compound salts.[9]
c. Carefully discard the ethanol wash. Briefly air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as it can be difficult to dissolve.
d. Resuspend the RNA pellet in 20-50 µL of RNase-free water or 0.5% SDS by pipetting up and down. Incubate at 55-60°C for 10 minutes to aid in solubilization.
5. RNA Quantification and Quality Assessment:
a. Determine the RNA concentration and purity by measuring the absorbance at 260 nm and 280 nm using a spectrophotometer.
b. Calculate the A260/A280 ratio to assess protein contamination. A ratio of ~2.0 is generally considered pure for RNA.[5]
c. Calculate the A260/A230 ratio to assess contamination by phenol, this compound, and other organic compounds. A pure RNA sample should have an A260/A230 ratio of 2.0-2.2.
Expected RNA Yield and Purity
The yield and purity of total RNA can vary depending on the tissue type, its metabolic activity, and the efficiency of the extraction. The following table provides a general guideline for expected yields from various mouse tissues.
| Tissue Type | Starting Amount (mg) | Expected RNA Yield (µg) | Expected A260/A280 Ratio |
| Liver | 100 | up to 800 | 1.8 - 2.1 |
| Spleen | 100 | 200 - 400 | 1.8 - 2.1 |
| Kidney | 100 | 150 - 300 | 1.8 - 2.1 |
| Lung | 100 | 50 - 200 | 1.8 - 2.1 |
| Brain | 100 | 50 - 150 | 1.8 - 2.1 |
| Muscle (skeletal) | 100 | 100 - 150 | 1.8 - 2.1 |
| Heart | 100 | 20 - 80 | 1.8 - 2.1 |
| Adipose | 100 | 10 - 50 | 1.7 - 2.0 |
Note: These values are approximate and can vary based on the specific experimental conditions and the physiological state of the animal.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low RNA Yield | Incomplete homogenization. | Ensure complete disruption of the tissue. For tough tissues, use a more rigorous homogenization method. |
| RNA degradation by RNases. | Use RNase-free reagents and equipment. Process tissues quickly after harvesting or snap-freeze in liquid nitrogen. | |
| Incomplete phase separation. | Ensure the phases are well-separated after centrifugation. Avoid taking any of the interphase when collecting the aqueous phase. | |
| Low A260/A280 Ratio (<1.8) | Protein contamination. | Be careful not to transfer any of the interphase or organic phase with the aqueous phase. An additional chloroform extraction can be performed. |
| Low A260/A230 Ratio (<1.8) | This compound thiocyanate or phenol contamination. | Ensure the RNA pellet is properly washed with 75% ethanol. A second ethanol wash can be performed. |
| DNA Contamination | Viscous homogenate; interphase contamination. | Shear the DNA by passing the homogenate through a needle and syringe before phase separation. Treat the final RNA sample with RNase-free DNase I. |
Experimental Workflow Diagram
Caption: Workflow for total RNA isolation from tissues using this compound thiocyanate.
References
- 1. RNA isolation and reverse transcription [abcam.com]
- 2. med.upenn.edu [med.upenn.edu]
- 3. neb.com [neb.com]
- 4. Acid guanidinium thiocyanate-phenol-chloroform extraction - Wikipedia [en.wikipedia.org]
- 5. apps.thermoscientific.com [apps.thermoscientific.com]
- 6. google.com [google.com]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. A Guide to RNA Extraction, RNA Purification and Isolation - CD Genomics [rna.cd-genomics.com]
Application Notes and Protocols for Solubilizing Inclusion Bodies with 6M Guanidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The overexpression of recombinant proteins in host systems like Escherichia coli often leads to the formation of insoluble and misfolded protein aggregates known as inclusion bodies. While advantageous for achieving high expression levels and protecting the protein from proteolytic degradation, recovering biologically active protein from inclusion bodies necessitates effective solubilization and refolding strategies.[1][2] Guanidine hydrochloride (this compound HCl or GdnHCl) at a concentration of 6M is a powerful and widely used chaotropic agent for this purpose, capable of dissolving over 95% of most inclusion bodies.[3]
This document provides detailed application notes and experimental protocols for the solubilization of inclusion bodies using 6M this compound HCl, followed by protein refolding and purification.
Mechanism of Action: this compound HCl as a Solubilizing Agent
This compound HCl is a strong protein denaturant that disrupts the non-covalent interactions responsible for maintaining the secondary and tertiary structures of proteins.[4] Its mechanism of action involves:
-
Breaking Hydrogen Bonds: this compound HCl effectively breaks the intricate network of hydrogen bonds within the protein structure.[4]
-
Disrupting Hydrophobic Interactions: It increases the solubility of non-polar amino acid side chains, thereby weakening the hydrophobic interactions that drive protein aggregation.[4]
-
Binding to the Denatured Protein: this compound HCl preferentially binds to the unfolded protein, shifting the equilibrium from the native or aggregated state to the denatured state.[4]
This process results in the complete denaturation and solubilization of the aggregated protein within the inclusion bodies, making it accessible for subsequent refolding into its native, biologically active conformation.
Data Presentation: Comparison of Chaotropic Agents and Refolding Outcomes
The choice of denaturant and refolding method can significantly impact the final yield of active protein. The following tables summarize key quantitative data related to inclusion body solubilization and protein refolding.
| Chaotropic Agent | Typical Concentration | Solubilization Efficiency | Notes |
| This compound HCl | 6M | >95% for most inclusion bodies [3] | Stronger denaturant than urea; ionic nature can interfere with some downstream applications like ion-exchange chromatography.[5] |
| Urea | 8M | 70-90%; poor dissolution for about one-third of protein inclusion bodies.[3] | Weaker denaturant than this compound HCl; non-ionic, making it compatible with ion-exchange chromatography.[5] |
Table 1: Comparison of common chaotropic agents for inclusion body solubilization.
| Protein Type | Refolding Method | Recovery/Yield | Reference |
| Small proteins (≤18 kD) | Dialysis | 58% remained soluble with at least 50% recovery | [6] |
| Recombinant Human Growth Hormone | On-column | - | [7] |
| Recombinant Organophosphorus Hydrolases | Dialysis | 14% efficiency | [8] |
| Recombinant Organophosphorus Hydrolases | Rapid Dilution | 10% of initial concentration | [8] |
| Recombinant Organophosphorus Hydrolases | On-column | 12% efficiency | [8] |
Table 2: Examples of protein refolding yields after solubilization.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the isolation and washing of inclusion bodies, their solubilization with 6M this compound HCl, and subsequent protein refolding by dialysis.
Protocol 1: Isolation and Washing of Inclusion Bodies
This initial step is crucial for removing cellular contaminants that can interfere with solubilization and refolding.[2][9]
-
Cell Lysis: Resuspend the cell pellet from your protein expression culture in a suitable lysis buffer (e.g., PBST buffer).[9] Complete cell disruption is critical to prevent contamination of the inclusion body pellet with intact cells.[2][9] Use methods like high-pressure homogenization or sonication.[2][9] For sonication, perform short bursts (e.g., 3 x 10 seconds) on ice to prevent overheating.[9][10]
-
Inclusion Body Pelleting: Centrifuge the cell lysate at a sufficient speed and duration (e.g., 6000 rpm for 20 minutes) to pellet the dense inclusion bodies.[9]
-
Washing with Detergents: To remove membrane proteins and lipids, wash the pellet with a buffer containing a non-ionic detergent like 1-2% Triton X-100.[9][10] Resuspend the pellet thoroughly, a brief sonication can aid in this process.[9][10] Centrifuge to recollect the inclusion bodies and discard the supernatant.[9]
-
Washing with Low Concentration Chaotropes (Optional): To remove proteins that may have adsorbed to the hydrophobic surface of the inclusion bodies, a wash with a buffer containing a low concentration of a chaotropic agent (e.g., 2M urea) can be performed.[2][3]
-
Final Wash: Perform a final wash with a buffer lacking any detergents or chaotropic agents to remove residual contaminants.[10]
Protocol 2: Solubilization of Inclusion Bodies with 6M this compound HCl
This protocol details the solubilization of the purified inclusion bodies.
-
Prepare Solubilization Buffer: Prepare a solubilization buffer containing 6M this compound HCl, a suitable buffering agent (e.g., 20 mM Tris-HCl), and a reducing agent.[1] The addition of a reducing agent like 20 mM DTT or β-mercaptoethanol is essential to reduce any incorrectly formed disulfide bonds.[9] The optimal pH for solubilization is typically around 8.0.[5]
-
Resuspend Inclusion Bodies: Resuspend the washed inclusion body pellet in the 6M this compound HCl solubilization buffer.[9] For efficient solubilization, ensure the pellet is completely homogenized.[11]
-
Incubation: Incubate the suspension with stirring for 30-60 minutes at room temperature to allow for complete solubilization.[1] For particularly difficult-to-solubilize inclusion bodies, overnight incubation may be necessary.[9] Heating at 50-60°C for 10-15 minutes can also aid in dissolution.[11]
-
Clarification: Centrifuge the solubilized protein solution at high speed (e.g., >100,000 g for 30 minutes) to remove any remaining insoluble material that could act as nucleation points for aggregation during refolding.[2] The supernatant now contains the denatured and solubilized target protein.
Protocol 3: Protein Refolding by Dialysis
This protocol describes a common method for removing the denaturant and allowing the protein to refold.
-
Prepare Refolding Buffer: Prepare a refolding buffer that is compatible with your protein and downstream applications. This buffer should not contain this compound HCl. Additives such as L-arginine can be included to help suppress aggregation.
-
Dialysis: Place the clarified, solubilized protein solution into dialysis tubing with an appropriate molecular weight cutoff. Dialyze against the refolding buffer at 4°C. Perform several buffer changes over a period of 24-48 hours to gradually remove the this compound HCl. A stepwise reduction in the this compound HCl concentration during dialysis (e.g., against 3M this compound HCl, then 1M, then the final refolding buffer) can sometimes improve refolding yields.[7]
-
Concentration and Analysis: After dialysis, recover the refolded protein. It may be necessary to concentrate the protein solution. Analyze the refolded protein for solubility, structure (e.g., using circular dichroism), and biological activity to confirm successful refolding.
Visualizing the Workflow and Concepts
The following diagrams, generated using Graphviz, illustrate the key processes involved in inclusion body solubilization and refolding.
Workflow for inclusion body processing.
Action of 6M this compound HCl on inclusion bodies.
By following these detailed protocols and understanding the underlying principles, researchers, scientists, and drug development professionals can effectively utilize 6M this compound HCl to solubilize inclusion bodies and recover functional, biologically active proteins. The success of this process is highly dependent on the specific protein and may require optimization of various parameters.
References
- 1. Handling Inclusion Bodies in Recombinant Protein Expression [sigmaaldrich.com]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. Use of this compound Hydrochloride in the Purification of Inclusion Body [yacooscience.com]
- 4. Action of this compound Hydrochloride on Proteins [qinmuchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Refolding out of this compound hydrochloride is an effective approach for high-throughput structural studies of small proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biotechrep.ir [biotechrep.ir]
- 9. Inclusion Bodies Purification Protocol - BiologicsCorp [biologicscorp.com]
- 10. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 11. Preparation and Extraction of Insoluble (Inclusion-Body) Proteins from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Guanidine-Based DNA Extraction from Plant Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isolation of high-quality genomic DNA from plant tissues is a critical prerequisite for a wide array of molecular biology applications, including PCR, qPCR, sequencing, and genotyping. Plant cells, however, present unique challenges due to the presence of a rigid cell wall and the high content of secondary metabolites such as polyphenols and polysaccharides, which can co-precipitate with DNA and inhibit downstream enzymatic reactions. Guanidine-based lysis, coupled with silica-column purification, offers a robust and efficient method to overcome these challenges.
This compound salts, such as this compound hydrochloride or this compound thiocyanate (B1210189), are powerful chaotropic agents that disrupt cellular membranes and denature proteins, including DNases, thereby protecting the nucleic acids from degradation.[1][2][3] The high salt concentration also facilitates the selective binding of DNA to a silica (B1680970) membrane in the presence of ethanol (B145695). Subsequent washing steps remove contaminants, and the pure DNA is then eluted in a low-salt buffer. This protocol provides a detailed, step-by-step procedure for the extraction of high-quality genomic DNA from plant cells using a this compound-based method.
Principle of the Method
The this compound-based DNA extraction method relies on the following principles:
-
Cell Lysis: Plant tissue is mechanically disrupted to break the rigid cell walls. A lysis buffer containing a high concentration of a this compound salt is then added. The this compound salt denatures proteins, including DNA-degrading enzymes (DNases), and disrupts cellular membranes to release the DNA.[2][4]
-
DNA Binding: A binding buffer, often containing ethanol, is added to the lysate. The high concentration of chaotropic salts and ethanol creates conditions that promote the selective adsorption of DNA onto a silica membrane, typically within a spin column.[5][6]
-
Washing: The silica membrane is washed with buffers containing ethanol to remove proteins, polysaccharides, polyphenols, and other cellular debris while the DNA remains bound to the silica.[7]
-
Elution: Finally, a low-salt buffer or nuclease-free water is added to the column. This rehydrates the DNA and releases it from the silica membrane, resulting in a purified DNA solution.[7]
Experimental Workflow
References
Application Notes and Protocols for Protein Refolding via Guanidine Hydrochloride Dialysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recombinant protein expression in systems like E. coli often leads to the formation of insoluble and inactive protein aggregates known as inclusion bodies. The recovery of functional protein from these aggregates is a critical step in many academic and industrial settings, including drug development. A widely used and effective method involves the denaturation of the aggregated protein with a strong chaotropic agent, such as guanidine hydrochloride (GuHCl), followed by a refolding process to restore its native conformation and biological activity. Dialysis is a common technique to facilitate refolding by gradually removing the denaturant, allowing the protein to re-establish its correct three-dimensional structure.
This compound hydrochloride is a powerful denaturant that disrupts the non-covalent interactions responsible for the protein's secondary and tertiary structure, effectively solubilizing the aggregated protein.[1][2] The denaturation process is generally reversible, meaning that upon removal of the GuHCl, the protein has the potential to refold into its native, active state.[1] Dialysis is a gentle method for removing the denaturant, which involves placing the denatured protein solution in a semi-permeable membrane bag and immersing it in a large volume of a refolding buffer.[3] The gradual exchange of the denaturant with the refolding buffer helps to prevent protein aggregation, which can compete with correct folding.[4][5]
This document provides a detailed protocol for protein refolding using this compound hydrochloride and dialysis, including key parameters, buffer compositions, and a stepwise procedure.
Principle of this compound Hydrochloride-Induced Denaturation and Refolding
This compound hydrochloride disrupts the hydrogen bond network within the protein and increases the solubility of non-polar amino acid residues, leading to the unfolding of the protein's compact structure.[1] This process exposes hydrophobic regions that are normally buried within the protein core. The subsequent refolding process, facilitated by the removal of GuHCl via dialysis, is a thermodynamically driven process where the protein seeks its lowest energy, native conformation. A critical challenge during refolding is the tendency of exposed hydrophobic surfaces on different protein molecules to interact, leading to aggregation.[5] Stepwise dialysis, which involves a gradual reduction in the denaturant concentration, is often employed to minimize aggregation and improve the yield of correctly folded protein.[5]
References
- 1. Action of this compound Hydrochloride on Proteins [qinmuchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Refolding out of this compound hydrochloride is an effective approach for high-throughput structural studies of small proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jabonline.in [jabonline.in]
Guanidine Hydrochloride: A Powerful Tool for Recombinant Protein Purification from Inclusion Bodies
Application Notes & Protocols
For researchers, scientists, and drug development professionals, the expression of recombinant proteins in bacterial systems like E. coli often leads to the formation of dense, insoluble aggregates known as inclusion bodies. While this can protect the protein from proteolysis, it presents a significant challenge for purification and obtaining biologically active material. Guanidine hydrochloride (GuHCl) is a strong chaotropic agent widely employed to overcome this hurdle. It effectively denatures and solubilizes proteins from inclusion bodies, paving the way for subsequent refolding and purification.
This document provides detailed application notes and protocols for the use of this compound hydrochloride in the purification of recombinant proteins, with a focus on solubilization of inclusion bodies and subsequent protein refolding.
Principle of Action
This compound hydrochloride disrupts the non-covalent interactions that maintain the secondary and tertiary structure of proteins.[1][2] Its mechanism involves breaking hydrogen bonds and interfering with hydrophobic interactions, leading to the unfolding of the protein into a random coil.[1][3] This denaturation process is crucial for releasing the protein monomers from the aggregated state within the inclusion bodies, rendering them soluble in aqueous buffers.[4] The denaturation caused by this compound hydrochloride is typically reversible, allowing for the subsequent refolding of the protein into its native, active conformation upon removal of the denaturant.[1]
Quantitative Data Summary
The efficacy of this compound hydrochloride in solubilizing inclusion bodies and its impact on protein recovery are critical parameters. The following tables summarize key quantitative data gathered from various studies.
| Parameter | Value | Remarks | Source |
| Inclusion Body Solubilization Efficiency | >95% | Using 6M this compound Hydrochloride. | [5] |
| Inclusion Body Solubilization Efficiency (Urea Comparison) | 70-90% | Using 8M Urea, which is generally less effective than 6M GuHCl. | [5] |
| Soluble Protein Recovery (Small Proteins, ≤18 kD) | 58% | Percentage of insoluble small proteins that became soluble after denaturation with GuHCl and refolding by dialysis. | [6] |
| Proteins with Good HSQC NMR Spectra (Small Proteins) | 10% | Percentage of the initial number of small insoluble proteins that yielded good quality NMR spectra after refolding. | [6] |
Table 1: this compound Hydrochloride Performance in Inclusion Body Solubilization and Protein Refolding.
| Reagent | Typical Concentration for Solubilization | Key Characteristics | Source |
| This compound Hydrochloride | 4 - 6 M | Strong denaturant, highly effective in solubilizing most inclusion bodies. | [7][8] |
| Urea | 4 - 8 M | Milder denaturant compared to GuHCl, may be less effective for some proteins. | [5][7] |
Table 2: Comparison of Common Chaotropic Agents for Inclusion Body Solubilization.
Experimental Protocols
Here we provide detailed protocols for the purification of recombinant proteins from inclusion bodies using this compound hydrochloride.
Protocol 1: Isolation and Washing of Inclusion Bodies
This initial step is crucial for removing contaminants before solubilization.
Materials:
-
Cell pellet from recombinant protein expression
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)
-
Wash Buffer A (Lysis Buffer + 1% Triton X-100)
-
Wash Buffer B (Lysis Buffer with 0.5-1 M this compound Hydrochloride or 2M Urea)[9]
Procedure:
-
Resuspend the cell pellet in Lysis Buffer.
-
Lyse the cells using a suitable method (e.g., sonication, high-pressure homogenization). Ensure complete cell lysis to avoid contamination of the inclusion body pellet with intact cells.[9][10]
-
Centrifuge the lysate at 10,000-15,000 x g for 20-30 minutes at 4°C to pellet the inclusion bodies.
-
Discard the supernatant. Resuspend the pellet in Wash Buffer A and incubate for 15-20 minutes with gentle agitation. This step helps to remove membrane proteins and lipids.[10]
-
Centrifuge as in step 3 and discard the supernatant.
-
Resuspend the pellet in Wash Buffer B and incubate for 15-20 minutes. This wash step removes loosely associated proteins.[9]
-
Centrifuge as in step 3 and discard the supernatant. The resulting pellet contains the purified inclusion bodies.
Caption: Workflow for the isolation and washing of inclusion bodies.
Protocol 2: Solubilization of Inclusion Bodies with this compound Hydrochloride
This protocol describes the denaturation and solubilization of the target protein from the washed inclusion bodies.
Materials:
-
Washed inclusion body pellet
-
Solubilization Buffer (6 M this compound Hydrochloride, 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10-20 mM DTT or β-mercaptoethanol)[10]
Procedure:
-
Resuspend the washed inclusion body pellet in Solubilization Buffer.
-
Incubate at room temperature for 1-2 hours with gentle agitation to ensure complete solubilization.[8] For particularly resistant inclusion bodies, incubation can be extended overnight.[10]
-
Centrifuge the solution at high speed (e.g., 15,000 x g) for 30 minutes at room temperature to pellet any remaining insoluble material.[8]
-
Carefully collect the supernatant, which contains the denatured, solubilized recombinant protein.
Protocol 3: Protein Refolding
The goal of this step is to remove the this compound hydrochloride, allowing the protein to refold into its native conformation.
Method A: Refolding by Dialysis
-
Transfer the solubilized protein solution into a dialysis bag with an appropriate molecular weight cut-off.
-
Dialyze against a large volume of Refolding Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.5 M Arginine, 1 mM GSH/0.1 mM GSSG) at 4°C.
-
Perform several buffer changes over 24-48 hours to gradually remove the this compound hydrochloride.
Method B: Refolding by Rapid Dilution
-
Rapidly dilute the solubilized protein solution by adding it dropwise into a large volume of stirred Refolding Buffer at 4°C. The final protein concentration should be low (typically 1-50 µg/ml) to minimize aggregation.[11]
-
Allow the protein to refold for several hours to overnight at 4°C.
Caption: Workflow for solubilization and refolding of proteins from inclusion bodies.
Protocol 4: On-Column Refolding for His-tagged Proteins
This protocol combines purification and refolding in a single chromatographic step for proteins with an affinity tag, such as a polyhistidine tag.
Materials:
-
Solubilized protein in Solubilization Buffer (as in Protocol 2, with imidazole, e.g., 5-10 mM)
-
Ni-NTA or other suitable affinity chromatography resin
-
Binding Buffer (6 M this compound Hydrochloride, 20 mM Tris-HCl, 0.5 M NaCl, 5 mM imidazole, pH 8.0)[12]
-
Wash Buffer (same as Binding Buffer)
-
Refolding Buffer (20 mM Tris-HCl, 0.5 M NaCl, 5 mM imidazole, pH 8.0, without this compound Hydrochloride)[12]
-
Elution Buffer (Refolding Buffer + high concentration of imidazole, e.g., 250-500 mM)
Procedure:
-
Equilibrate the affinity column with Binding Buffer.[9]
-
Load the solubilized protein sample onto the column.[9] The denatured protein will bind to the resin.
-
Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.[9]
-
To refold the protein on the column, apply a linear gradient from Wash Buffer to Refolding Buffer over several column volumes. This gradual removal of this compound hydrochloride facilitates on-column refolding.[9]
-
Elute the refolded protein from the column using Elution Buffer.[9]
-
Collect the fractions containing the purified, refolded protein.
Caption: On-column refolding workflow for His-tagged proteins.
Troubleshooting and Optimization
-
Low Protein Yield After Solubilization: If the protein yield is low, consider increasing the this compound hydrochloride concentration (up to 8M), extending the incubation time, or ensuring thorough mixing.[8] Adding protease inhibitors to the lysis and solubilization buffers can also prevent degradation.
-
Protein Aggregation During Refolding: High protein concentration is a common cause of aggregation during refolding.[11] Diluting the protein solution before refolding can mitigate this issue. The composition of the refolding buffer is also critical; additives like L-arginine can help suppress aggregation.
-
Protein Fails to Bind to Affinity Column: Ensure that the this compound hydrochloride concentration is maintained during the binding and wash steps to keep the protein fully denatured and the affinity tag accessible.[8] Also, check for interfering substances in the buffer, such as high concentrations of EDTA or reducing agents, which can strip metal ions from IMAC resins.[8]
By following these protocols and considering the optimization strategies, researchers can effectively utilize this compound hydrochloride to purify functional recombinant proteins from challenging inclusion body preparations.
References
- 1. Action of this compound Hydrochloride on Proteins [qinmuchem.com]
- 2. ycdehongchem.com [ycdehongchem.com]
- 3. Use of Protein Folding Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. Use of this compound Hydrochloride in the Purification of Inclusion Body [yacooscience.com]
- 6. Refolding out of this compound hydrochloride is an effective approach for high-throughput structural studies of small proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Handling Inclusion Bodies in Recombinant Protein Expression [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Inclusion Bodies Purification Protocol - BiologicsCorp [biologicscorp.com]
- 11. pnas.org [pnas.org]
- 12. Performing a Purification and On-column Refolding of an Insoluble Histidine-tagged Protein [sigmaaldrich.com]
Application Notes and Protocols for Preparing a 4M Guanidine Thiocyanate Lysis Buffer
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Guanidine Thiocyanate (B1210189) in Nucleic Acid Extraction
This compound thiocyanate (GTC) is a powerful chaotropic agent and protein denaturant crucial for the extraction of high-quality, intact RNA and DNA from biological samples. Its primary function in a lysis buffer is to disrupt cellular structures and rapidly inactivate nucleases (RNases and DNases) that would otherwise degrade the nucleic acids upon cell lysis.[1][2] This property is essential for preserving the integrity of RNA, which is particularly susceptible to degradation. The 4M GTC lysis buffer is a cornerstone of many molecular biology techniques, most notably the single-step RNA isolation method developed by Chomczynski and Sacchi.[1][3][4][5][6][7][8]
The lysis buffer's components work in concert to ensure effective cell lysis and protection of nucleic acids. Guanidinium (B1211019) thiocyanate disrupts hydrogen bonds and the hydrophobic interactions that maintain the structure of proteins and lipid membranes.[2] Other components, such as detergents, aid in solubilizing cellular components, while buffering agents maintain a stable pH. For RNA extraction, the buffer is often used in conjunction with an acidic phenol-chloroform extraction, which further denatures proteins and partitions them into the organic phase, leaving the RNA in the aqueous phase.[5][9]
I. Preparation of 4M this compound Thiocyanate Lysis Buffer
This protocol outlines the preparation of a stock solution of 4M GTC lysis buffer. Please note that some components, like β-mercaptoethanol, are volatile and should be added immediately before use.
Safety Precautions: this compound thiocyanate is harmful if swallowed or inhaled and can cause skin and eye irritation. It reacts with acids to produce highly toxic hydrogen cyanide gas. Always work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
A. Reagents and Materials
| Reagent | For 1 Liter | Purpose |
| This compound Thiocyanate | 472.75 g | Chaotropic agent, denatures proteins and inactivates nucleases. |
| Sodium Citrate (B86180) | 7.35 g (or 25 mL of 1M stock, pH 7.0) | Buffering agent to maintain pH. |
| Sodium Lauroyl Sarcosinate (Sarkosyl) | 5 g (or 50 mL of 10% w/v stock) | Anionic detergent that aids in cell lysis and inhibits RNases. |
| β-mercaptoethanol | 7.2 mL | Reducing agent that irreversibly denatures RNases by breaking disulfide bonds. Add just before use. |
| Nuclease-free water | To a final volume of 1 L | Solvent. |
B. Protocol for Lysis Buffer Preparation
-
In a chemical fume hood, carefully weigh 472.75 g of this compound thiocyanate and add it to a sterile, 1-liter glass bottle.
-
Add approximately 500 mL of nuclease-free water.
-
Add 25 mL of 1M sodium citrate (pH 7.0).
-
Add 50 mL of 10% (w/v) Sarkosyl solution.
-
Stir the solution on a magnetic stir plate until the this compound thiocyanate is completely dissolved. This may require gentle heating (up to 65°C) in a water bath. Do not boil.
-
Once dissolved, allow the solution to cool to room temperature.
-
Adjust the final volume to 1 liter with nuclease-free water.
-
Store the stock solution in a dark, airtight container at room temperature. It is stable for several months.
-
Crucially, add 7.2 mL of β-mercaptoethanol per liter of lysis buffer immediately before use.
C. Workflow for Lysis Buffer Preparation
II. Application: Single-Step RNA Isolation from Cultured Cells
This protocol is an adaptation of the acid guanidinium thiocyanate-phenol-chloroform extraction method for total RNA isolation from cultured mammalian cells.[2][3][10]
A. Additional Reagents and Materials
| Reagent | Purpose |
| 2 M Sodium Acetate (B1210297) (pH 4.0) | Acidifies the solution to retain RNA in the aqueous phase. |
| Phenol (water-saturated) | Denatures proteins and partitions them into the organic phase. |
| Chloroform:Isoamyl Alcohol (49:1) | Enhances phase separation and reduces foaming. |
| Isopropanol (B130326) (100%) | Precipitates RNA from the aqueous phase. |
| Ethanol (B145695) (75%) | Washes the RNA pellet to remove salts and other impurities. |
| Nuclease-free water or TE buffer | For resuspending the final RNA pellet. |
B. Experimental Protocol for RNA Extraction
-
Cell Lysis:
-
For adherent cells, aspirate the culture medium and wash the cell monolayer once with ice-cold PBS. Aspirate the PBS.
-
For suspension cells, pellet the cells by centrifugation and discard the supernatant. Wash the cell pellet once with ice-cold PBS.
-
Add 1 mL of the complete 4M GTC lysis buffer (with β-mercaptoethanol) per 10⁷ cells directly to the culture dish or cell pellet.
-
Lyse the cells by repeatedly pipetting the solution up and down. Ensure a homogeneous lysate is formed.
-
-
Phase Separation:
-
Transfer the cell lysate to a microcentrifuge tube.
-
Sequentially add the following reagents to the lysate, vortexing for 10-15 seconds after each addition:
-
0.1 mL of 2 M sodium acetate (pH 4.0)
-
1 mL of water-saturated phenol
-
0.2 mL of chloroform:isoamyl alcohol (49:1)
-
-
Incubate the mixture on ice for 15 minutes.
-
Centrifuge the samples at 12,000 x g for 20 minutes at 4°C. This will separate the mixture into three phases: a lower organic phase (red, phenol-chloroform), an interphase (white, containing DNA and proteins), and an upper aqueous phase (colorless, containing RNA).
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new microcentrifuge tube, being cautious not to disturb the interphase.
-
Add an equal volume of 100% isopropanol to the aqueous phase.
-
Mix by inverting the tube several times and incubate at -20°C for at least 1 hour to precipitate the RNA.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a small, white pellet at the bottom of the tube.
-
-
RNA Wash and Resuspension:
-
Carefully decant the supernatant without disturbing the RNA pellet.
-
Wash the pellet with 1 mL of 75% ethanol (prepared with nuclease-free water).
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully decant the ethanol and briefly air-dry the pellet for 5-10 minutes. Do not over-dry the pellet, as it can be difficult to resuspend.
-
Resuspend the RNA pellet in an appropriate volume (e.g., 20-50 µL) of nuclease-free water or TE buffer.
-
Incubate at 55-60°C for 10 minutes to aid in resuspension.
-
-
RNA Quantification and Storage:
-
Determine the RNA concentration and purity by measuring the absorbance at 260 nm and 280 nm using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.[11]
-
Store the RNA at -80°C for long-term use.
-
C. Workflow for RNA Extraction
References
- 1. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Single-step method of RNA isolation by acid guanidinium thiocyanate-phenol-chloroform extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chomczynski, P. and Sacchi, N. (1987) Single-Step Method of RNA Isolation by Acid Guanidinium Thiocyanate-Phenol-Chloroform Extraction. Analytical Biochemistry, 162, 156-159. - References - Scientific Research Publishing [scirp.org]
- 5. The single-step method of RNA isolation by acid guanidinium thiocyanate-phenol-chloroform extraction: twenty-something years on - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single-step method of RNA isolation by acid guanidinium thiocyanate-phenol-chloroform extraction. | Semantic Scholar [semanticscholar.org]
- 7. [PDF] The single-step method of RNA isolation by acid guanidinium thiocyanate–phenol–chloroform extraction: twenty-something years on | Semantic Scholar [semanticscholar.org]
- 8. The single-step method of RNA isolation by acid guanidinium thiocyanate–phenol–chloroform extraction: twenty-something years on | Springer Nature Experiments [experiments.springernature.com]
- 9. Acid guanidinium thiocyanate-phenol-chloroform extraction - Wikipedia [en.wikipedia.org]
- 10. bu.edu [bu.edu]
- 11. bio.libretexts.org [bio.libretexts.org]
Application Notes and Protocols for Guanidine-Based Viral RNA Extraction for qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate and reliable quantification of viral RNA using quantitative real-time PCR (qPCR) is a cornerstone of virology research, clinical diagnostics, and the development of antiviral therapeutics. A critical prerequisite for successful qPCR is the efficient extraction of high-quality viral RNA from various biological samples. Guanidine-based lysis reagents, particularly this compound thiocyanate (B1210189) (GTC) and this compound hydrochloride (GuHCl), are widely utilized for this purpose due to their potent chaotropic and protein-denaturing properties.[1][2][3] These reagents effectively lyse viral particles and cellular membranes, while simultaneously inactivating ribonucleases (RNases) that would otherwise degrade the target RNA.[3][4] This document provides detailed application notes and protocols for the extraction of viral RNA using this compound-based methods, specifically tailored for downstream qPCR applications.
Principle of this compound-Based RNA Extraction
This compound salts are powerful chaotropic agents that disrupt the hydrogen bond networks in aqueous solutions.[4] This property is central to their function in RNA extraction:
-
Viral Lysis: this compound thiocyanate and this compound hydrochloride effectively disrupt viral envelopes and capsids, releasing the viral RNA into the lysis buffer.
-
Protein Denaturation: These salts denature proteins, including potent RNases that are ubiquitous in biological samples and on laboratory surfaces.[3] This immediate inactivation of RNases is crucial for preserving the integrity of the fragile RNA molecules.
-
Nucleic Acid Binding: In the presence of alcohol (typically ethanol (B145695) or isopropanol), the chaotropic salts promote the binding of RNA to silica-based membranes in spin columns, a common feature of many commercial extraction kits.
The overall process involves four key steps: lysis of the virus and inactivation of RNases, binding of the RNA to a solid phase (or precipitation), washing to remove contaminants, and elution of the purified RNA.
Experimental Protocols
Two primary approaches for this compound-based viral RNA extraction are presented below: a classic organic extraction method and a more common silica-column-based method.
Protocol 1: Acid Guanidinium (B1211019) Thiocyanate-Phenol-Chloroform (AGPC) Extraction
This method, a variation of the single-step method developed by Chomczynski and Sacchi, is robust and yields high-purity RNA.[5] It relies on phase separation to isolate RNA.
Materials:
-
Denaturing solution (4 M guanidinium thiocyanate, 25 mM sodium citrate, pH 7.0, 0.5% sarcosyl, 0.1 M 2-mercaptoethanol)
-
2 M Sodium acetate, pH 4.0
-
Water-saturated phenol
-
Chloroform-isoamyl alcohol mixture (49:1)
-
75% Ethanol (in RNase-free water)
-
RNase-free water or TE buffer
Procedure:
-
Homogenization:
-
For liquid samples (e.g., serum, plasma, viral transport media), add 1 ml of denaturing solution to 100-200 µl of the sample.
-
For tissues or cells, homogenize up to 100 mg of tissue or 10^7 cells in 1 ml of denaturing solution.[6]
-
-
Phase Separation:
-
To the homogenate, sequentially add:
-
0.1 ml of 2 M sodium acetate, pH 4.0
-
1 ml of water-saturated phenol
-
0.2 ml of chloroform-isoamyl alcohol mixture
-
-
Vortex vigorously for 10-15 seconds after each addition.
-
Incubate the mixture on ice for 15 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
-
RNA Precipitation:
-
Washing and Solubilization:
-
Carefully discard the supernatant.
-
Wash the RNA pellet with 1 ml of cold 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in an appropriate volume (e.g., 20-50 µl) of RNase-free water or TE buffer.
-
Protocol 2: Silica-Column-Based Viral RNA Extraction
This method is common in commercial kits and offers a faster, more streamlined workflow. The protocol provided here is a general guideline; always refer to the specific manufacturer's instructions.
Materials:
-
Lysis Buffer (containing this compound thiocyanate or this compound hydrochloride)
-
Wash Buffer 1 (containing a low concentration of this compound salt)
-
Wash Buffer 2 (containing ethanol)
-
RNase-free water
-
Silica-membrane spin columns
-
Collection tubes
Procedure:
-
Lysis:
-
Add 500 µl of Lysis Buffer to 150 µl of the viral sample in a microcentrifuge tube.
-
Vortex for 15 seconds to mix thoroughly.
-
Incubate at room temperature for 10 minutes to ensure complete lysis.
-
-
Binding:
-
Add 500 µl of 100% ethanol to the lysate and vortex for 5-10 seconds.
-
Carefully transfer the mixture to a silica-membrane spin column placed in a collection tube.
-
Centrifuge at ≥8,000 x g for 1 minute.
-
Discard the flow-through and place the column back into the collection tube.
-
-
Washing:
-
Add 500 µl of Wash Buffer 1 to the column.
-
Centrifuge at ≥8,000 x g for 1 minute.
-
Discard the flow-through.
-
Add 500 µl of Wash Buffer 2 to the column.
-
Centrifuge at ≥8,000 x g for 1 minute.
-
Discard the flow-through.
-
Centrifuge the empty column at maximum speed for 2 minutes to remove any residual ethanol.[7]
-
-
Elution:
-
Place the spin column in a clean, RNase-free 1.5 ml microcentrifuge tube.
-
Add 30-50 µl of RNase-free water directly to the center of the silica (B1680970) membrane.
-
Incubate at room temperature for 1 minute.
-
Centrifuge at maximum speed for 1 minute to elute the RNA.
-
The eluted RNA is ready for use in qPCR or can be stored at -80°C.
-
Data Presentation
The quality and quantity of extracted viral RNA are critical for reliable qPCR results. The following table summarizes expected outcomes from this compound-based extraction methods.
| Parameter | Expected Range | Importance for qPCR |
| RNA Concentration | Variable (ng/µl to µg/µl) | Sufficient template is required for detection. |
| A260/A280 Ratio | 1.8 - 2.1 | Indicates purity from protein contamination. Ratios below 1.8 suggest protein contamination, which can inhibit reverse transcriptase and polymerase.[8] |
| A260/A230 Ratio | > 1.8 | Indicates purity from chaotropic salts and other contaminants. Low ratios can indicate residual this compound, which can inhibit downstream enzymatic reactions.[8][9] |
| qPCR Ct Values | Dependent on viral titer | Lower Ct values indicate higher viral load. Consistent Ct values across replicates demonstrate extraction efficiency and reproducibility. |
Note: The actual RNA yield will depend on the sample type, viral load, and storage conditions.
Visualizations
Logical Relationship of Lysis Buffer Components
Caption: Key components of a this compound-based lysis buffer and their targets.
Experimental Workflow for Silica-Column-Based Viral RNA Extraction
Caption: Workflow for silica-column-based viral RNA extraction.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low RNA Yield | - Incomplete sample lysis.- RNA degradation due to improper sample handling.- Incorrect binding or elution conditions. | - Ensure complete homogenization of the sample in the lysis buffer.- Keep samples on ice and process them quickly to minimize RNase activity.[10]- Ensure the correct amount of ethanol is added for binding. Use the recommended elution buffer and volume. |
| Low A260/A280 Ratio (<1.8) | - Protein contamination. | - During organic extraction, avoid carrying over any of the interphase or organic phase.[11]- For column-based methods, ensure the sample is fully lysed before binding. |
| Low A260/A230 Ratio (<1.8) | - this compound salt carryover.[7] | - Ensure the wash steps are performed correctly.[7]- Perform an additional wash step with the ethanol-based wash buffer.- Ensure the column is completely dry before elution to prevent ethanol carryover.[7] |
| qPCR Inhibition | - Residual this compound salts or ethanol in the eluate.[9] | - Re-precipitate the RNA with ethanol to remove salt contamination.[12]- For column-based methods, ensure the final dry spin is performed to remove all traces of ethanol.[7] |
| RNA Degradation (smeared bands on a gel) | - RNase contamination. | - Use RNase-free tubes, tips, and reagents.[10]- Work quickly and keep samples on ice whenever possible.[10]- Add a reducing agent like β-mercaptoethanol to the lysis buffer to irreversibly inactivate RNases.[10] |
References
- 1. RNA extraction by the this compound thiocyanate procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acid guanidinium thiocyanate-phenol-chloroform extraction - Wikipedia [en.wikipedia.org]
- 3. geneticeducation.co.in [geneticeducation.co.in]
- 4. youtube.com [youtube.com]
- 5. The single-step method of RNA isolation by acid guanidinium thiocyanate-phenol-chloroform extraction: twenty-something years on - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. neb.com [neb.com]
- 8. qiagen.com [qiagen.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. yeasenbio.com [yeasenbio.com]
- 12. Reddit - The heart of the internet [reddit.com]
Application of Guanidine Hydrochloride in Circular Dichroism Studies: A Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Guanidine hydrochloride (GuHCl) is a powerful chaotropic agent widely employed in protein chemistry to induce denaturation. When used in conjunction with circular dichroism (CD) spectroscopy, it provides a robust method for investigating protein stability, folding pathways, and the thermodynamics of these processes. This document offers detailed application notes and protocols for utilizing GuHCl in CD studies to characterize protein conformational changes.
Circular dichroism spectroscopy is a sensitive technique for monitoring changes in the secondary and tertiary structure of proteins.[1][2] The far-UV region (190-250 nm) of the CD spectrum is particularly informative about the protein backbone conformation, with characteristic signals for α-helices, β-sheets, and random coils.[3] By systematically increasing the concentration of GuHCl, researchers can induce a cooperative unfolding of the protein, which can be monitored by the change in the CD signal at a specific wavelength, typically 222 nm for α-helical proteins.[4][5][6]
Principle of this compound Hydrochloride-Induced Denaturation
This compound hydrochloride disrupts the three-dimensional structure of proteins by interfering with the non-covalent interactions that stabilize the native conformation. It achieves this through two primary mechanisms: by breaking hydrogen bonds within the protein structure and by increasing the solubility of non-polar amino acid side chains, thereby weakening hydrophobic interactions.[7] This leads to the unfolding of the protein from its compact, native state to a denatured, random coil state.[8] The transition between these states is often a cooperative process, resulting in a sigmoidal denaturation curve when the CD signal is plotted against the GuHCl concentration.[8]
Quantitative Analysis of Protein Stability
The data obtained from GuHCl-induced denaturation experiments can be used to determine key thermodynamic parameters that describe the conformational stability of a protein.
Data Presentation
The following table summarizes quantitative data from various studies on the GuHCl-induced denaturation of different proteins monitored by CD spectroscopy.
| Protein | Monitored Wavelength (nm) | Midpoint of Denaturation (Cm or [GdnHCl]1/2) (M) | Free Energy of Unfolding (ΔGH₂O) (kcal/mol) | Reference |
| Wild-type CopR | 222 | 1.8 | Not Reported | [4] |
| R34Q Mutant CopR | 222 | 1.1 | Not Reported | [4] |
| Streptomycin (B1217042) adenylyltransferase (SMATase) | 222 | ~0.75 | Not Reported | [9] |
| Recombinant human interleukin 4 (rhuIL-4) | 222 | 3.7 | 5.9 | [5] |
| Erythroid spectrin | 222 | Not explicitly stated, but unfolding occurs | Not Reported | [10] |
| Nonerythroid spectrin | 222 | Not explicitly stated, but unfolding occurs | Not Reported | [10] |
Note: The midpoint of denaturation (Cm) is the concentration of denaturant at which 50% of the protein is unfolded.
Experimental Protocols
Protocol 1: this compound Hydrochloride-Induced Equilibrium Unfolding Monitored by Far-UV CD
This protocol describes a typical experiment to determine the conformational stability of a protein by monitoring the change in its far-UV CD spectrum as a function of GuHCl concentration.
Materials:
-
Purified protein of known concentration
-
High-purity this compound hydrochloride (e.g., >99.5%)
-
Appropriate buffer (e.g., phosphate, Tris) at a specific pH
-
CD-grade water
-
Circular dichroism spectropolarimeter
-
Quartz cuvette with a suitable path length (e.g., 0.1 cm)
Procedure:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of the protein (e.g., 1-2 mg/mL) in the desired buffer.[2] Ensure the buffer components do not have high absorbance in the far-UV region.
-
Prepare a high-concentration stock solution of GuHCl (e.g., 8 M) in the same buffer. The exact concentration should be determined by refractive index measurements.
-
Prepare a "zero denaturant" buffer solution.
-
-
Sample Preparation:
-
Prepare a series of samples with increasing concentrations of GuHCl. This can be done by mixing appropriate volumes of the protein stock, GuHCl stock, and zero denaturant buffer to achieve the final desired protein and GuHCl concentrations. A typical final protein concentration for far-UV CD is 0.1-0.2 mg/mL.
-
It is recommended to prepare at least 15-20 samples with GuHCl concentrations spanning from 0 M to a concentration that ensures complete unfolding (e.g., 6 M or 8 M).[11]
-
Ensure all samples have the same final protein and buffer concentration.
-
-
Equilibration:
-
CD Data Acquisition:
-
Set the CD spectropolarimeter to the desired temperature.
-
Record a baseline spectrum using the corresponding buffer (containing the same GuHCl concentration as the sample) without the protein.
-
Record the far-UV CD spectrum of each sample, typically from 250 nm to 190 nm.
-
Alternatively, monitor the CD signal at a single wavelength (e.g., 222 nm) as a function of GuHCl concentration.[4][5][12]
-
-
Data Analysis:
-
Subtract the baseline spectrum from each protein spectrum.
-
Convert the raw CD signal (in millidegrees) to Mean Residue Ellipticity (MRE) using the following formula: MRE = (CD signal in mdeg) / (10 * pathlength in cm * number of residues * molar concentration)
-
Plot the MRE at the chosen wavelength (e.g., 222 nm) as a function of the GuHCl concentration.
-
Fit the resulting sigmoidal curve to a two-state denaturation model to determine the midpoint of denaturation (Cm) and the free energy of unfolding in the absence of denaturant (ΔGH₂O).[13]
-
Protocol 2: Assessing the Reversibility of Unfolding
It is crucial to determine if the GuHCl-induced denaturation is reversible, as this is a prerequisite for valid thermodynamic analysis.
Procedure:
-
Unfolding:
-
Prepare a protein sample in a high concentration of GuHCl (e.g., 6 M) where the protein is fully unfolded, as confirmed by CD spectroscopy.
-
-
Refolding:
-
CD Analysis:
-
After allowing the refolded protein to equilibrate, record its far-UV CD spectrum.
-
Compare the spectrum of the refolded protein to that of the original native protein. If the spectra are identical, the unfolding process is considered reversible.
-
Visualizations
The following diagrams illustrate the experimental workflow and the theoretical relationship between denaturant concentration and protein structure.
Caption: Experimental workflow for a GuHCl-induced denaturation study using CD.
Caption: Relationship between GuHCl concentration and protein structural states.
References
- 1. file.yizimg.com [file.yizimg.com]
- 2. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Refolding out of this compound hydrochloride is an effective approach for high-throughput structural studies of small proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of the conformation and stability of Escherichia coli derived recombinant human interleukin 4 by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Action of this compound Hydrochloride on Proteins [qinmuchem.com]
- 8. Use of Protein Folding Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. profile.iitd.ac.in [profile.iitd.ac.in]
- 10. Probing Conformational Stability and Dynamics of Erythroid and Nonerythroid Spectrin: Effects of Urea and this compound Hydrochloride | PLOS One [journals.plos.org]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. Effects of this compound hydrochloride on the conformation and enzyme activity of streptomycin adenylyltransferase monitored by circular dichroism and fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio.libretexts.org [bio.libretexts.org]
Application Notes and Protocols for Guanidine Thiocyanate in FFPE Tissue RNA Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formalin-fixed paraffin-embedded (FFPE) tissues are an invaluable resource for retrospective molecular studies. However, the processes of fixation and embedding lead to chemical modification and fragmentation of nucleic acids, making the extraction of high-quality RNA particularly challenging. Guanidine thiocyanate (B1210189), a potent chaotropic agent, is a key component in many successful RNA extraction protocols from FFPE tissues. Its primary role is to denature proteins, including ubiquitous RNases, thereby protecting RNA from degradation during the extraction process.[1][2][3][4][5] This document provides detailed application notes, protocols, and comparative data on the use of this compound thiocyanate for RNA extraction from FFPE tissues.
The Role of this compound Thiocyanate
This compound thiocyanate is a powerful protein denaturant that disrupts cellular structures and inactivates nucleases (RNases and DNases) by destroying their three-dimensional conformation.[1][4][5] This immediate inactivation of RNases is critical when working with FFPE tissues, as these enzymes are robust and can rapidly degrade the already compromised RNA.[6] Furthermore, the chaotropic properties of this compound thiocyanate aid in the lysis of the tissue matrix and the release of nucleic acids into the extraction buffer.[1][4] It is a common and essential ingredient in many commercial RNA extraction kits and laboratory-developed protocols for its effectiveness in preserving RNA integrity.[1][7][8]
Key Considerations for FFPE RNA Extraction
Several factors inherent to FFPE tissues can impact the quality and yield of extracted RNA:
-
Fixation Time: Prolonged fixation in formalin can lead to excessive cross-linking between nucleic acids and proteins, as well as within the nucleic acid molecules themselves.[9][10][11] This can inhibit enzymatic reactions in downstream applications.
-
Storage Time and Conditions: The age of the FFPE block and the conditions under which it has been stored can significantly affect RNA quality.[9][10][11] Over time, RNA becomes progressively more fragmented.
-
Tissue Type: Different tissues have varying cellularity and endogenous RNase levels, which can influence the efficiency of RNA extraction.
Comparative Data of RNA Extraction Methods
The choice of extraction method can significantly impact RNA yield and purity. While various commercial kits and in-house protocols exist, those incorporating this compound thiocyanate are widely used for FFPE tissues.
| Method | Principle | Reported RNA Yield | Reported RNA Purity (A260/A280) | Reference |
| This compound isothiocyanate with phenol-chloroform | Chaotropic salt lysis followed by organic extraction | Variable, can be lower than column-based methods | Generally lower, potential for phenol (B47542) contamination | [12] |
| Silica (B1680970) Gel Column (Spin Column) with this compound Thiocyanate | Lysis with this compound thiocyanate buffer followed by selective binding of RNA to a silica membrane | Higher mean concentration (80-180 µg/ml) | Generally ≥1.9 | [12][13] |
| Automated Extraction Systems (e.g., KingFisher Duo) | Magnetic bead-based purification following lysis | Consistent and higher yields, especially from small samples | High purity | [14] |
Experimental Protocol: this compound Thiocyanate-Based RNA Extraction from FFPE Tissue
This protocol is a generalized procedure based on common steps found in various published methods and commercial kits. Optimization may be required depending on the specific tissue type and downstream application.
Materials:
-
FFPE tissue sections (5-10 µm thick)
-
Xylene (or a non-toxic deparaffinization solution)
-
Ethanol (B145695) (100%, 95%, 70%)
-
Proteinase K
-
Lysis Buffer (containing this compound Thiocyanate)
-
Wash Buffers
-
RNase-free water
-
Microcentrifuge tubes (RNase-free)
-
Microtome
-
Heating block or water bath
-
Vortexer
-
Microcentrifuge
Procedure:
-
Deparaffinization:
-
Place 1-4 FFPE sections into a 1.5 ml microcentrifuge tube.
-
Add 1 ml of xylene and vortex vigorously for 30 seconds.
-
Centrifuge at maximum speed for 5 minutes. Remove the supernatant.
-
Repeat the xylene wash.
-
Add 1 ml of 100% ethanol and vortex to wash the tissue pellet.
-
Centrifuge at maximum speed for 5 minutes. Remove the supernatant.
-
Repeat the ethanol wash with 95% and then 70% ethanol.
-
Air dry the pellet for 5-10 minutes to evaporate residual ethanol.
-
-
Tissue Lysis and Proteinase K Digestion:
-
Add 150 µl of Lysis Buffer (containing this compound thiocyanate) to the tissue pellet.
-
Add 10 µl of Proteinase K (20 mg/ml).
-
Vortex to mix and incubate at 55-65°C for 1-3 hours (or overnight for difficult tissues) to digest the tissue.
-
Incubate at 80°C for 15 minutes to partially reverse formaldehyde (B43269) cross-linking.
-
-
RNA Precipitation:
-
Centrifuge the lysate at maximum speed for 5 minutes to pellet any undigested material.
-
Transfer the supernatant to a new RNase-free tube.
-
Add 1.5 volumes of 100% ethanol and mix by inverting.
-
-
RNA Purification (using a spin column):
-
Transfer the mixture to a spin column placed in a collection tube.
-
Centrifuge at ≥8000 x g for 1 minute. Discard the flow-through.
-
Add 500 µl of Wash Buffer 1 to the column and centrifuge for 1 minute. Discard the flow-through.
-
Add 500 µl of Wash Buffer 2 to the column and centrifuge for 1 minute. Discard the flow-through.
-
Centrifuge the empty column for an additional 2 minutes to remove any residual ethanol.
-
-
RNA Elution:
-
Place the spin column in a new RNase-free collection tube.
-
Add 30-50 µl of RNase-free water directly to the center of the column membrane.
-
Incubate at room temperature for 1 minute.
-
Centrifuge at maximum speed for 1 minute to elute the RNA.
-
-
Quantification and Quality Assessment:
-
Measure the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer.
-
Assess RNA integrity using a microfluidics-based automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
Visualizing the Workflow and Mechanism
To better understand the experimental process and the underlying chemical principles, the following diagrams have been generated.
Caption: Workflow for RNA extraction from FFPE tissues.
Caption: Mechanism of this compound Thiocyanate action.
Conclusion
The use of this compound thiocyanate is a cornerstone of effective RNA extraction from challenging FFPE tissue samples. Its powerful denaturing and RNase-inhibiting properties are essential for preserving the integrity of the fragile RNA molecules. By understanding the principles behind its function and following optimized protocols, researchers can successfully unlock the wealth of genetic information stored in archival tissues for a wide range of downstream molecular analyses.
References
- 1. geneticeducation.co.in [geneticeducation.co.in]
- 2. RNA extraction by the this compound thiocyanate procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RNA Extraction by the this compound Thiocyanate Procedure | Springer Nature Experiments [experiments.springernature.com]
- 4. agscientific.com [agscientific.com]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. goums.ac.ir [goums.ac.ir]
- 7. agilent.com [agilent.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Determinants of RNA Quality from FFPE Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Determinants of RNA Quality from FFPE Samples | Semantic Scholar [semanticscholar.org]
- 11. biochain.com [biochain.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of Two Methods of RNA Extraction from Formalin-Fixed Paraffin-Embedded Tissue Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low RNA Yield with Guanidine Thiocyanate
Welcome to the technical support center for guanidine thiocyanate-based RNA extraction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their RNA isolation protocols, ensuring high yield and purity for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound thiocyanate (B1210189) in RNA extraction?
This compound thiocyanate is a powerful chaotropic salt that serves two primary functions in RNA extraction.[1][2] First, it efficiently lyses cells and disrupts cellular structures to release RNA.[3] Second, it denatures proteins, including potent RNases that would otherwise degrade the RNA, thereby preserving RNA integrity.[1][2][4]
Q2: My RNA yield is consistently low. What are the most common causes?
Low RNA yield can stem from several factors throughout the extraction process. The most common culprits include:
-
Incomplete Sample Lysis and Homogenization: Insufficient disruption of cells or tissues is a primary reason for poor RNA recovery.[5] For tough or fibrous tissues, mechanical homogenization is critical.[5]
-
Incorrect Amount of Starting Material: Using too much or too little tissue or cells can negatively impact the efficiency of the lysis and extraction reagents.[5]
-
RNA Degradation: RNases, which are ubiquitous enzymes that degrade RNA, can be a major issue. They can be introduced from the sample itself, the environment, or contaminated reagents and equipment.[5]
-
Improper Phase Separation: Contamination of the aqueous phase with the interphase or organic phase can lead to lower quality and yield.[5]
-
Inefficient RNA Precipitation: Suboptimal conditions during the isopropanol (B130326) precipitation step can result in the loss of RNA.[5]
Q3: How can I improve my sample homogenization for better RNA yield?
Effective homogenization is crucial for releasing all the cellular RNA. Here are some tips:
-
Choose the Right Method for Your Sample:
-
Cultured Cells: Vortexing is often sufficient for lysing cultured cells.[5]
-
Soft Tissues (e.g., brain, liver): A rotor-stator homogenizer is very effective.[5]
-
Fibrous Tissues (e.g., heart, skeletal muscle): These are difficult to homogenize.[5] It is often necessary to pulverize the tissue into a fine powder in liquid nitrogen before adding the lysis buffer.[5]
-
-
Work Quickly and on Ice: To minimize RNA degradation by endogenous RNases, it's critical to process tissue samples immediately after dissection or to snap-freeze them in liquid nitrogen and store them at -80°C.[4] Homogenization should be performed quickly and on ice to prevent overheating the sample, which can lead to RNA degradation.[5]
-
Use Sufficient Lysis Reagent: Ensure the correct ratio of tissue to lysis reagent is used to allow for complete cell lysis and RNase inactivation.[5]
Q4: My A260/A280 and A260/A230 ratios are low. What does this indicate?
-
Low A260/A280 Ratio (<1.8): This typically indicates protein or phenol (B47542) contamination.[5] To resolve this, ensure that no part of the interphase or organic phase is carried over with the aqueous phase.[5] An additional chloroform (B151607) extraction step can help remove residual phenol.[5]
-
Low A260/A230 Ratio (<1.8): This often points to contamination with this compound thiocyanate salts, carbohydrates, or phenol.[5][6] To improve this ratio, ensure the RNA pellet is washed effectively with 75% ethanol (B145695).[7] An additional wash step may be necessary.[8]
Troubleshooting Guides
Issue 1: Low RNA Yield
| Potential Cause | Recommended Solution |
| Incomplete Lysis and Homogenization | Ensure the appropriate homogenization method is used for the sample type. For tough tissues, grind to a fine powder in liquid nitrogen before adding lysis reagent.[5][9] Ensure the correct ratio of sample to lysis reagent is used. |
| Incorrect Amount of Starting Material | Use an optimal amount of starting material. Too much can overload the reagents, while too little can make the RNA pellet difficult to see and handle. |
| RNA Degradation by RNases | Work in an RNase-free environment. Use certified RNase-free labware and reagents. Wear gloves and change them frequently.[5] Process samples quickly and on ice. |
| Inefficient RNA Precipitation | Increase the isopropanol precipitation time (e.g., 30 minutes to overnight) and perform it at a lower temperature (-20°C or -80°C).[10][11] Use a co-precipitant like glycogen (B147801) to aid in pelleting small amounts of RNA.[5] |
| Loss of RNA Pellet | After centrifugation, the RNA pellet may be difficult to see. Carefully aspirate the supernatant instead of decanting to avoid losing the pellet.[5] |
Issue 2: Poor RNA Quality (Low A260/A280 or A260/A230 Ratios)
| Potential Cause | Recommended Solution |
| Phenol Contamination (Low A260/A280) | During phase separation, carefully transfer the aqueous phase without disturbing the interphase. An additional chloroform extraction can be performed to remove residual phenol.[5] |
| Protein Contamination (Low A260/A280) | Ensure complete homogenization and lysis to allow for proper partitioning of proteins into the organic phase and interphase. |
| This compound Thiocyanate Salt Contamination (Low A260/A230) | Perform two washes of the RNA pellet with 75% ethanol to effectively remove residual salts.[7][8] Ensure all ethanol is removed before resuspending the RNA. |
| Carbohydrate or Polysaccharide Contamination | For samples rich in these components, a high-salt precipitation step followed by an additional isopropanol precipitation may be necessary. |
Experimental Protocols
Standard this compound Thiocyanate-Phenol-Chloroform RNA Extraction
This protocol is a standard method for total RNA isolation from tissues or cultured cells.
-
Homogenization:
-
Tissues: Homogenize 50-100 mg of tissue in 1 mL of a this compound thiocyanate-based lysis reagent (e.g., TRIzol).[5] For tough tissues, grind to a powder in liquid nitrogen first.[5]
-
Cultured Cells: Lyse up to 1 x 10^7 cells by adding 1 mL of lysis reagent and passing the lysate through a pipette several times.[12]
-
-
Phase Separation:
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh tube without disturbing the interphase.[5]
-
Add 0.5 mL of 100% isopropanol per 1 mL of lysis reagent used.
-
Incubate at room temperature for 10 minutes or at -20°C for at least 30 minutes.[10][11]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.[5] The RNA will form a gel-like pellet at the bottom of the tube.[5]
-
-
RNA Wash:
-
Discard the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol (prepared with nuclease-free water).
-
Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Solubilization:
-
Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as it will be difficult to dissolve.
-
Resuspend the RNA in an appropriate volume of RNase-free water.
-
Incubate at 55-60°C for 10 minutes to aid in dissolution.
-
Visualizations
Caption: Workflow of RNA extraction using this compound thiocyanate.
Caption: Decision tree for troubleshooting low RNA yield.
Caption: The dual role of this compound thiocyanate in RNA extraction.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. geneticeducation.co.in [geneticeducation.co.in]
- 3. theory.labster.com [theory.labster.com]
- 4. bu.edu [bu.edu]
- 5. benchchem.com [benchchem.com]
- 6. qiagen.com [qiagen.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. researchgate.net [researchgate.net]
- 9. apps.thermoscientific.com [apps.thermoscientific.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Guanidine HCl Removal & Protein Refolding
This guide provides troubleshooting advice and detailed protocols for researchers encountering protein precipitation during the removal of guanidine hydrochloride (GuHCl) following protein denaturation.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary causes of protein precipitation when removing this compound HCl?
Protein precipitation during the removal of a denaturant like this compound HCl is a common issue that arises from the competition between correct protein folding and aggregation.[1] When the denaturant concentration decreases, partially folded intermediates are formed. These intermediates can expose hydrophobic patches that are normally buried within the native protein structure. If the concentration of these intermediates is too high, they can interact with each other, leading to the formation of insoluble aggregates. This aggregation process is often a higher-order reaction compared to the first-order kinetics of proper folding, meaning it is highly dependent on protein concentration.
Key factors that promote precipitation include:
-
Rapid Removal of Denaturant: A sudden drop in GuHCl concentration can lead to a high concentration of aggregation-prone intermediates, overwhelming the productive folding pathway.
-
High Protein Concentration: Higher protein concentrations increase the likelihood of intermolecular interactions, favoring aggregation over proper intramolecular folding.[2]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and absence of stabilizing additives in the refolding buffer can significantly impact protein solubility and stability.
-
Incorrect Disulfide Bond Formation: For proteins containing cysteine residues, improper oxidation can lead to the formation of incorrect intermolecular disulfide bonds, resulting in aggregation.[3][4]
FAQ 2: My protein is precipitating during dialysis. How can I optimize this process?
Dialysis is a common but sometimes tricky method for removing this compound HCl. If you are observing precipitation, consider the following optimization strategies:
-
Perform Stepwise Dialysis: Instead of dialyzing directly against a GuHCl-free buffer (one-step dialysis), gradually decrease the denaturant concentration in steps.[5] This slow removal helps to minimize the concentration of aggregation-prone intermediates at any given time, favoring correct folding.[3][5] A typical stepwise dialysis may involve sequential dialysis against buffers containing 4M, 2M, 1M, 0.5M, and finally 0M GuHCl.
-
Optimize Protein Concentration: Try refolding at a lower protein concentration. Since aggregation is a second or higher-order process, reducing the protein concentration can dramatically decrease the rate of aggregation relative to the rate of folding.[2] Aim for a concentration in the range of 10-100 µg/mL.[2]
-
Control the Temperature: Perform the dialysis at a low temperature (e.g., 4°C). Lower temperatures can slow down the aggregation process.
-
Enhance the Refolding Buffer: The composition of your final dialysis buffer is critical. The inclusion of additives can suppress aggregation and stabilize the native structure. See FAQ 4 for more details on additives.
-
Monitor for Precipitation: If you notice precipitation at a specific dialysis step, you can remove the aggregates by centrifugation before proceeding to the next step.[6] This removes nucleation sites for further aggregation.
FAQ 3: What are the alternatives to dialysis for removing this compound HCl?
While dialysis is common, other techniques can offer better control, speed, and efficiency, especially for larger volumes.
-
Tangential Flow Filtration (TFF): Also known as diafiltration, TFF is a highly efficient method for buffer exchange.[7][8] The protein solution is pumped tangentially across a membrane; the GuHCl and buffer salts pass through the membrane pores (permeate), while the larger protein is retained (retentate).[7][9] This allows for continuous and controlled removal of the denaturant while maintaining a constant protein concentration. TFF is generally faster and more scalable than dialysis.[7]
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on size.[10] A denatured protein sample can be applied to an SEC column equilibrated with the final refolding buffer. As the sample passes through the column, the smaller GuHCl molecules are retarded by the porous beads, while the larger protein molecules elute first into the refolding buffer.[11] This method achieves rapid buffer exchange and can also separate monomers from aggregates.[10]
-
On-Column Refolding: This technique is often used for affinity-tagged proteins (e.g., His-tagged proteins). The denatured protein is first bound to a chromatography column (e.g., Ni-NTA).[12] A gradient of decreasing GuHCl concentration is then applied to the column, allowing the protein to refold while immobilized on the solid support.[6][12] This can minimize intermolecular aggregation as the individual protein molecules are physically separated. The refolded protein is then eluted.
FAQ 4: How do buffer additives help prevent protein precipitation?
Incorporating specific chemical additives into the refolding buffer is a powerful strategy to increase the yield of soluble, correctly folded protein.[5] These additives work by either suppressing aggregation or stabilizing the protein's native or intermediate structures.[13]
-
Aggregation Suppressors (L-Arginine): L-Arginine is the most common and effective additive for preventing aggregation.[14][15] It is thought to work by binding to hydrophobic patches on folding intermediates, thereby preventing intermolecular interactions.[5] Typical concentrations in the refolding buffer range from 0.4 M to 1 M.[14]
-
Stabilizing Osmolytes (Sugars & Polyols): Glycerol (B35011), sucrose, and trehalose (B1683222) are osmolytes that act as protein stabilizers.[5][16] They promote a more compact protein structure and can enhance hydrophobic interactions within the protein, favoring the correctly folded state.[5] Glycerol is often used at concentrations of 5-20%.
-
Redox Systems (GSH/GSSG): For proteins with disulfide bonds, including a redox pair like reduced (GSH) and oxidized (GSSG) glutathione (B108866) is crucial. This system facilitates the correct formation and shuffling of disulfide bonds, preventing the formation of incorrect intermolecular bonds that lead to aggregation.
-
Mild Denaturants: Sometimes, maintaining a low concentration of a denaturant (e.g., 0.5 M - 2 M Urea) in the refolding buffer can help by keeping folding intermediates in a more soluble state, preventing their precipitation before they can achieve their final conformation.[17][18]
Quantitative Data Summary
The effectiveness of different refolding strategies can be compared quantitatively. The tables below summarize typical results for refolding yield based on the chosen method and buffer composition.
Table 1: Comparison of this compound HCl Removal Methods
| Method | Typical Protein Conc. | Processing Time | Typical Recovery of Soluble Protein | Key Advantage |
| Stepwise Dialysis | 10 - 100 µg/mL | 24 - 72 hours | 30 - 60% | Simple setup, low cost |
| Rapid Dilution | 10 - 50 µg/mL | < 1 hour | 20 - 50% | Very fast, simple |
| Tangential Flow Filtration | 0.1 - 5 mg/mL | 2 - 8 hours | 60 - 90% | Fast, scalable, constant protein conc.[7] |
| On-Column Refolding | N/A (bound to resin) | 4 - 12 hours | 50 - 85% | Minimizes aggregation by isolating molecules[12] |
Table 2: Effect of Common Refolding Buffer Additives on Protein Recovery
| Additive | Typical Concentration | Mechanism of Action | Increase in Refolding Yield (Typical) |
| L-Arginine | 0.4 - 1.0 M | Aggregation Suppressor[14] | + 20 - 50% |
| Glycerol | 10 - 20% (v/v) | Protein Stabilizer[5] | + 10 - 30% |
| Sucrose/Trehalose | 0.25 - 0.5 M | Protein Stabilizer[16] | + 10 - 25% |
| Low Urea (B33335) | 0.5 - 2.0 M | Solubilizing Agent[18] | + 5 - 20% |
| GSH/GSSG | 1-5 mM / 0.1-0.5 mM | Redox Shuffling | Essential for disulfide-bonded proteins |
Experimental Protocols & Visualizations
Decision-Making Workflow for Method Selection
Choosing the right method to remove this compound HCl depends on factors like your sample volume, protein concentration, and available equipment. The following flowchart can guide your decision.
Detailed Protocol: Stepwise Dialysis for Protein Refolding
This protocol describes a general procedure for refolding a protein by gradually removing this compound HCl. Buffer components and incubation times should be optimized for your specific protein.
Materials:
-
Purified, denatured protein in Solubilization Buffer (e.g., 50 mM Tris, 6 M GuHCl, 5 mM DTT, pH 8.0)
-
Dialysis Tubing (e.g., 12 kDa MWCO)
-
Dialysis Buffers (DB 1-4) and Final Buffer (FB)
-
Large beakers and magnetic stir plates
Procedure Workflow:
Methodology:
-
Preparation: Prepare all dialysis buffers and chill them to 4°C.
-
Sample Loading: Load your denatured protein solution into the dialysis tubing, leaving some headspace. Securely close both ends with clips.
-
Step 1: Place the dialysis bag into a beaker containing at least 200 times the sample volume of DB1 (4 M GuHCl). Stir gently on a magnetic stir plate at 4°C for 4-6 hours.[3]
-
Step 2: Transfer the dialysis bag to a fresh beaker containing DB2 (2 M GuHCl). Stir at 4°C for 4-6 hours.[3]
-
Step 3: Transfer the bag to a fresh beaker with DB3 (1 M GuHCl). Stir at 4°C for 4-6 hours.[3]
-
Final Dialysis (Overnight): Transfer the bag to the Final Buffer (FB). Stir at 4°C overnight.
-
Final Buffer Exchange: The next day, replace the buffer with fresh, cold Final Buffer and continue to dialyze for another 4 hours to ensure complete removal of GuHCl.
-
Sample Recovery: Carefully remove the dialysis bag, wipe it dry, and transfer the protein solution to a clean centrifuge tube.
-
Clarification: Centrifuge the sample at ~14,000 x g for 15-20 minutes at 4°C to pellet any aggregated protein.
-
Collection: Carefully collect the supernatant, which contains your soluble, refolded protein. Proceed with analysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Heavy precipitation occurs immediately in the first dialysis step. | The initial drop in GuHCl (e.g., 6M to 4M) is too drastic for your protein. | Add an intermediate dialysis step (e.g., against 5M GuHCl). Decrease the protein concentration. |
| Protein is soluble until the final buffer, then precipitates. | The final buffer composition lacks stabilizers, or the pH is near the protein's isoelectric point (pI). | Add L-arginine (0.5 M) or glycerol (10%) to the final buffer.[5][13] Adjust the pH to be at least 1 unit away from the protein's pI. |
| Low final yield, but no visible precipitate. | Protein may be forming soluble oligomers or aggregates, or is sticking to the dialysis tubing. | Analyze the final sample using analytical size exclusion chromatography (HPLC-SEC) to check for soluble aggregates.[19] Consider adding a non-denaturing detergent like 0.05% Tween-20 to the final buffer. |
| Protein is soluble but has no biological activity. | The protein has misfolded into a soluble, non-native conformation. For cysteine-containing proteins, disulfide bonds may be incorrect. | Re-optimize the refolding buffer. If the protein has cysteines, ensure a proper redox shuffling system (GSH/GSSG) is present.[4] Try refolding at a different temperature. |
| SDS-PAGE shows higher molecular weight bands under non-reducing conditions. | Intermolecular disulfide bonds have formed, leading to covalent aggregation. | Increase the concentration of reducing agent (DTT/BME) during solubilization. Optimize the ratio of reduced to oxidized glutathione (GSH/GSSG) in the refolding buffer.[3][16] |
Methods for Assessing Protein Refolding
Confirming that your protein is correctly refolded and not just soluble is a critical final step. A combination of methods is recommended.
| Method | Information Provided |
| Analytical SEC | Determines the oligomeric state (monomer, dimer, aggregate) and purity of the refolded protein.[19] |
| Circular Dichroism (CD) Spectroscopy | Assesses the secondary structure (alpha-helices, beta-sheets) of the protein, which can be compared to a known standard of the native protein.[20] |
| Intrinsic Fluorescence Spectroscopy | Measures changes in the local environment of tryptophan residues, which is often different between folded and unfolded states. |
| Differential Scanning Fluorimetry (DSF) | Measures the protein's melting temperature (Tm), an indicator of thermal stability. A correctly folded protein will typically show a sharp, cooperative unfolding transition. |
| Functional Assay | The most definitive test. Measures the specific biological activity of the protein (e.g., enzyme kinetics, binding affinity). A high specific activity is a strong indicator of correct folding.[5] |
References
- 1. Refolding out of this compound hydrochloride is an effective approach for high-throughput structural studies of small proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Optimization of Methods for the Production and Refolding of Biologically Active Disulfide Bond-Rich Antibody Fragments in Microbial Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different effects of L-arginine on protein refolding: suppressing aggregates of hydrophobic interaction, not covalent binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. EP2956468B1 - Tangential flow filtration based protein refolding methods - Google Patents [patents.google.com]
- 8. repligen.com [repligen.com]
- 9. rocker.com.tw [rocker.com.tw]
- 10. goldbio.com [goldbio.com]
- 11. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 15. researchgate.net [researchgate.net]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. researchgate.net [researchgate.net]
- 18. Cooperative effects of urea and L-arginine on protein refolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determining Protein Aggregation | Proteos Insights [proteos.com]
- 20. Techniques for Monitoring Protein Misfolding and Aggregation in Vitro and in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Guanidine Hydrochloride for Protein Solubilization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing guanidine hydrochloride (GdnHCl) concentration for protein solubilization experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound hydrochloride in protein solubilization?
This compound hydrochloride is a powerful chaotropic agent widely used to solubilize aggregated proteins, particularly those found in inclusion bodies from recombinant protein expression systems.[1][2] Its primary function is to disrupt the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that maintain the secondary and tertiary structures of proteins.[3][4] This denaturation process unfolds the protein, exposing buried hydrophobic regions and increasing its solubility in aqueous solutions.[5] The denaturation is generally reversible, which is crucial for subsequent protein refolding into a biologically active conformation.[3][4]
Q2: What is a typical starting concentration of this compound hydrochloride for solubilizing inclusion bodies?
A concentration of 6 M GdnHCl is the standard and widely recommended starting point for solubilizing most protein inclusion bodies.[1] For particularly stubborn or highly aggregated proteins, an 8 M GdnHCl solution may be used.[1][6] It is important to note that the optimal concentration can be protein-dependent, and it is often beneficial to perform a small-scale optimization to determine the lowest effective concentration that achieves complete solubilization.[1][7]
Q3: Can a lower concentration of this compound hydrochloride be effective?
Yes, in some instances, a lower concentration of GdnHCl (e.g., 4 M) may be sufficient to solubilize less aggregated proteins.[1] Using the minimum effective concentration can be advantageous for subsequent protein refolding steps, as it may be less harsh on the protein structure.[1][7] However, concentrations below 4 M are often insufficient for complete denaturation and solubilization of dense inclusion bodies.[1]
Q4: How does this compound hydrochloride affect downstream applications?
This compound hydrochloride can interfere with several common downstream applications. For instance, its presence can cause precipitation when mixed with sodium dodecyl sulfate (SDS), affecting the results of SDS-PAGE analysis.[8][9] Therefore, it is typically necessary to remove GdnHCl before proceeding with such techniques.[10][11] Additionally, the denaturing properties of GdnHCl mean it must be removed to allow for protein refolding and subsequent functional assays or structural studies like X-ray crystallography and NMR spectroscopy.[12][13]
Q5: What are the primary mechanisms by which this compound hydrochloride denatures proteins?
This compound hydrochloride denatures proteins through two main mechanisms:
-
Disruption of Hydrogen Bonds and Hydrophobic Interactions: GdnHCl effectively breaks the hydrogen bonds within the protein's secondary and tertiary structures. It also increases the solubility of non-polar amino acid side chains, thereby weakening the hydrophobic interactions that are crucial for maintaining a protein's folded state.[3][4]
-
Preferential Binding to the Unfolded State: Denatured proteins can preferentially bind to this compound hydrochloride, forming a complex. This interaction shifts the equilibrium from the native, folded state towards the unfolded state, ultimately leading to complete protein denaturation.[3][14]
Troubleshooting Guide
This guide addresses common issues encountered during protein solubilization with this compound hydrochloride.
Problem 1: Incomplete solubilization of the protein pellet.
-
Possible Cause: The concentration of this compound hydrochloride is too low, or the incubation time is insufficient for the specific protein and inclusion body density.
-
Solution:
-
Increase the GdnHCl concentration incrementally, for example, from 4 M to 6 M, or even up to 8 M for highly recalcitrant inclusion bodies.[1]
-
Increase the incubation time with the solubilization buffer, allowing for more thorough denaturation.[1]
-
Ensure vigorous mixing or agitation during solubilization to aid in the dissolution of the pellet.[10]
-
Gentle heating (e.g., 50-60°C for 10-15 minutes) can also facilitate solubilization, but should be used cautiously to avoid chemical modification of the protein.[10]
-
Problem 2: Protein precipitates out of solution upon removal of this compound hydrochloride.
-
Possible Cause: Rapid removal of the denaturant can lead to protein aggregation, as the exposed hydrophobic regions of the unfolded protein molecules interact with each other in an aqueous environment.[15] This is often exacerbated by high protein concentrations.
-
Solution:
-
Optimize Protein Concentration: Perform refolding at a lower protein concentration, typically in the range of 1-50 µg/mL, to minimize intermolecular aggregation.[15]
-
Gradual Denaturant Removal: Instead of rapid dilution, employ stepwise dialysis against buffers with progressively lower concentrations of GdnHCl.[15][16] This allows for a slower refolding process, giving the protein more time to adopt its native conformation.
-
Utilize Refolding Additives: Incorporate additives such as L-arginine (0.4 M) into the refolding buffer to suppress aggregation.[15] Other additives like sugars (e.g., sucrose, glycerol) and non-detergent sulfobetaines can also be beneficial.[17][18]
-
Problem 3: Low yield of refolded, active protein.
-
Possible Cause: The refolding buffer conditions are not optimal for the specific protein, leading to misfolding and aggregation.
-
Solution:
-
Buffer Optimization Screen: Systematically screen different buffer conditions, varying the pH (typically between 6.0 and 9.5) and the type of buffer (e.g., Tris-HCl, Phosphate).[15] The optimal pH is often one where the protein has a net charge, which can help prevent aggregation through electrostatic repulsion.[17]
-
Redox Shuffling System: For proteins containing disulfide bonds, include a redox pair, such as reduced (GSH) and oxidized (GSSG) glutathione, in the refolding buffer to facilitate correct disulfide bond formation.[15][19]
-
Quantitative Data Summary
Table 1: Recommended this compound Hydrochloride Concentrations for Protein Solubilization
| GdnHCl Concentration | Application | Efficacy and Considerations |
| 0.5 M - 2 M | Wash steps to remove contaminants from inclusion bodies.[1][6] | Generally insufficient for complete solubilization.[1] |
| 4 M | Solubilization of less aggregated proteins.[1] | A good starting point for optimization if 6 M is suspected to be too harsh.[1] |
| 6 M | Standard concentration for most applications. [1] | Effective for solubilizing a wide range of inclusion bodies.[1][2] |
| 8 M | Solubilization of highly recalcitrant inclusion bodies.[1][6] | Higher concentrations can make subsequent refolding more challenging.[1] |
Experimental Protocols
Protocol 1: Small-Scale Optimization of this compound Hydrochloride Concentration
This protocol allows for the determination of the optimal GdnHCl concentration for solubilizing a specific protein from inclusion bodies.
-
Inclusion Body Preparation: Isolate inclusion bodies from the cell lysate by centrifugation. Wash the pellet with a buffer containing a low concentration of a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants.[6][8]
-
Aliquoting: Aliquot the washed inclusion body pellet into several microcentrifuge tubes.
-
Solubilization Buffer Preparation: Prepare a series of solubilization buffers with varying GdnHCl concentrations (e.g., 2 M, 4 M, 6 M, and 8 M) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) containing a reducing agent (e.g., 10 mM DTT).[2][6]
-
Solubilization: Resuspend each inclusion body aliquot in one of the prepared solubilization buffers.
-
Incubation: Incubate the tubes with gentle agitation for 1-2 hours at room temperature.[1]
-
Analysis:
-
Centrifuge the tubes at high speed (e.g., 15,000 x g) for 30 minutes to pellet any insoluble material.[1]
-
Carefully collect the supernatant.
-
Analyze an aliquot of the supernatant from each concentration by SDS-PAGE to visualize the amount of solubilized protein.[1] The concentration that yields the highest intensity band for the target protein is the optimal concentration for solubilization.
-
Protocol 2: Step-Wise Dialysis for Protein Refolding
This protocol describes a method for gradually removing GdnHCl to promote proper protein refolding.
-
Solubilization: Solubilize the purified inclusion bodies in the optimal concentration of GdnHCl determined from Protocol 1.
-
Initial Dialysis: Place the solubilized protein solution into a dialysis bag with an appropriate molecular weight cutoff. Dialyze against a 100-fold volume of refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl) containing a reduced GdnHCl concentration (e.g., 3 M) for 4-6 hours at 4°C.
-
Subsequent Dialysis Steps: Sequentially dialyze the protein against buffers with decreasing GdnHCl concentrations (e.g., 1 M, 0.5 M, and finally no GdnHCl). Each dialysis step should be for 4-6 hours or overnight at 4°C.[15]
-
Final Dialysis: Perform a final dialysis step against the refolding buffer without GdnHCl to ensure its complete removal.
-
Recovery and Analysis: Recover the refolded protein from the dialysis bag. Centrifuge the solution to pellet any aggregated protein. Analyze the supernatant for protein concentration and biological activity.[15]
Visualizations
Caption: Workflow for protein solubilization using GdnHCl and subsequent refolding.
Caption: Simplified mechanism of protein denaturation by this compound Hydrochloride.
References
- 1. benchchem.com [benchchem.com]
- 2. goldbio.com [goldbio.com]
- 3. Action of this compound Hydrochloride on Proteins [qinmuchem.com]
- 4. ycdehongchem.com [ycdehongchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Inclusion Bodies Purification Protocol - BiologicsCorp [biologicscorp.com]
- 7. researchgate.net [researchgate.net]
- 8. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Preparation and Extraction of Insoluble (Inclusion-Body) Proteins from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Refolding out of this compound hydrochloride is an effective approach for high-throughput structural studies of small proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
- 14. Investigation of the mechanism of protein denaturation by this compound hydrochloride-induced dissociation of inhibitor-protease complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. biotechrep.ir [biotechrep.ir]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. researchgate.net [researchgate.net]
- 19. wolfson.huji.ac.il [wolfson.huji.ac.il]
guanidine thiocyanate interference with downstream enzymatic reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with guanidine thiocyanate (GTC) interference in downstream enzymatic reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound thiocyanate and why is it used in my extraction protocol?
This compound thiocyanate is a powerful chaotropic agent used in nucleic acid extraction. Its primary functions are to lyse cells and viral particles, denature proteins (including potent enzymes like RNases and DNases that would otherwise degrade your sample), and separate nucleic acids from cellular debris.[1] This denaturation capability is crucial for preserving the integrity of RNA and DNA during extraction.[2]
Q2: How does residual this compound thiocyanate interfere with my downstream enzymatic reactions?
As a strong protein denaturant, residual this compound thiocyanate can inactivate enzymes used in subsequent applications.[3][4] This includes, but is not limited to:
-
DNA Polymerases (e.g., Taq polymerase in PCR): this compound salts can denature the polymerase, leading to reduced or completely inhibited amplification.[3][4]
-
Reverse Transcriptases (e.g., M-MLV in cDNA synthesis): These enzymes are sensitive to GTC, which can result in failed or inefficient cDNA synthesis.
-
DNA Ligases (e.g., T4 DNA Ligase in cloning): While often more tolerant upon dilution, high concentrations of GTC can interfere with the ligation reaction.[2][5]
Q3: How can I detect this compound thiocyanate contamination in my nucleic acid sample?
The most common indicator of this compound thiocyanate contamination is a low A260/A230 ratio on a spectrophotometer (e.g., NanoDrop).[5][6] this compound thiocyanate exhibits strong absorbance at around 230 nm. A pure RNA or DNA sample should have an A260/A230 ratio of approximately 2.0-2.2. A ratio significantly below 1.8 often points to GTC carryover.[6]
Q4: My A260/A230 ratio is low, but my A260/A280 ratio is acceptable. Is my sample still usable?
While a good A260/A280 ratio (around 1.8 for DNA, 2.0 for RNA) indicates a lack of protein contamination, a low A260/A230 ratio specifically suggests contamination with chaotropic salts like GTC or other organic compounds.[7] Even with a good A260/A280 ratio, the presence of GTC can inhibit enzymatic reactions. The usability of your sample will depend on the sensitivity of your downstream application to GTC. For some robust PCR assays, minor contamination may be tolerated, but for more sensitive applications like sequencing or cloning, purification is highly recommended.[6][8]
Q5: At what concentration does this compound thiocyanate become inhibitory?
The inhibitory concentration of this compound thiocyanate can vary depending on the specific enzyme and the reaction conditions. The following table summarizes available data.
Data Presentation: Inhibitory Concentrations of this compound Thiocyanate
| Enzyme | Application | Inhibitory Concentration | Source |
| M-MLV Reverse Transcriptase | cDNA Synthesis | IC50 values have been determined and show sensitivity to GTC. A mutant MMLV RT showed higher tolerance. | [9] |
| Taq Polymerase | PCR / qPCR | Increasing concentrations of GTC lead to higher Ct values in qPCR, indicating inhibition. Concentrations up to 100 mM in the RNA sample have been shown to be tolerated in some robust real-time RT-PCR assays. | [3][6] |
| T4 DNA Ligase | Ligation | Generally considered less sensitive upon dilution in the final ligation mix. Significant inhibition is not commonly reported at low carryover concentrations. | [2][5] |
Troubleshooting Guide
If you suspect this compound thiocyanate contamination is affecting your experiments, follow this troubleshooting guide.
Diagram: Troubleshooting Workflow for GTC Contamination
References
- 1. coleman-lab.org [coleman-lab.org]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What are the effects of low A260/A230 ratios in RNA preparations on downstream applications? [qiagen.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mutant of Moloney murine leukemia virus reverse transcriptase exhibits higher resistance to common RT-qPCR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Viscous Lysates in Guanidine-Based Extractions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with viscous lysates during guanidine-based nucleic acid extractions.
Troubleshooting Guide
High viscosity in your cell or tissue lysate is a common problem that can significantly hinder downstream applications by clogging columns, leading to inaccurate pipetting, and reducing overall yield and purity. This guide will walk you through identifying the cause and implementing the most effective solution.
Problem: Lysate is thick, sticky, and difficult to pipette.
This is the most frequent manifestation of a viscous lysate, often described as having a honey-like consistency.
Primary Cause: The primary reason for high viscosity in lysates is the release of large amounts of high molecular weight genomic DNA (gDNA) upon cell lysis.[1][2] this compound-based lysis buffers are designed to denature proteins, including nucleases that would otherwise degrade DNA, thus preserving the integrity of the gDNA, which then leads to the formation of a viscous solution.[3][4]
Solutions:
There are two main approaches to reduce lysate viscosity: enzymatic digestion and mechanical shearing. The choice of method depends on the downstream application, sample type, and available equipment.
-
Enzymatic Digestion: This method uses nucleases to break down the long DNA strands into smaller fragments.[5][6]
-
Mechanical Shearing: This approach uses physical force to fragment the DNA.[2][7]
The following table summarizes the common methods for reducing lysate viscosity:
| Method | Principle | Advantages | Disadvantages | Typical Working Concentration/Parameters |
| DNase I Digestion | Enzymatically cleaves phosphodiester bonds in the DNA backbone. | Highly effective and widely used.[1] | Requires specific cofactors (e.g., Mg²⁺) and can be inhibited by chelators like EDTA.[1][8] | 10-100 U/mL of lysate.[9] |
| Benzonase®/Similar Nuclease Digestion | A genetically engineered endonuclease that degrades all forms of DNA and RNA. | Broader activity spectrum (ssDNA, dsDNA, RNA) and effective under a wider range of conditions than DNase I.[10] | May be more expensive than DNase I. | 25-50 U/mL of lysate. |
| Salt-Active Nuclease (SAN) Digestion | A nuclease that remains active in high salt concentrations, often found in lysis buffers. | Ideal for direct use in high-salt lysis buffers without the need for buffer exchange.[5] | May require optimization of salt concentration for maximal activity. | 25 U/mL in lysates with 0.5 M NaCl.[5] |
| Sonication | High-frequency sound waves create cavitation bubbles that shear the DNA.[7][11] | Fast and effective; does not require additional reagents. | Can generate heat, potentially denaturing proteins; can be harsh on samples.[2] | Short bursts (10-15 seconds) on ice, repeated 3-5 times.[2] |
| Syringe Shearing | Forcing the lysate through a narrow-gauge needle physically tears the DNA strands. | Simple, low-cost, and does not require specialized equipment. | Can be labor-intensive and may not be as efficient for very large volumes or highly viscous lysates. | 5-10 passes through a 21-gauge needle.[2] |
Troubleshooting Workflow
The following diagram illustrates a typical workflow for troubleshooting viscous lysates:
Caption: A flowchart for troubleshooting viscous lysates.
Frequently Asked Questions (FAQs)
Q1: Why does my lysate become viscous after adding the this compound-based lysis buffer?
When you lyse cells, their entire contents, including long strands of genomic DNA, are released into the solution.[1] Guanidinium (B1211019) thiocyanate (B1210189) (GITC) or guanidinium hydrochloride, the key components of your lysis buffer, are potent chaotropic agents that denature proteins, including DNases that would normally degrade the DNA.[3][4] This leaves the high molecular weight DNA intact, causing the lysate to become highly viscous.
Q2: I added DNase I to my lysate, but it's still viscous. What went wrong?
There are several potential reasons for DNase I inefficiency:
-
Missing Cofactors: DNase I requires divalent cations like magnesium (Mg²⁺) and/or calcium (Ca²⁺) for its activity.[1][8] Ensure your lysis buffer is supplemented with these ions (e.g., 1-10 mM MgCl₂).
-
Presence of Chelating Agents: If your lysis buffer contains EDTA, it will bind to the Mg²⁺/Ca²⁺ ions, making them unavailable for DNase I and thus inhibiting its activity.[1]
-
Suboptimal Conditions: DNase I activity is optimal at a neutral pH and around 37°C.[1] Extreme pH or lower temperatures can reduce its efficiency.
-
Insufficient Enzyme Concentration: The amount of DNase I needed can vary depending on the cell number and the amount of DNA in your sample. You may need to optimize the concentration.
Q3: Can I use sonication to reduce the viscosity of my lysate? Are there any risks?
Yes, sonication is a very effective method for shearing genomic DNA and reducing lysate viscosity.[7][11] However, it's important to be aware of the potential risks:
-
Heat Generation: Sonication can generate localized heat, which may lead to the denaturation of sensitive proteins. To mitigate this, always perform sonication on ice and in short pulses with cooling periods in between.[2]
-
Sample Foaming: Excessive sonication can cause the sample to foam, which can also denature proteins.
Q4: Are there alternatives to enzymatic digestion and sonication?
Yes, another common method is syringe shearing. This involves repeatedly passing the lysate through a narrow-gauge needle (e.g., 21-gauge).[2] This method is simple and doesn't require specialized equipment, but it can be more labor-intensive and may not be as efficient for larger sample volumes.
Q5: Will the methods used to reduce viscosity affect my downstream applications (e.g., RNA/DNA purification, protein analysis)?
-
For Nucleic Acid Purification: Both enzymatic digestion and mechanical shearing are generally compatible. If using DNase I for RNA purification, it is crucial to remove it completely to prevent degradation of your DNA template in downstream applications like RT-PCR. Many commercial kits include a DNase removal step.
-
For Protein Analysis: If your protein of interest is sensitive to heat, sonication should be performed with caution.[2] Enzymatic methods are generally gentler, but ensure the nuclease preparation is free of proteases that could degrade your target protein.
Experimental Protocols
Protocol 1: Viscosity Reduction using DNase I
-
Prepare Lysate: Resuspend your cell pellet in the this compound-based lysis buffer as per your standard protocol.
-
Add Cofactors: If your lysis buffer does not already contain them, add MgCl₂ to a final concentration of 1-10 mM.
-
Add DNase I: Add DNase I to a final concentration of 10-100 U/mL of lysate.
-
Incubate: Incubate the mixture at 37°C for 15-30 minutes, or until the viscosity is visibly reduced.
-
Proceed: Your lysate is now ready for the next step in your extraction protocol.
Protocol 2: Viscosity Reduction by Sonication
-
Prepare Lysate: Resuspend your cell pellet in the this compound-based lysis buffer.
-
Keep on Ice: Place the tube containing the lysate on ice to prevent overheating.
-
Sonicate: Use a sonicator with a probe. Apply short bursts of sonication (e.g., 10-15 seconds) followed by a cooling period (e.g., 30 seconds).[2]
-
Repeat: Repeat the sonication cycle 3-5 times, or until the lysate is no longer viscous.
-
Proceed: Centrifuge the lysate to pellet any insoluble material before proceeding with your extraction.
Logical Relationship of Viscosity Causes and Solutions
Caption: Relationship between the cause and solutions for high lysate viscosity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 4. researchgate.net [researchgate.net]
- 5. Viscosity Reduction in Bioprocessing | ArcticZymes Technologies [arcticzymes.com]
- 6. 2024.sci-hub.ru [2024.sci-hub.ru]
- 7. Traditional Methods of Cell Lysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. neb.com [neb.com]
- 10. researchgate.net [researchgate.net]
- 11. neb.com [neb.com]
Technical Support Center: Guanidine Carryover and A260/A230 Ratio
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to guanidine carryover and its effect on the A260/A230 ratio during nucleic acid purification.
Frequently Asked Questions (FAQs)
Q1: What is the A260/A230 ratio and why is it important for assessing nucleic acid purity?
The A260/A230 ratio is a key indicator of nucleic acid purity, obtained from spectrophotometric measurements. The absorbance at 260 nm is where nucleic acids (DNA and RNA) have their maximum absorbance, while absorbance at 230 nm can indicate the presence of certain organic contaminants. A low A260/A230 ratio suggests the presence of contaminants that absorb light at 230 nm, which can interfere with downstream applications.
Q2: What are the ideal A260/A230 ratios for pure DNA and RNA?
For pure nucleic acids, the A260/A230 ratio is generally expected to be between 2.0 and 2.2.[1][2] Ratios within this range typically indicate a sample that is free from significant contamination with organic compounds.
Q3: What is this compound and why is it used in nucleic acid extraction?
This compound is a chaotropic agent, and its salts, such as this compound hydrochloride and this compound thiocyanate, are powerful protein denaturants.[3][4] They are widely used in lysis buffers during nucleic acid extraction to disrupt cells, denature proteins (including nucleases that degrade nucleic acids), and facilitate the binding of DNA and RNA to silica (B1680970) membranes in spin columns.[3]
Q4: How does this compound carryover affect the A260/A230 ratio?
This compound salts, particularly this compound hydrochloride and this compound thiocyanate, exhibit strong absorbance near 230 nm.[1][5] If these salts are not completely removed during the washing steps of the purification process, their presence in the final eluate will lead to an artificially high absorbance reading at 230 nm. This results in a significantly lower A260/A230 ratio, often below the recommended range.
Q5: What are the common sources of this compound carryover in nucleic acid purification?
This compound carryover is a common issue in column-based nucleic acid purification kits and can occur due to:
-
Insufficient washing: Not performing the recommended number of wash steps or using an insufficient volume of wash buffer.
-
Incomplete removal of wash buffer: Residual ethanol (B145695) from the wash buffer can interfere with the complete removal of this compound salts.
-
Column overloading: Exceeding the binding capacity of the silica membrane can lead to inefficient washing and subsequent carryover of contaminants.
-
Improper centrifugation: Not completely removing the wash buffer from the collection tube before elution.
Q6: Besides this compound, what other common laboratory reagents can lead to a low A260/A230 ratio?
Several other substances can absorb at 230 nm and cause a low A260/A230 ratio, including:
Q7: What are the potential downstream consequences of this compound contamination in a nucleic acid sample?
This compound is a potent inhibitor of many enzymes used in molecular biology applications. Even at low concentrations, residual this compound can inhibit:
-
DNA and RNA polymerases in PCR, RT-PCR, and sequencing reactions.
-
Ligases in cloning experiments.
-
Restriction enzymes in digestion reactions.
This inhibition can lead to failed experiments, inaccurate quantification, and unreliable results.
Troubleshooting Guide: Low A260/A230 Ratio
This guide provides a systematic approach to diagnosing and resolving low A260/A230 ratios in nucleic acid preparations.
Symptom: The A260/A230 ratio of your DNA or RNA sample is significantly below 2.0.
Quantitative Data Summary
The following tables summarize the expected spectrophotometric ratios for pure nucleic acids and the UV absorbance characteristics of common contaminants.
Table 1: Expected Spectrophotometric Ratios for Pure Nucleic Acids
| Analyte | A260/A280 Ratio | A260/A230 Ratio |
| Pure DNA | ~1.8 | 2.0 - 2.2 |
| Pure RNA | ~2.0 | 2.0 - 2.2 |
Data sourced from multiple references.[1][2][5]
Table 2: UV Absorbance Characteristics of Common Contaminants in Nucleic Acid Preparations
| Contaminant | Primary Absorbance Wavelength | Effect on A260/A230 Ratio | Effect on A260/A280 Ratio |
| This compound Hydrochloride | ~230 nm | Decreases | Minimal |
| This compound Thiocyanate | ~260 nm | Can decrease | Can be variable |
| Phenol | ~270 nm | Decreases | Decreases |
| Protein | ~280 nm | Minimal | Decreases |
This table provides a generalized summary. The exact absorbance maximum can vary with the solvent and pH.
Experimental Protocols
Protocol 1: Standard Assessment of Nucleic Acid Concentration and Purity
This protocol outlines the standard procedure for measuring nucleic acid concentration and purity using a microvolume spectrophotometer.
Materials:
-
Microvolume spectrophotometer
-
Low-lint wipes
-
Nuclease-free water or elution buffer
-
Micropipettes and nuclease-free tips
Procedure:
-
Initialize the spectrophotometer: Turn on the instrument and allow it to warm up as per the manufacturer's instructions.
-
Clean the measurement pedestals: Thoroughly wipe both the upper and lower pedestals with a low-lint wipe.
-
Blank the instrument: Pipette 1-2 µL of the same nuclease-free water or elution buffer used to elute your sample onto the lower pedestal. Close the arm and initiate the blank measurement.
-
Clean the pedestals: After the blank measurement is complete, wipe the buffer from both pedestals.
-
Measure the sample: Pipette 1-2 µL of your nucleic acid sample onto the lower pedestal, close the arm, and initiate the measurement.
-
Record the results: Note the nucleic acid concentration (in ng/µL), the A260/A280 ratio, and the A260/A230 ratio.
-
Clean the pedestals: Thoroughly clean the pedestals with a low-lint wipe before measuring the next sample.
Protocol 2: Ethanol Precipitation for this compound Salt Removal
This protocol can be used to clean up a nucleic acid sample with suspected this compound contamination.
Materials:
-
3 M sodium acetate (B1210297) (pH 5.2), nuclease-free
-
100% ethanol, ice-cold
-
70% ethanol, ice-cold
-
Nuclease-free water or TE buffer
-
Microcentrifuge
-
Nuclease-free microcentrifuge tubes
Procedure:
-
Initial Sample Volume: Start with your purified nucleic acid sample in a nuclease-free microcentrifuge tube.
-
Add Sodium Acetate: Add 1/10th volume of 3 M sodium acetate (pH 5.2) to your sample. For example, add 5 µL of sodium acetate to a 50 µL sample. Mix gently by flicking the tube.
-
Add Ethanol: Add 2-2.5 volumes of ice-cold 100% ethanol. For a 55 µL sample (after adding sodium acetate), add 110-137.5 µL of 100% ethanol.
-
Precipitate: Mix thoroughly by inverting the tube several times. Incubate at -20°C for at least 1 hour. For very low concentrations of nucleic acid, a longer or overnight incubation may improve recovery.
-
Pellet the Nucleic Acid: Centrifuge the sample at maximum speed (≥12,000 x g) in a microcentrifuge at 4°C for 15-30 minutes.
-
Remove Supernatant: Carefully decant or pipette off the supernatant without disturbing the nucleic acid pellet. The pellet may be very small and translucent.
-
Wash with 70% Ethanol: Add 500 µL of ice-cold 70% ethanol to the tube. This step washes away residual salts, including this compound.
-
Pellet Again: Centrifuge at maximum speed at 4°C for 5 minutes.
-
Remove Wash Solution: Carefully remove the 70% ethanol. It is crucial to remove as much of the ethanol as possible without disturbing the pellet. A brief spin can help collect any remaining liquid for removal.
-
Air-Dry the Pellet: Allow the pellet to air-dry at room temperature for 5-10 minutes. Do not over-dry, as this can make the nucleic acid difficult to resuspend. The pellet should be translucent, not white (which would indicate residual salt).
-
Resuspend: Resuspend the pellet in a suitable volume of nuclease-free water or TE buffer. Pipette up and down gently to ensure the nucleic acid is fully dissolved. A brief incubation at 55-60°C may aid resuspension.
-
Re-quantify: Measure the concentration and purity of your cleaned-up sample using a spectrophotometer as described in Protocol 1.
Visualizations
Caption: Workflow of nucleic acid extraction highlighting potential this compound carryover points.
Caption: Decision tree for troubleshooting a low A260/A230 ratio.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. DNA Source Selection for Downstream Applications Based on DNA Quality Indicators Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound HCL [biospectra.us]
- 4. This compound Hydrochloride, Ultrol Grade - CAS 50-01-1 - Calbiochem CAS 50-01-1 is a powerful protein denaturant. Absorbance (6.0 M, H2O):0.2 at 230 nm;0.03 at 260 nm. 50-01-1 [sigmaaldrich.com]
- 5. dna.uga.edu [dna.uga.edu]
Technical Support Center: Guanidine-Based DNA Purification Kits
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize DNA purification protocols using guanidine-based kits, ensuring high yield and purity for downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during DNA extraction using this compound-based purification kits.
Q1: Why is my DNA yield low?
Low DNA yield can result from several factors throughout the extraction process. The most common culprits include:
-
Incomplete Cell Lysis: Insufficient disruption of cell membranes and tissues is a primary reason for poor DNA recovery. For tough or fibrous tissues, mechanical disruption in addition to chemical lysis is critical.
-
Incorrect Lysis Buffer Volume: Using too little lysis buffer can lead to incomplete lysis and DNA degradation, while using too much can dilute the sample and reduce binding efficiency.
-
Suboptimal DNA Binding Conditions: The ratio of lysate to binding buffer (containing ethanol) is crucial for efficient DNA binding to the silica (B1680970) membrane. Deviations from the recommended ratio can significantly reduce yield.
-
Improper Elution: Using too little elution buffer, not applying it directly to the center of the membrane, or insufficient incubation time can result in incomplete elution of the bound DNA.
Q2: Why are my A260/A280 and/or A260/A230 ratios low, indicating poor purity?
Low purity ratios are a common issue and can point to specific contaminants:
-
Low A260/A280 Ratio (<1.8): This typically indicates protein contamination. Ensure complete cell lysis and proper handling of the lysate to avoid transferring protein-rich phases.
-
Low A260/A230 Ratio (<1.8): This is a frequent problem with this compound-based kits and strongly suggests contamination with this compound salts (this compound hydrochloride or this compound thiocyanate) from the binding buffer. This can inhibit downstream enzymatic reactions.
Q3: How can I improve a low A260/A230 ratio?
To remove residual this compound salts and improve the A260/A230 ratio:
-
Additional Wash Step: Perform an extra wash step with the provided wash buffer (containing ethanol).
-
Proper Wash Technique: When washing, ensure the wash buffer is pipetted directly onto the silica membrane without touching the sides of the column. This prevents salt carryover.
-
Dry Spin: After the final wash, perform an additional "dry spin" (centrifuging the empty column) for 1-2 minutes to remove any residual ethanol (B145695) from the wash buffer, which can also interfere with elution and downstream applications.
-
Ethanol Precipitation: If the eluted DNA has a low A260/A230 ratio, it can be "cleaned up" by standard ethanol precipitation.
Q4: My DNA appears degraded on an agarose (B213101) gel. What could be the cause?
DNA degradation can occur at several stages:
-
Improper Sample Storage: Tissues and cells should be processed fresh or immediately frozen at -80°C or in liquid nitrogen to prevent degradation by endogenous nucleases.
-
Nuclease Contamination: Ensure all tubes, tips, and reagents are nuclease-free. Use sterile, disposable plasticware whenever possible.
-
Vigorous Vortexing: Excessive physical shearing during lysis or subsequent steps can break down high molecular weight genomic DNA. Gentle mixing by inversion is recommended.
Data Presentation: Expected DNA Yield and Purity
The following tables summarize expected DNA yields from common starting materials and ideal purity ratios.
Table 1: Expected Genomic DNA Yield from Various Sample Types
| Sample Type | Starting Amount | Expected DNA Yield |
| Cultured Mammalian Cells | 1 x 10⁶ cells | 5 - 20 µg |
| Human Blood (Whole) | 200 µL | 3 - 12 µg |
| Mouse Tail Snip | 0.5 - 1.2 cm | 10 - 50 µg |
| Plant Leaf Tissue | 100 mg | 5 - 30 µg |
| Bacteria (E. coli) | 1 mL overnight culture | 5 - 20 µg |
Note: Yields are approximate and can vary depending on the specific kit, sample quality, and experimental technique.
Table 2: Spectrophotometric Purity of DNA
| Ratio | Pure DNA | Indication of Contamination | Common Contaminants |
| A260/A280 | ~1.8 | < 1.7 | Protein, Phenol |
| A260/A230 | 2.0 - 2.2 | < 1.8 | This compound salts, Carbohydrates, Phenol |
A good quality DNA sample should have an A260/A280 ratio of approximately 1.8 and an A260/A230 ratio between 2.0 and 2.2.[1][2][3]
Experimental Protocols
Below are detailed methodologies for DNA purification from cultured mammalian cells and animal tissue using a typical this compound-based spin-column kit.
Protocol 1: Genomic DNA Purification from Cultured Mammalian Cells
-
Sample Collection: Pellet up to 5 x 10⁶ cells by centrifugation. Discard the supernatant.
-
Cell Lysis: Resuspend the cell pellet in 200 µL of PBS. Add 20 µL of Proteinase K and 200 µL of Lysis Buffer (containing this compound hydrochloride). Mix immediately by vortexing for 15 seconds.
-
Incubation: Incubate at 56°C for 10 minutes to ensure complete lysis.
-
Binding: Add 200 µL of 100% ethanol to the lysate and mix thoroughly by pulse-vortexing.
-
Column Loading: Transfer the entire mixture to a spin column placed in a collection tube.
-
Centrifugation: Centrifuge at ≥8,000 x g for 1 minute. Discard the flow-through.
-
First Wash: Add 500 µL of Wash Buffer 1 to the column and centrifuge for 1 minute at ≥8,000 x g. Discard the flow-through.
-
Second Wash: Add 500 µL of Wash Buffer 2 (containing ethanol) to the column and centrifuge for 3 minutes at maximum speed to dry the membrane.
-
Dry Spin (Optional but Recommended): Discard the collection tube and place the column in a new collection tube. Centrifuge at maximum speed for 1 minute to remove any residual ethanol.
-
Elution: Place the spin column in a clean 1.5 mL microcentrifuge tube. Add 50-100 µL of Elution Buffer directly to the center of the silica membrane.
-
Final Incubation and Spin: Incubate at room temperature for 1-5 minutes. Centrifuge for 1 minute at ≥8,000 x g to elute the DNA.
-
Storage: Store the purified DNA at -20°C.
Protocol 2: Genomic DNA Purification from Animal Tissue
-
Tissue Preparation: Weigh 10-20 mg of fresh or frozen animal tissue. Mince the tissue into small pieces. For frozen tissue, do not allow it to thaw before proceeding to lysis.
-
Mechanical Disruption (if necessary): For tough tissues, homogenize using a bead beater or a rotor-stator homogenizer.
-
Lysis: Place the tissue in a microcentrifuge tube. Add 180 µL of Lysis Buffer (containing this compound hydrochloride) and 20 µL of Proteinase K.
-
Incubation: Mix by vortexing and incubate at 56°C in a shaking water bath overnight, or until the tissue is completely lysed.
-
Binding: Add 200 µL of 100% ethanol to the lysate and mix thoroughly by pulse-vortexing.
-
Column Loading: Transfer the entire mixture to a spin column placed in a collection tube.
-
Centrifugation: Centrifuge at ≥8,000 x g for 1 minute. Discard the flow-through.
-
First Wash: Add 500 µL of Wash Buffer 1 to the column and centrifuge for 1 minute at ≥8,000 x g. Discard the flow-through.
-
Second Wash: Add 500 µL of Wash Buffer 2 (containing ethanol) to the column and centrifuge for 3 minutes at maximum speed to dry the membrane.
-
Dry Spin (Optional but Recommended): Discard the collection tube and place the column in a new collection tube. Centrifuge at maximum speed for 1 minute to remove any residual ethanol.
-
Elution: Place the spin column in a clean 1.5 mL microcentrifuge tube. Add 50-100 µL of Elution Buffer directly to the center of the silica membrane.
-
Final Incubation and Spin: Incubate at room temperature for 1-5 minutes. Centrifuge for 1 minute at ≥8,000 x g to elute the DNA.
-
Storage: Store the purified DNA at -20°C.
Visualizations
Troubleshooting Low DNA Yield
A flowchart for troubleshooting low DNA yield.
This compound-Based DNA Purification Workflow
Workflow of a typical this compound-based DNA purification protocol.
References
avoiding DNA contamination in guanidine thiocyanate RNA extraction
Welcome to the technical support center for guanidine thiocyanate-based RNA extraction. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize and eliminate DNA contamination in your RNA samples, ensuring high quality RNA for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of genomic DNA (gDNA) contamination in RNA samples extracted using this compound thiocyanate (B1210189)?
Genomic DNA contamination can arise from several factors during the extraction process:
-
Incomplete cell lysis: Insufficient homogenization or disruption of tissues or cells can lead to inefficient release of nucleic acids, potentially trapping gDNA with the RNA.
-
Overloading the extraction reagents: Using too much starting material for the volume of lysis solution can decrease the efficiency of the extraction and lead to carryover of gDNA.
-
Improper phase separation: During the phenol-chloroform extraction step, careless removal of the upper aqueous phase can lead to the aspiration of the DNA-rich interphase.[1]
-
Viscosity of the homogenate: A highly viscous homogenate, often due to a large amount of gDNA, can make phase separation difficult and increase the likelihood of contamination.
Q2: How can I prevent gDNA contamination during the initial extraction steps?
Preventative measures are crucial for obtaining pure RNA. Consider the following:
-
Thorough homogenization: Ensure your sample is completely homogenized in the this compound thiocyanate lysis buffer to effectively inactivate RNases and denature proteins.[2]
-
Adhere to sample-to-reagent ratios: Do not overload the lysis reagent with excess starting material. This ensures optimal lysis and denaturation.
-
Careful aspiration of the aqueous phase: After centrifugation to separate the phases, carefully transfer the upper, RNA-containing aqueous phase to a new tube, leaving a small amount behind to avoid disturbing the interphase.[1]
-
Acid phenol-chloroform extraction: The use of an acidic phenol (B47542) solution is critical, as it helps to retain DNA in the organic phase and interphase, while RNA partitions to the aqueous phase.[3]
Q3: Is DNase treatment always necessary for RNA extracted with this compound thiocyanate?
For sensitive downstream applications like RT-qPCR, DNase treatment is highly recommended to remove any residual gDNA that could lead to false-positive results.[4][5] For other applications, such as Northern blotting, trace amounts of gDNA may not be as critical.
Q4: What are the different methods for DNase treatment?
There are two primary approaches for DNase treatment:
-
In-solution DNase treatment: This is performed on the purified RNA sample. It is a common and effective method.
-
On-column DNase digestion: This is integrated into column-based RNA purification kits and can be a convenient way to remove gDNA.
Q5: How do I inactivate and remove the DNase after treatment?
Complete inactivation and removal of the DNase is critical, as it can otherwise degrade cDNA during reverse transcription.[6] Common methods include:
-
Heat inactivation: This method can be effective but must be optimized, as excessive heat in the presence of divalent cations can damage RNA.[4][5][7]
-
EDTA chelation followed by heat inactivation: Adding EDTA to chelate magnesium ions before heating can help protect the RNA from degradation.[8]
-
Re-extraction with phenol-chloroform: This is an effective way to remove the DNase enzyme.[1]
-
Use of specialized DNase removal reagents: Some commercial kits provide reagents that bind to and remove the DNase.[8]
Troubleshooting Guide
Issue 1: My RT-qPCR no-RT control shows amplification, indicating gDNA contamination.
This is a classic sign of gDNA contamination. Here’s how to troubleshoot:
-
Optimize your DNase treatment: Ensure you are using the correct concentration of DNase I and optimal incubation time and temperature.
-
Improve DNase inactivation: Incomplete inactivation can lead to degradation of your cDNA. Consider switching to a more robust inactivation method.
-
Re-purify your RNA: If the contamination is severe, an additional purification step, such as ethanol (B145695) precipitation, may be necessary.
Issue 2: My A260/A280 ratio is low after RNA extraction.
A low A260/A280 ratio (ideally ~2.0 for pure RNA) suggests protein or phenol contamination.[9]
-
Careful phase separation: Be meticulous when aspirating the aqueous phase to avoid the protein-rich interphase.
-
Additional chloroform (B151607) extraction: An extra chloroform wash can help remove residual phenol.
-
Thorough ethanol wash: Ensure the RNA pellet is properly washed with 75% ethanol to remove contaminants.
Issue 3: My A260/A230 ratio is low after RNA extraction.
A low A260/A230 ratio (ideally between 2.0-2.2) often indicates contamination with this compound salts.[9]
-
Proper ethanol wash: A thorough wash of the RNA pellet with 75% ethanol is crucial for removing residual salts.[2] Consider a second ethanol wash if contamination persists.
-
Allow for complete drying of the pellet: Ensure all ethanol has evaporated before resuspending the RNA, but do not over-dry as it can make the RNA difficult to dissolve.
Experimental Protocols
Protocol 1: Standard this compound Thiocyanate-Phenol-Chloroform RNA Extraction
This protocol is a standard method for RNA isolation.
-
Homogenization: Homogenize tissue or cells in a this compound thiocyanate-based lysis solution (e.g., TRIzol, RNA-Bee) at a ratio of 1 ml of solution per 50-100 mg of tissue or 5-10 x 10^6 cells.
-
Phase Separation: Add 0.2 ml of chloroform per 1 ml of lysis solution. Shake vigorously for 15 seconds and incubate at room temperature for 2-3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube without disturbing the interphase. Add 0.5 ml of isopropanol (B130326) per 1 ml of the initial lysis solution used. Mix and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
RNA Wash: Decant the supernatant and wash the RNA pellet with 1 ml of 75% ethanol per 1 ml of lysis solution. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Resuspension: Discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in an appropriate volume of RNase-free water.
Protocol 2: In-Solution DNase I Treatment of RNA
This protocol describes the removal of contaminating DNA from an RNA sample.
-
Reaction Setup: In an RNase-free tube, combine the following:
-
RNA sample (up to 10 µg)
-
1 µl of DNase I (RNase-free, 2 units/µl)
-
1 µl of 10x DNase I reaction buffer
-
RNase-free water to a final volume of 10 µl
-
-
DNase Inactivation:
-
Storage: The DNase-treated RNA is now ready for downstream applications or can be stored at -80°C.
Data Presentation
Table 1: Optimization of DNase I Heat Inactivation
| Inactivation Temperature (°C) | Inactivation Time (min) | mRNA Preservation | DNase I Inactivation |
| 55 | 10 | High | Incomplete[4][5][7] |
| 75 | 5 | Nearly complete[4][5][7] | Complete[4][5][7] |
| 95 | 5 | ~20% (80% inactivated)[4][5][7] | Complete |
Visualizations
Caption: Workflow for this compound Thiocyanate RNA Extraction.
References
- 1. reddit.com [reddit.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. bu.edu [bu.edu]
- 4. Optimization of Dnase I removal of contaminating DNA from RNA for use in quantitative RNA-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reduction of DNA Contamination in RNA Samples for RT-PCR using Selective Precipitation by Compaction Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. bio.libretexts.org [bio.libretexts.org]
improving protein refolding efficiency after guanidine denaturation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving protein refolding efficiency following denaturation with guanidine hydrochloride (GdnHCl).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low protein refolding yield after this compound denaturation?
A1: The most significant challenge in protein refolding is the competition between correct folding and aggregation.[1] When the denaturant (this compound hydrochloride) is removed, the hydrophobic regions of the unfolded protein molecules are exposed to the aqueous environment. This can lead to intermolecular interactions, causing the proteins to clump together and form insoluble aggregates, which significantly reduces the yield of correctly folded, active protein.[2] The rate of aggregation is highly dependent on protein concentration.[2]
Q2: What is a good starting concentration for my protein during refolding?
A2: To minimize aggregation, it is generally recommended to refold proteins at a low concentration, typically in the range of 10-100 μg/ml.[3] Achieving an acceptable yield of over 10% often requires working within these low concentrations.[3]
Q3: Should I use urea (B33335) or this compound hydrochloride for solubilizing inclusion bodies?
A3: Both urea and this compound hydrochloride are commonly used denaturants for solubilizing inclusion bodies.[2][4] this compound hydrochloride is a stronger denaturant than urea.[5] While about 6 M GdnHCl is usually sufficient to completely denature a protein, some proteins may not be fully denatured even in 8 M urea.[5] However, urea is non-ionic and may be advantageous in certain purification schemes like ion-exchange chromatography.[5]
Q4: Can contaminants from the E. coli lysate affect refolding efficiency?
A4: Yes, contaminants such as plasmid DNA, lipopolysaccharides, and other host cell proteins can significantly decrease the yield of refolded protein by promoting aggregation.[1] It is often beneficial to purify the denatured protein before initiating the refolding process.[1][6]
Q5: At what temperature should I perform refolding?
A5: Lower temperatures, typically between 4-15°C, are often beneficial for protein refolding.[2] This is because hydrophobic interactions, a major driver of aggregation, are weaker at lower temperatures, slowing down the aggregation process and allowing more time for correct folding.[2] A temperature-shift procedure, where refolding is initiated at a very low temperature to suppress aggregation and then shifted higher to enhance folding, has also been reported.
Troubleshooting Guide
Issue 1: Protein Precipitates Immediately Upon Denaturant Removal
| Possible Cause | Solution |
| Protein concentration is too high. | Refold at a lower protein concentration (e.g., 10-100 µg/mL).[3] Aggregation is a higher-order process compared to the first-order kinetics of refolding, making concentration a critical factor.[3] |
| Rapid removal of denaturant. | Instead of rapid dilution, try a more gradual removal of this compound hydrochloride using methods like stepwise dialysis against buffers with decreasing denaturant concentrations.[2][7] This allows for a slower refolding process. On-column refolding with a linear gradient of decreasing denaturant is also an effective strategy.[7] |
| Sub-optimal buffer conditions. | Screen different refolding buffers with varying pH and ionic strengths.[8] The optimal conditions are protein-specific and need to be determined empirically.[9] |
Issue 2: Low Yield of Active Protein Despite Solubilization
| Possible Cause | Solution |
| Formation of soluble aggregates. | Incorporate aggregation-suppressing additives into the refolding buffer. Common additives include L-arginine, which can help prevent protein-protein interactions, and low concentrations of non-detergent sulfobetaines (NDSBs).[7] Polyethylene glycol (PEG) and sugars like sucrose (B13894) can also help stabilize the protein structure.[10] |
| Incorrect disulfide bond formation (for cysteine-containing proteins). | Include a redox shuffling system in the refolding buffer, such as a mixture of reduced and oxidized glutathione (B108866) (GSH/GSSG), to facilitate the formation of correct disulfide bonds.[10] The ratio of reduced to oxidized forms often needs to be optimized.[10] |
| Presence of contaminants. | Purify the protein under denaturing conditions before initiating refolding to remove contaminants from the host cells that can interfere with the process.[1][6] |
Issue 3: Refolded Protein is Unstable and Aggregates Over Time
| Possible Cause | Solution |
| Sub-optimal final buffer conditions. | The final buffer composition is crucial for long-term stability. Screen for optimal pH, ionic strength, and the addition of stabilizers like glycerol (B35011) (5-10%) or sugars.[7][10] |
| Incomplete refolding. | The protein may be trapped in a partially folded or "molten globule" state. Try altering the refolding kinetics by changing the temperature or the rate of denaturant removal.[2] |
Quantitative Data on Refolding Conditions
The optimal conditions for protein refolding are highly protein-dependent. The following tables provide a summary of commonly used conditions and their effects on refolding yield.
Table 1: Common this compound Hydrochloride Concentrations for Solubilization and Refolding
| GdnHCl Concentration | Application | Expected Outcome | Considerations |
| 6 M - 8 M | Solubilization of inclusion bodies | Effective for solubilizing a wide range of aggregated proteins.[11] | Higher concentrations can make subsequent removal more challenging.[11] |
| 0.5 M - 2 M | In refolding buffer or wash steps | Can act as a mild denaturant to prevent aggregation during refolding or help remove loosely associated contaminants from inclusion bodies.[9][11] | May not be sufficient to maintain solubility for all proteins. |
| 0.75 M (with high pressure) | Refolding of aggregated proteins | Combined with high hydrostatic pressure (2 kbar), can lead to 100% recovery of properly folded protein.[3][12] | Requires specialized high-pressure equipment. |
Table 2: Effect of Additives on Protein Refolding Yield
| Additive | Typical Concentration | Mechanism of Action | Reported Effect on Yield |
| L-Arginine | 0.3 M - 1 M | Suppresses protein aggregation.[7] | Can significantly increase the yield of soluble, active protein.[8] |
| Glycerol | 5% - 20% (v/v) | Stabilizes the native protein structure.[7] | Often used in combination with other additives to improve stability and yield.[7] |
| Sugars (Sucrose, Trehalose) | 0.25 M - 1 M | Act as protein stabilizers.[10] | Can improve the recovery of functional protein. |
| Acetone, Acetoamide | Varies | Prevents the formation and growth of aggregates.[13] | Shown to be effective in improving the refolding yield of lysozyme.[13] |
| Redox couple (e.g., GSH/GSSG) | 1-5 mM (reduced) / 0.1-0.5 mM (oxidized) | Facilitates correct disulfide bond formation.[8] | Crucial for the refolding of proteins with disulfide bridges; the ratio needs to be optimized.[14] |
| Low concentration of denaturant | 0.5 M - 1 M GdnHCl or Urea | Can help to solubilize folding intermediates and prevent their aggregation.[8][10] | The concentration must be low enough to allow for proper folding. |
Experimental Protocols
Protocol 1: Step-wise Dialysis for Protein Refolding
This protocol describes a general method for refolding a protein by gradually removing this compound hydrochloride through dialysis.
-
Solubilization: Solubilize the purified, denatured protein in a buffer containing 6 M GdnHCl, 20 mM Tris-HCl pH 8.0, and 1 mM DTT (if the protein has cysteines).
-
Preparation for Dialysis: Place the solubilized protein solution into a dialysis bag with an appropriate molecular weight cut-off.
-
Step 1 Dialysis: Dialyze against a 100-fold volume of refolding buffer (e.g., 20 mM Tris-HCl pH 8.0, 0.5 M NaCl) containing 4 M GdnHCl for 4-6 hours at 4°C.
-
Step 2 Dialysis: Transfer the dialysis bag to a fresh refolding buffer containing 2 M GdnHCl and dialyze for 4-6 hours at 4°C.
-
Step 3 Dialysis: Transfer the dialysis bag to a fresh refolding buffer containing 1 M GdnHCl and dialyze for 4-6 hours at 4°C.
-
Final Dialysis: Transfer the dialysis bag to the final refolding buffer (without GdnHCl) and dialyze overnight at 4°C. Change the buffer at least once during this period.
-
Recovery and Analysis: Recover the protein from the dialysis bag and centrifuge at high speed (e.g., 15,000 x g) for 30 minutes to pellet any aggregated protein.[11] Analyze the supernatant for protein concentration and activity.
Protocol 2: On-Column Refolding of a His-tagged Protein
This method utilizes Immobilized Metal Affinity Chromatography (IMAC) to purify and refold the protein simultaneously.[7]
-
Inclusion Body Solubilization: Resuspend the inclusion body pellet in a binding buffer containing 6 M this compound hydrochloride, 20 mM Tris-HCl, 0.5 M NaCl, and 5 mM imidazole, pH 8.0. Stir for 30-60 minutes at room temperature and then clarify by centrifugation and filtration (0.45 µm).
-
Column Equilibration: Equilibrate a Ni-NTA column with the binding buffer.
-
Protein Binding: Load the clarified supernatant containing the denatured protein onto the equilibrated column.
-
On-Column Refolding: Wash the column with a linear gradient of decreasing this compound hydrochloride concentration (from 6 M to 0 M) in the binding buffer. This allows for a gradual removal of the denaturant while the protein is immobilized on the resin.
-
Elution: Elute the refolded protein from the column using an elution buffer containing 20 mM Tris-HCl, 0.5 M NaCl, and 0.5 M imidazole, pH 8.0.
-
Analysis: Analyze the eluted fractions for protein concentration, purity (by SDS-PAGE), and biological activity.
Visualizations
Caption: General workflow for protein refolding from inclusion bodies.
References
- 1. Refolding out of this compound hydrochloride is an effective approach for high-throughput structural studies of small proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound hydrochloride and urea,which one is better for protein denaturation? [yacooscience.com]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 10. bitesizebio.com [bitesizebio.com]
- 11. benchchem.com [benchchem.com]
- 12. High pressure fosters protein refolding from aggregates at high concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of additives on refolding of a denatured protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative evaluation of refolding conditions for a disulfide-bond-containing protein using a concise 18O-labeling technique - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating RNA Integrity: A Comparative Guide to Post-Extraction Quality Control
For researchers, scientists, and drug development professionals, the integrity of extracted RNA is paramount for the reliability of downstream applications. This guide provides an objective comparison of methods to validate RNA integrity following guanidine-based extraction, a common and robust technique, with alternative extraction methods. We present supporting experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate methods for your research needs.
The quality of RNA is a critical factor for the success of sensitive molecular biology techniques such as reverse transcription quantitative PCR (RT-qPCR), microarray analysis, and next-generation sequencing (NGS). This compound-based lysis, particularly using guanidinium (B1211019) thiocyanate (B1210189) (GTC) in methods like TRIzol, is a widely used technique for its potent denaturation of proteins and inactivation of RNases.[1][2] However, residual contaminants from this method can impact downstream enzymatic reactions.[3] Therefore, rigorous quality control is essential.
This guide compares the outcomes of this compound-based RNA extraction with common alternatives, such as silica-based spin column kits (e.g., Qiagen RNeasy) and magnetic bead-based methods. The comparison focuses on key metrics of RNA integrity and purity.
Comparative Performance of RNA Extraction Methods
The choice of RNA extraction method can significantly influence the yield, purity, and integrity of the isolated RNA. Below is a summary of quantitative data compiled from various studies comparing this compound-based methods (e.g., TRIzol) with column-based kits.
| Parameter | This compound-Based (TRIzol) | Spin Column-Based (e.g., RNeasy) | Key Observations |
| RNA Yield | Generally higher.[1][4] | Often lower compared to TRIzol.[1] | TRIzol is often favored for samples with low cell numbers due to higher recovery. |
| A260/A280 Ratio | Can be lower, indicating potential protein contamination if the interphase is disturbed.[1][5] | Typically higher and closer to the ideal ~2.0, indicating higher purity from protein.[1] | A ratio of ~2.0 is generally accepted as "pure" for RNA.[5] |
| A260/A230 Ratio | Often lower due to potential residual phenol (B47542) or this compound salts.[6] | Generally higher, indicating less contamination from extraction reagents. | Low ratios can indicate contamination with chaotropic salts or phenol, which can inhibit downstream enzymes.[7] |
| RNA Integrity Number (RIN) | Can yield high RIN values, but is more user-dependent.[8] | Consistently produces high RIN values.[8] | A RIN score of >8.0 is considered ideal for most high-throughput downstream applications.[9] |
Experimental Workflows and Logical Relationships
To visually represent the process of RNA quality assessment, the following diagrams illustrate the typical experimental workflows.
References
- 1. Comparison of commercial RNA extraction kits and qPCR master mixes for studying gene expression in small biopsy tissue samples from the equine gastric epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Comparison of Rapid RNA Extraction Methods for Detection of SARS-CoV-2 as the Infectious Agent of the Upper Respiratory Tract using Direct RT-LAMP Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of RNA Extraction Methods for Molecular Analysis of Oral Cytology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Comparison of RNA isolation methods on RNA-Seq: implications for differential expression and meta-analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Guanidine Hydrochloride vs. Urea: A Comparative Guide to Protein Denaturation Efficiency
For researchers, scientists, and drug development professionals, the choice of a chemical denaturant is a critical step in studying protein folding, stability, and function. Guanidine hydrochloride (GdnHCl) and urea (B33335) are the two most widely used chaotropic agents for inducing protein unfolding. This guide provides an objective comparison of their denaturation efficiency, supported by experimental data, detailed methodologies, and an exploration of their mechanisms of action.
At a Glance: Key Differences
| Feature | This compound Hydrochloride (GdnHCl) | Urea |
| Denaturing Potency | Higher; generally more effective at lower concentrations. | Lower; requires higher concentrations for complete denaturation. |
| Typical Concentration | ~6 M for complete denaturation. | ~8 M for complete denaturation (may be incomplete for some proteins). |
| Ionic Nature | Ionic | Neutral |
| Effect on Electrostatics | Can mask electrostatic interactions within the protein. | Does not mask electrostatic interactions. |
| Cost | Higher | Lower |
| Chemical Stability | Generally stable in solution. | Can decompose to cyanate, leading to protein carbamylation. |
| Solubility | High | Lower than GdnHCl |
Quantitative Comparison of Denaturation Efficiency
The efficiency of a denaturant is often quantified by its Cm value, the concentration at which 50% of the protein is unfolded, and the m-value, which represents the dependence of the free energy of unfolding (ΔG) on the denaturant concentration. A lower Cm value indicates a more potent denaturant.
A study by Monera et al. on a series of coiled-coil protein analogs with varying electrostatic interactions highlights the differing effects of GdnHCl and urea. The results demonstrate that while GdnHCl's denaturing capacity is largely unaffected by the protein's electrostatic landscape, urea's efficiency is highly dependent on it.[1]
| Protein Analog | [GdnHCl]1/2 (Cm) (M) | [Urea]1/2 (Cm) (M) | ΔΔGu (kcal/mol) with Urea |
| 20A (20 attractions) | ~3.5 | 7.4 | - |
| 15A5R (15 attractions, 5 repulsions) | ~3.5 | 5.4 | 1.5 |
| 10A10R (10 attractions, 10 repulsions) | ~3.5 | 3.2 | 3.7 |
| 20R (20 repulsions) | ~3.5 | 1.4 | 5.8 |
Data sourced from Monera et al. (1994).[1]
In another study on human placental cystatin, the Cm for GdnHCl was found to be in the range of 1.5-2 M, while for urea it was 3 M, again demonstrating the higher potency of GdnHCl.[2][3]
Mechanisms of Protein Denaturation
Both this compound hydrochloride and urea are believed to denature proteins through a combination of direct and indirect mechanisms.[4][5][6]
-
Direct Mechanism : The denaturant molecules interact directly with the protein. They can form hydrogen bonds with polar residues and the peptide backbone, disrupting the intramolecular hydrogen bonds that stabilize the native structure.[6][7]
-
Indirect Mechanism : The denaturants alter the structure and dynamics of the surrounding water molecules. This disruption weakens the hydrophobic effect, which is a major driving force for protein folding, by making it more energetically favorable for nonpolar side chains to be exposed to the solvent.[4][5]
The key difference in their mechanism stems from the ionic nature of GdnHCl. The guanidinium (B1211019) ion can interact with and mask electrostatic interactions within the protein, a phenomenon not observed with the neutral urea molecule.[1][8]
Experimental Protocols
The denaturation of a protein by GdnHCl or urea can be monitored using various spectroscopic techniques, most commonly circular dichroism (CD) and fluorescence spectroscopy.
General Experimental Workflow
Circular Dichroism (CD) Spectroscopy
This technique monitors changes in the secondary structure of the protein.
-
Sample Preparation : A purified protein solution is prepared in a suitable buffer (e.g., phosphate (B84403) buffer). The final protein concentration for CD measurements is typically in the range of 2-50 µM.[9]
-
Denaturant Titration : A series of samples are prepared with a constant concentration of the protein and increasing concentrations of either GdnHCl or urea.
-
Equilibration : The samples are incubated at a constant temperature to allow the denaturation process to reach equilibrium.
-
Data Acquisition : The far-UV CD spectrum (typically around 222 nm for α-helical proteins) is recorded for each sample.[9][10] A decrease in the CD signal at this wavelength indicates a loss of secondary structure.
-
Data Analysis : The change in the CD signal is plotted against the denaturant concentration. The resulting sigmoidal curve is then fitted to a two-state model to determine the Cm and m-value.
Fluorescence Spectroscopy
This method is sensitive to changes in the local environment of aromatic amino acid residues, such as tryptophan and tyrosine.
-
Sample Preparation : A purified protein solution is prepared. The concentration will depend on the intrinsic fluorescence of the protein.
-
Denaturant Titration : As with CD, a series of samples with constant protein concentration and varying denaturant concentrations are prepared.
-
Equilibration : Samples are incubated to reach equilibrium.
-
Data Acquisition : The intrinsic tryptophan fluorescence is measured by exciting the sample at around 295 nm and recording the emission spectrum.[11] Unfolding typically exposes tryptophan residues to the polar solvent, causing a red shift (a shift to longer wavelengths) in the emission maximum and a change in fluorescence intensity.[12]
-
Data Analysis : The change in emission wavelength or intensity is plotted against the denaturant concentration to generate a denaturation curve, from which the Cm and m-value can be calculated.
Practical Considerations and Recommendations
-
Protein Stability : For highly stable proteins, GdnHCl is often the denaturant of choice due to its greater potency.[13] Some proteins may not fully denature even in 8 M urea.[14][15]
-
Electrostatic Interactions : If the goal is to study the contribution of electrostatic interactions to protein stability, urea is the more appropriate denaturant as its neutral character does not interfere with these forces.[1][8] Using GdnHCl in such cases may lead to an inaccurate estimation of the protein's stability.[1][8]
-
Downstream Applications : If the denatured protein is to be used in subsequent applications like ion-exchange chromatography, urea is preferred as the high salt concentration of GdnHCl can interfere with the process.[13]
-
Protein Modification : To avoid carbamylation of the protein, fresh urea solutions should always be used, and prolonged incubations at elevated temperatures should be avoided.[13]
Conclusion
Both this compound hydrochloride and urea are effective protein denaturants, but their properties and mechanisms of action differ significantly. GdnHCl is a more potent, ionic denaturant that is effective for a wide range of proteins but can mask electrostatic contributions to stability. Urea is a milder, neutral denaturant that is ideal for studying proteins where electrostatic interactions are of interest, though it may not be sufficient for very stable proteins and carries the risk of protein modification. The choice between GdnHCl and urea should be made based on the specific protein under investigation, the experimental goals, and the downstream applications.
References
- 1. Protein denaturation with this compound hydrochloride or urea provides a different estimate of stability depending on the contributions of electrostatic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of this compound hydrochloride (GdnHCl) and urea denaturation on inactivation and unfolding of human placental cystatin (HPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The molecular basis for the chemical denaturation of proteins by urea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nutrisoil.com.au [nutrisoil.com.au]
- 6. sciencing.com [sciencing.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound Hydrochloride or UreaâWhich is a Better Protein Denaturant? [yacooscience.com]
- 9. boddylab.ca [boddylab.ca]
- 10. Virtual Labs [cds-iiith.vlabs.ac.in]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Lab 9: BACKGROUND – Biochemistry 551 (Online Version) Lab Manual [wisc.pb.unizin.org]
- 13. researchgate.net [researchgate.net]
- 14. Mechanism and Difference of this compound Hydrochloride and Urea as Denaturant [yacooscience.com]
- 15. This compound hydrochloride and urea,which one is better for protein denaturation? [yacooscience.com]
A Head-to-Head Battle of Chaotropes: Guanidine Thiocyanate vs. Guanidine Hydrochloride for Cellular Lysis
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of molecular biology and protein chemistry, the effective lysis of cells and the subsequent stabilization of their molecular components are paramount. Among the arsenal (B13267) of chemical tools available, chaotropic agents, particularly guanidine salts, are workhorses for disrupting cellular structures and denaturing proteins. This guide provides an in-depth, objective comparison of two of the most widely used guanidinium (B1211019) salts: this compound thiocyanate (B1210189) (GTC) and this compound hydrochloride (GuHCl). We will delve into their mechanisms of action, compare their performance based on available data, provide detailed experimental protocols, and visualize key processes to aid in the selection of the optimal reagent for your specific research needs.
At a Glance: Key Differences and Applications
| Feature | This compound Thiocyanate (GTC) | This compound Hydrochloride (GuHCl) |
| Denaturing Potency | Stronger, more potent chaotropic agent.[1][2][3] | Milder chaotropic agent.[1][2][3] |
| Primary Application | RNA and DNA extraction, virus inactivation.[3][4][5] | Protein unfolding/refolding studies, protein purification.[3] |
| RNase Inactivation | Highly effective at rapidly denaturing and inactivating RNases.[3] | Less effective than GTC for RNase inactivation.[1][2] |
| Anion Chaotropicity | Both guanidinium cation and thiocyanate anion are chaotropic.[6] | Only the guanidinium cation is strongly chaotropic.[6] |
Mechanism of Action: A Tale of Two Chaotropes
Both this compound thiocyanate and this compound hydrochloride function as potent chaotropic agents, meaning they disrupt the structure of water and weaken hydrophobic interactions that are crucial for maintaining the native conformation of proteins and the integrity of lipid membranes.[1][7] This disruption of the hydrogen-bonding network of water allows for the solubilization of nonpolar molecules, leading to the denaturation of proteins and the lysis of cells.
The guanidinium cation, present in both salts, plays a key role in this process. However, the anionic counterpart also contributes significantly to the overall chaotropic strength. The thiocyanate ion (SCN⁻) in GTC is itself a strong chaotrope, making GTC a more powerful denaturant than GuHCl, where the chloride ion (Cl⁻) is significantly less chaotropic.[6] This dual chaotropic nature of GTC is the primary reason for its superior performance in applications requiring rapid and complete denaturation, such as the protection of RNA from degradation by ubiquitous RNases.[3]
Performance Comparison: A Data-Driven Perspective
While direct head-to-head quantitative comparisons of protein and nucleic acid yield from the same cell type using GTC and GuHCl are not abundantly available in peer-reviewed literature, the consistent qualitative reports and application-specific studies point towards the superior efficacy of GTC in nucleic acid extraction.
Nucleic Acid Extraction:
A study comparing various rapid RNA extraction methods for the detection of SARS-CoV-2 found that a method utilizing guanidinium isothiocyanate (GITC) was highly efficient.[8] Another study on hepatitis A virus RNA extraction concluded that a this compound isothiocyanate method was the most efficient for stool samples.[4] The strong denaturing properties of GTC are crucial for inactivating viral particles and preserving viral RNA.[5]
The purity of extracted nucleic acids is assessed by the A260/A280 and A260/A230 ratios. While both reagents can yield pure nucleic acids, residual this compound salts can affect these ratios. This compound thiocyanate strongly absorbs at ~260 nm, while this compound hydrochloride absorbs at ~230 nm, which can impact the respective purity ratios if not completely removed during the purification process.
Protein Denaturation and Extraction:
For protein applications, the choice between GTC and GuHCl is more nuanced. This compound hydrochloride is often preferred for protein unfolding and refolding studies because it is a milder denaturant, allowing for more controlled denaturation and potentially better recovery of protein function upon refolding.[3] In contrast, the harsher denaturation by GTC may be less desirable for applications where protein activity needs to be preserved.
A study on the efficiency of bacterial cell disruption found that the contribution of this compound hydrochloride to lysis efficiency was negligible in their specific protocol when combined with other reagents and heat.[9] Another study comparing different sample preparation protocols for proteomics found that while detergents were generally superior for global proteome analysis, this compound hydrochloride resulted in higher intensities for high-abundance nucleic acid-associated protein complexes.[10]
The following table summarizes expected outcomes based on the properties of each reagent:
| Parameter | This compound Thiocyanate | This compound Hydrochloride | Supporting Evidence |
| RNA Yield | Expected to be higher, especially from RNase-rich samples. | Generally lower than GTC for RNA extraction. | GTC is a more potent RNase inhibitor.[1][3] |
| RNA Purity (A260/A280) | Can be high (>1.8) with proper purification. | Can be high (>1.8) with proper purification. | Typical A260/A280 for pure RNA is >1.8.[11] |
| RNA Purity (A260/A230) | Can be affected by residual GTC. | Can be affected by residual GuHCl. | Residual this compound salts can lower the A260/A230 ratio. |
| Protein Yield | Effective for total protein solubilization. | Effective, particularly for certain protein complexes.[10] | Both are potent protein solubilizing agents. |
| Preservation of Protein Activity | Generally poor due to strong denaturation. | Better potential for preserving or refolding protein activity. | GuHCl is a milder denaturant.[3] |
Experimental Protocols
Below are detailed protocols for preparing and using lysis buffers containing either this compound thiocyanate or this compound hydrochloride.
This compound Thiocyanate Lysis Buffer for RNA Extraction
This protocol is adapted from the single-step RNA isolation method.
Lysis Buffer (Solution D) Composition (4 M GTC):
-
4 M Guanidinium thiocyanate
-
25 mM Sodium citrate, pH 7.0
-
0.5% (w/v) N-lauroylsarcosine (Sarkosyl)
-
0.1 M 2-mercaptoethanol (B42355) (add just before use)
Protocol:
-
Homogenization: Homogenize tissue samples (100 mg) or cells (10⁷) in 1 mL of Solution D.
-
Phase Separation: Add 0.1 mL of 2 M sodium acetate (B1210297) (pH 4.0), 1 mL of phenol (B47542) (water-saturated), and 0.2 mL of chloroform-isoamyl alcohol (49:1). Vortex thoroughly after each addition.
-
Centrifugation: Centrifuge at 10,000 x g for 20 minutes at 4°C.
-
RNA Precipitation: Transfer the upper aqueous phase to a fresh tube and add an equal volume of isopropanol. Incubate at -20°C for at least 1 hour to precipitate the RNA.
-
RNA Pellet Collection: Centrifuge at 10,000 x g for 20 minutes at 4°C. Discard the supernatant.
-
Washing: Wash the RNA pellet with 1 mL of 75% ethanol.
-
Resuspension: Air-dry the pellet and resuspend in an appropriate volume of RNase-free water.
This compound Hydrochloride Lysis Buffer for Protein Extraction
This protocol is suitable for the denaturation and solubilization of proteins, for example, from inclusion bodies.
Lysis Buffer Composition (6 M GuHCl):
-
6 M this compound hydrochloride
-
50 mM Tris-HCl, pH 8.0
-
10 mM EDTA
Protocol:
-
Cell Lysis: Resuspend the cell pellet in the 6 M GuHCl lysis buffer.
-
Solubilization: Incubate at room temperature with agitation for 1-2 hours to ensure complete denaturation and solubilization of proteins.
-
Clarification: Centrifuge the lysate at high speed (e.g., >12,000 x g) for 30 minutes at 4°C to pellet any insoluble debris.
-
Downstream Processing: The supernatant containing the denatured proteins can be used for downstream applications such as protein purification under denaturing conditions or refolding protocols.
References
- 1. differencebetween.com [differencebetween.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. scielo.br [scielo.br]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. guanidinehydrochloride vs. guanidineisothiocyanate - Protein and Proteomics [protocol-online.org]
- 7. A Comprehensive Comparison of Rapid RNA Extraction Methods for Detection of SARS-CoV-2 as the Infectious Agent of the Upper Respiratory Tract using Direct RT-LAMP Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A method for assessing efficiency of bacterial cell disruption and DNA release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. qiagen.com [qiagen.com]
A Researcher's Guide to Validating Protein Stability: A Comparison of Guanidine Denaturation, Thermal Shift, and Calorimetry Assays
For researchers, scientists, and drug development professionals, ensuring the stability of a protein is a critical step in the development of biologics and other protein-based therapeutics. This guide provides an objective comparison of commonly used techniques to assess protein stability, with a focus on guanidine denaturation assays and their alternatives. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
Comparing the Methods: A Quantitative Look at Protein Stability
The stability of a protein can be quantified by measuring the change in Gibbs free energy (ΔG), the melting temperature (Tm), or the midpoint of chemical denaturation (Cm). The following table summarizes typical quantitative data obtained for the model protein Lysozyme using three distinct stability assessment methods: this compound Hydrochloride (GdnHCl) Denaturation monitored by Circular Dichroism (CD), Thermal Shift Assay (TSA), and Differential Scanning Calorimetry (DSC).
| Parameter | This compound Denaturation (CD) | Thermal Shift Assay (TSA) | Differential Scanning Calorimetry (DSC) |
| Primary Measurement | Change in molar ellipticity | Change in fluorescence | Heat capacity change (Cp) |
| Key Stability Metric | Midpoint of denaturation (Cm) | Melting Temperature (Tm) | Melting Temperature (Tm), Enthalpy of unfolding (ΔH) |
| Lysozyme Cm | ~4.0 M GdnHCl[1] | N/A | N/A |
| Lysozyme Tm (°C) | N/A | ~71.4 - 74.4 °C[2] | ~62 - 75 °C[3][4] |
| Lysozyme ΔH (kcal/mol) | N/A | N/A | ~107 - 138 kcal/mol[3][5] |
Note: The exact values can vary depending on experimental conditions such as buffer composition, pH, and protein concentration.
In-Depth Look: this compound Denaturation Assays
This compound hydrochloride is a powerful chaotropic agent that disrupts the non-covalent interactions responsible for a protein's three-dimensional structure, leading to its unfolding. The stability of a protein is determined by monitoring the transition from its folded to unfolded state as a function of GdnHCl concentration. This transition is often monitored using spectroscopic techniques like circular dichroism or fluorescence spectroscopy.
Mechanism of Action
This compound hydrochloride acts by disrupting the hydrogen bond network of water, which in turn weakens the hydrophobic interactions that are crucial for maintaining the protein's folded state. Furthermore, the guanidinium (B1211019) ion can interact directly with the protein backbone and side chains, further promoting denaturation.
Alternative Approaches to Protein Stability Assessment
While GdnHCl denaturation is a robust method, other techniques offer distinct advantages in terms of throughput, sample consumption, and the type of information they provide.
Thermal Shift Assay (TSA)
TSA, also known as differential scanning fluorimetry (DSF), is a high-throughput method that measures changes in protein thermal stability. It relies on a fluorescent dye that binds to hydrophobic regions of a protein. As the protein unfolds with increasing temperature, these hydrophobic regions become exposed, leading to an increase in fluorescence. The temperature at which 50% of the protein is unfolded is the melting temperature (Tm).
Differential Scanning Calorimetry (DSC)
DSC is considered the "gold standard" for measuring protein stability as it directly measures the heat absorbed by a protein as it unfolds.[6] This technique provides a wealth of thermodynamic data, including the Tm, the calorimetric enthalpy (ΔHcal), and the change in heat capacity (ΔCp) upon unfolding.
Experimental Protocols
This compound Hydrochloride Denaturation Monitored by Circular Dichroism (CD)
-
Protein Preparation: Prepare a stock solution of the protein of interest in a suitable buffer (e.g., phosphate (B84403) buffer at a specific pH). The final protein concentration for CD measurements is typically in the range of 0.1-0.2 mg/mL.
-
Denaturant Stock Solution: Prepare a high-concentration stock solution of GdnHCl (e.g., 8 M) in the same buffer as the protein. Accurately determine the concentration of the GdnHCl stock solution by refractive index measurements.
-
Sample Preparation: Prepare a series of samples with a constant protein concentration and varying concentrations of GdnHCl. This is typically done by mixing the protein stock, the GdnHCl stock, and the buffer in appropriate ratios. Allow the samples to equilibrate for a set period (e.g., 2-4 hours or overnight) at a constant temperature.
-
CD Measurement: Record the far-UV CD spectrum (e.g., from 200 to 260 nm) for each sample using a spectropolarimeter. The signal at a wavelength sensitive to secondary structure changes (e.g., 222 nm for α-helical proteins) is monitored.
-
Data Analysis: Plot the change in molar ellipticity at the chosen wavelength as a function of the GdnHCl concentration. Fit the resulting sigmoidal curve to a two-state denaturation model to determine the midpoint of the transition (Cm) and the free energy of unfolding (ΔG°).
Thermal Shift Assay (TSA)
-
Reagent Preparation:
-
Prepare the protein stock solution to a final concentration of typically 1-5 µM in a suitable buffer.
-
Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) as recommended by the manufacturer.
-
-
Assay Setup:
-
In a 96-well PCR plate, mix the protein solution, the fluorescent dye, and the buffer to the desired final concentrations. Include appropriate controls (e.g., buffer with dye but no protein).
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Set up a temperature ramp, typically from 25 °C to 95 °C, with a ramp rate of 1-2 °C per minute.
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature. The resulting curve will be sigmoidal.
-
The melting temperature (Tm) is determined from the midpoint of the transition, often by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the curve.
-
Differential Scanning Calorimetry (DSC)
-
Sample Preparation:
-
Prepare a solution of the purified protein at a concentration typically ranging from 0.5 to 2 mg/mL.
-
Prepare a matching buffer solution for the reference cell. It is crucial that the sample and reference buffers are identical to ensure accurate measurements.
-
Degas both the protein sample and the reference buffer immediately before the experiment to prevent bubble formation.
-
-
DSC Measurement:
-
Load the protein sample into the sample cell and the matching buffer into the reference cell of the calorimeter.
-
Set the experimental parameters, including the starting and ending temperatures and the scan rate (e.g., 60 °C/hour).
-
Initiate the temperature scan. The instrument will measure the differential heat flow between the sample and reference cells.
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline scan from the protein scan to obtain the excess heat capacity curve.
-
The peak of this curve corresponds to the melting temperature (Tm).
-
The area under the peak is integrated to determine the calorimetric enthalpy of unfolding (ΔHcal).
-
Further analysis can provide the van't Hoff enthalpy (ΔHvH) and the change in heat capacity (ΔCp).
-
Visualizing the Workflow and Relationships
To better understand the experimental process and the conceptual connections between these assays, the following diagrams are provided.
Caption: Experimental workflow for a this compound denaturation assay monitored by CD.
Caption: Relationship between different protein stability assays and the parameters they measure.
References
A Researcher's Guide to Assessing the Purity of RNA Extracted with Guanidine-Based Methods
For researchers, scientists, and professionals in drug development, the isolation of high-quality, pure RNA is a critical first step for a multitude of downstream applications, from gene expression analysis with RT-qPCR to next-generation sequencing. Guanidine-based methods, particularly those utilizing guanidinium (B1211019) thiocyanate (B1210189) in combination with phenol-chloroform (e.g., TRIzol), are widely used for their robust lysis capabilities and high RNA yields.[1][2] However, the purity of the extracted RNA is a common concern, as contaminants can significantly inhibit subsequent enzymatic reactions.[3][4] This guide provides a comprehensive comparison of this compound-based RNA extraction methods with common alternatives, supported by experimental data, and details the essential protocols for assessing RNA purity.
Comparison of RNA Extraction Methods
The choice of RNA extraction method can significantly impact the purity and yield of the isolated RNA. This compound-based lysis is a powerful technique for inactivating RNases and disrupting cells, but it can introduce contaminants if not performed meticulously.[5][6] Silica-based spin columns and magnetic beads offer simpler and often faster workflows with potentially higher purity, though sometimes at the cost of lower yields, especially with smaller sample sizes.[2][7] Hybrid methods that combine the potent lysis of this compound-based reagents with the cleanup efficiency of columns or beads aim to provide the best of both worlds.[2]
Below is a summary of quantitative data from studies comparing the purity of RNA extracted using different methods.
Table 1: Comparison of RNA Purity from Different Extraction Methods
| Extraction Method | Sample Type | A260/A280 Ratio (Mean ± SD) | A260/A230 Ratio (Mean ± SD) | Key Findings & Citations |
| This compound-based (TRIzol-like) | Oral Cytology | Not explicitly provided, but lower than column methods | Not explicitly provided, but lower than column methods | The TRIzol group showed higher average RNA concentration but lower purity compared to column-based methods.[7] |
| Equine Gastric Biopsies | Lowest among compared methods | Not provided | TRIzol reagent yielded the highest RNA concentration but had the lowest 260/280 ratio, indicating protein contamination.[8] | |
| Mice Tissue | 2.013 ± 0.041 | 2.11 ± 0.062 | The this compound isothiocyanate-based method (GITC-T) showed high purity, comparable to TRIzol.[9] | |
| Silica Spin Column (e.g., RNeasy) | Oral Cytology | Higher than TRIzol | Higher than TRIzol | RNeasy minikit provided higher purity RNA than TRIzol.[7] |
| Equine Gastric Biopsies | Highest among compared methods (closest to 2.0) | Not provided | ZR RNA MiniPrep (a spin column kit) had the highest 260/280 ratio, indicating high purity.[8] | |
| Hybrid (this compound Lysis + Column) | Oral Cytology | Highest purity (Direct-zol™) | Highest purity (Direct-zol™) | The Direct-zol™ RNA Miniprep system, which combines a TRIzol-like reagent with a spin column, showed the best overall results for purity and concentration.[7] |
Experimental Protocols for RNA Purity Assessment
Accurate assessment of RNA purity is crucial for the success of downstream applications. The following are standard protocols for evaluating the purity of extracted RNA.
1. UV-Vis Spectrophotometry for A260/A280 and A260/A230 Ratios
UV-Vis spectrophotometry, often performed using a NanoDrop instrument, is the most common method for assessing RNA purity and concentration.[4][10]
-
Protocol:
-
Initialize the spectrophotometer with a blank solution (the same buffer or water used to resuspend the RNA).[11]
-
Pipette 1-2 µL of the RNA sample onto the measurement pedestal.
-
Initiate the measurement. The instrument will provide the absorbance spectrum, RNA concentration (an A260 of 1.0 is equivalent to approximately 40 µg/mL of RNA), and the A260/A280 and A260/A230 ratios.[10][12]
-
Clean the pedestal thoroughly between samples.
-
-
Interpretation of Ratios:
-
A260/A280 Ratio: This ratio is used to assess protein contamination. A ratio of ~2.0 is generally accepted as "pure" for RNA.[13] A lower ratio may indicate the presence of protein, phenol, or other contaminants that absorb strongly at or near 280 nm.[13] It's important to note that the pH of the solution can affect this ratio; acidic solutions can under-represent the ratio.[12][13]
-
A260/A230 Ratio: This ratio is a secondary measure of purity and is sensitive to contaminants such as this compound salts, phenol, and carbohydrates, which absorb at 230 nm.[13][14] For pure RNA, this ratio is ideally in the range of 2.0-2.2.[13] A lower ratio often indicates carryover of this compound thiocyanate from the lysis buffer.[3]
-
2. Denaturing Agarose (B213101) Gel Electrophoresis for RNA Integrity
While spectrophotometry assesses purity, gel electrophoresis provides a visual assessment of RNA integrity (i.e., whether the RNA is degraded).[11]
-
Protocol:
-
Prepare a 1% denaturing agarose gel (e.g., using formaldehyde (B43269) or a non-denaturing "bleach" gel for a quicker estimation).[15]
-
Mix a small amount of the RNA sample with a denaturing loading buffer.
-
Load the samples into the wells of the gel alongside an RNA ladder.
-
Run the gel at an appropriate voltage until the dye front has migrated sufficiently.[11]
-
Visualize the RNA bands using a nucleic acid stain (e.g., ethidium (B1194527) bromide or SYBR Gold) under UV light.[11]
-
-
Interpretation of Results:
-
High-quality, intact total RNA will show two distinct, sharp bands corresponding to the 28S and 18S ribosomal RNA (rRNA) subunits.[4] The 28S rRNA band should be approximately twice as intense as the 18S rRNA band.
-
Smearing or a lack of distinct rRNA bands indicates RNA degradation.[4][11]
-
The presence of a high molecular weight band may indicate genomic DNA contamination.[11]
-
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for RNA extraction and purity assessment, as well as the logical relationship between purity metrics and potential contaminants.
Caption: Workflow for RNA extraction using a this compound-based method and subsequent purity and integrity assessment.
References
- 1. Low-cost RNA extraction method for highly scalable transcriptome studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. qiagen.com [qiagen.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of RNA Extraction Methods for Molecular Analysis of Oral Cytology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of commercial RNA extraction kits and qPCR master mixes for studying gene expression in small biopsy tissue samples from the equine gastric epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing total RNA extraction method for human and mice samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. bioinf.boku.ac.at [bioinf.boku.ac.at]
- 12. med.unc.edu [med.unc.edu]
- 13. dna.uga.edu [dna.uga.edu]
- 14. neb.com [neb.com]
- 15. RNA Quality Control Non-Denaturing Agarose "Bleach" Gel [protocols.io]
A Comparative Analysis of Chaotropic Agents for Effective Cell Lysis
A comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of chaotropic agents for the disruption of cellular structures. This guide provides a detailed comparison of commonly used chaotropic agents, supported by experimental data, to aid in the optimization of lysis protocols for protein and nucleic acid extraction.
Chaotropic agents are powerful chemical denaturants that disrupt the structure of macromolecules such as proteins and nucleic acids by interfering with non-covalent interactions like hydrogen bonds, van der Waals forces, and hydrophobic effects.[1] This property makes them invaluable reagents in molecular biology for lysing cells and solubilizing their contents. The choice of the right chaotropic agent is critical for maximizing the yield and preserving the integrity of the target biomolecules for downstream applications. This guide offers a comparative analysis of the most widely used chaotropic agents: guanidinium (B1211019) salts and urea (B33335).
Mechanism of Action of Chaotropic Agents in Cell Lysis
Chaotropic agents facilitate cell lysis by disrupting the hydrogen-bonding network of water, which in turn weakens the hydrophobic effect that stabilizes cellular structures like membranes and proteins.[1] This leads to the unfolding of proteins, including nucleases that can degrade DNA and RNA, and the dissolution of the lipid bilayer of cell membranes, resulting in the release of intracellular contents.[2]
Guanidinium ions, from salts like guanidinium hydrochloride (GnHCl) and guanidinium thiocyanate (B1210189) (GuSCN), and urea are the most common chaotropic agents. Guanidinium salts are ionic and are considered more potent denaturants than the non-ionic urea.[3][4] The thiocyanate anion in GuSCN is a particularly strong chaotrope, making GuSCN a more powerful denaturant than GnHCl.[5]
Mechanism of cell lysis by chaotropic agents.
Comparative Performance of Chaotropic Agents
The effectiveness of a chaotropic agent can be evaluated based on its ability to lyse cells and the yield and quality of the extracted biomolecules.
Protein Extraction
For protein extraction, guanidinium salts are generally more effective than urea, particularly for solubilizing proteins from complex samples or inclusion bodies.[6][7]
| Chaotropic Agent | Total Proteins Identified | Unique Proteins Identified | Reference |
| Guanidinium Hydrochloride (GnHCl) | 249 | Not specified | [3] |
| Urea | 186 | Not specified | [3] |
| RapiGest™ (Detergent) | 123 | Not specified | [3] |
Table 1: Comparison of the number of proteins identified from tendon tissue using different extraction methods. Data from Peffers et al. (2017).[3]
A study comparing GnHCl and urea for peptide mapping workflows also demonstrated the superiority of guanidine. The use of this compound resulted in a higher number of unique peptides (287) compared to urea (237) and greater sequence coverage for the heavy chain of the protein being analyzed.
Nucleic Acid Extraction
For DNA extraction, both guanidinium salts and urea can be used. However, residual guanidinium salts can inhibit downstream enzymatic reactions like PCR more strongly than urea.[9]
Experimental Protocols
Detailed methodologies are crucial for reproducible cell lysis. Below are representative protocols for protein and nucleic acid extraction using different chaotropic agents.
Experimental Workflow for a Typical Cell Lysis Experiment
The following diagram illustrates a general workflow for cell lysis using a chaotropic agent, applicable to both protein and nucleic acid extraction with minor modifications.
A typical cell lysis workflow using chaotropic agents.
Protocol 1: Total RNA Extraction from Mammalian Cells using Guanidinium Thiocyanate
This protocol is based on the single-step method of Chomczynski and Sacchi.[1]
Materials:
-
Lysis Solution (4 M guanidinium thiocyanate, 25 mM sodium citrate, pH 7.0, 0.5% sarcosyl, 0.1 M 2-mercaptoethanol)
-
Acid phenol:chloroform (5:1, pH 4.5)
-
Isopropanol
-
75% Ethanol (B145695) (in RNase-free water)
-
RNase-free water
Procedure:
-
Homogenize cells or tissue in the Lysis Solution (1 mL per 10^7 cells or 100 mg tissue).
-
Add 0.1 mL of 2 M sodium acetate (B1210297) (pH 4.0), 1 mL of acid phenol, and 0.2 mL of chloroform:isoamyl alcohol (49:1). Mix thoroughly after each addition.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a fresh tube.
-
Precipitate the RNA by adding an equal volume of isopropanol. Incubate at -20°C for at least 1 hour.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Air-dry the pellet and resuspend in an appropriate volume of RNase-free water.
Protocol 2: Protein Extraction from Bacterial Cells using Urea
This protocol is suitable for the extraction of total cellular proteins from bacteria.
Materials:
-
Urea Lysis Buffer (8 M urea, 100 mM NaH2PO4, 10 mM Tris-Cl, pH 8.0)
-
Lysozyme (B549824) (optional, for Gram-positive bacteria)
-
DNase I and RNase A
-
Protease inhibitors
Procedure:
-
Harvest bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in Urea Lysis Buffer (e.g., 1 mL per 100 mg of wet cell pellet). Add protease inhibitors.
-
If using Gram-positive bacteria, add lysozyme to a final concentration of 1 mg/mL and incubate for 30 minutes at room temperature.
-
Sonicate the lysate on ice to completely disrupt the cells and shear the DNA. The solution should become less viscous.
-
Add DNase I and RNase A to a final concentration of 10 µg/mL each and incubate on ice for 15 minutes.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully collect the supernatant containing the solubilized proteins.
Protocol 3: Protein Extraction from Yeast using Guanidinium Hydrochloride
This protocol is effective for breaking the tough cell wall of yeast and solubilizing proteins.
Materials:
-
Guanidinium Lysis Buffer (6 M Guanidinium Hydrochloride, 50 mM Tris-HCl, pH 8.0, 10 mM EDTA)
-
Glass beads (0.5 mm diameter)
-
Reducing agent (e.g., DTT or β-mercaptoethanol)
-
Protease inhibitors
Procedure:
-
Harvest yeast cells by centrifugation at 3,000 x g for 5 minutes.
-
Resuspend the cell pellet in Guanidinium Lysis Buffer. Add a reducing agent and protease inhibitors.
-
Add an equal volume of acid-washed glass beads to the cell suspension in a microcentrifuge tube.
-
Vortex vigorously for 5-10 minutes at 4°C.
-
Puncture the bottom of the tube with a needle and place it inside a larger collection tube. Centrifuge to collect the lysate.
-
Centrifuge the collected lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the solubilized proteins to a fresh tube.
Downstream Processing and Compatibility
A crucial consideration when using chaotropic agents is their potential interference with downstream applications. High concentrations of these agents can denature enzymes used in subsequent steps (e.g., polymerases in PCR, reverse transcriptases, proteases for mass spectrometry) and interfere with analytical techniques.
| Downstream Application | Guanidinium Salts (GnHCl, GuSCN) | Urea | Removal Methods |
| PCR/RT-PCR | Highly inhibitory, even at low residual concentrations.[10][11] | Inhibitory, but generally less so than guanidinium salts.[11] | Silica-based column purification, ethanol precipitation, dialysis. |
| Enzyme Assays | Denaturing and generally incompatible. | Denaturing and generally incompatible. | Dialysis, buffer exchange chromatography, protein precipitation. |
| Mass Spectrometry | Can interfere with ionization and mass analysis. | Can cause carbamylation of proteins, which can affect mass spectra. | Dialysis, buffer exchange, precipitation, specialized clean-up kits. |
| Ion-Exchange Chromatography | The high ionic strength interferes with binding. | Non-ionic, so more compatible after dilution. | Dialysis, buffer exchange. |
| SDS-PAGE | Compatible after appropriate sample preparation (e.g., precipitation and resuspension in loading buffer).[12] | Compatible. | Not usually necessary. |
Table 2: Compatibility of chaotropic agents with common downstream applications and methods for their removal.
Conclusion
The choice of chaotropic agent for cell lysis is a critical step in experimental design and depends on the target biomolecule and downstream applications. Guanidinium thiocyanate is the superior choice for RNA extraction due to its potent RNase inhibitory activity. For protein extraction, particularly of recalcitrant or aggregated proteins, guanidinium hydrochloride is often more effective than urea. Urea, being non-ionic, can be advantageous when downstream applications are sensitive to high salt concentrations. Careful consideration of the properties of each agent and the requirements of the subsequent analysis will lead to the successful isolation of high-quality biomolecules for research and development.
References
- 1. Single-step method of RNA isolation by acid guanidinium thiocyanate-phenol-chloroform extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. geneticeducation.co.in [geneticeducation.co.in]
- 7. researchgate.net [researchgate.net]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. Immiscible Phase Nucleic Acid Purification Eliminates PCR Inhibitors with a Single Pass of Paramagnetic Particles through a Hydrophobic Liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibit inhibition: PCR inhibition and how to prevent it — BioEcho Life Sciences [bioecho.com]
- 12. Use of this compound thiocyanate-based nucleic acid extraction buffers to inactivate poliovirus in potentially infectious materials - PMC [pmc.ncbi.nlm.nih.gov]
Guanidine Hydrochloride vs. SDS for Solubilizing Membrane Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Effective solubilization of membrane proteins is a critical first step for a wide range of applications, from structural biology to drug development. The choice of solubilizing agent is paramount, as it must efficiently extract the protein from the lipid bilayer while ideally preserving its native structure and function. Two powerful agents often employed for challenging proteins are the ionic detergent Sodium Dodecyl Sulfate (B86663) (SDS) and the chaotropic agent Guanidine Hydrochloride (GuHCl). This guide provides an objective comparison of their performance in solubilizing membrane proteins, supported by available data and experimental protocols.
At a Glance: this compound Hydrochloride vs. SDS
| Feature | This compound Hydrochloride (GuHCl) | Sodium Dodecyl Sulfate (SDS) |
| Primary Mechanism | Chaotropic Agent | Anionic Detergent |
| Solubilization Power | High, particularly for aggregated proteins and inclusion bodies. | Very high, considered the gold standard for a wide range of proteins, including membrane proteins.[1] |
| Denaturation | Strong denaturant; disrupts hydrogen bonds and hydrophobic interactions.[1][2] Denaturation can be reversible.[2] | Strong denaturant; binds to proteins, disrupting native structure.[1][3] Denaturation is often irreversible. |
| Effect on Protein | Unfolds proteins into a random coil structure.[4] | Coats proteins with a negative charge, altering them into rigid rod-like structures.[3] |
| Primary Application | Solubilization of inclusion bodies, protein refolding studies.[2][5][6] | SDS-PAGE, western blotting, and solubilization for applications where native structure is not required. |
| Downstream Compatibility | Inhibits proteases like trypsin at high concentrations; needs to be diluted to ~1M for enzymatic digestion.[1] Interferes with mass spectrometry at high concentrations.[1] | Highly inhibitory to proteases.[1] Interferes with mass spectrometry and requires removal. |
Mechanism of Action
This compound Hydrochloride: A Chaotropic Disruptor
This compound hydrochloride is a small, highly polar molecule that acts as a powerful chaotropic agent. It disrupts the structure of water, which in turn weakens the hydrophobic interactions that are crucial for maintaining the native conformation of proteins and the integrity of the lipid bilayer.
Key actions of this compound Hydrochloride:
-
Disruption of Hydrogen Bonds: GuHCl interferes with the hydrogen bonding network within the protein and between the protein and surrounding water molecules, leading to unfolding.[2]
-
Weakening of Hydrophobic Interactions: By altering the structure of water, GuHCl reduces the hydrophobic effect, making it more favorable for the nonpolar regions of the protein and lipids to be exposed to the solvent.[2]
-
Solubilization of Aggregates: Its potent denaturing ability makes it highly effective at solubilizing aggregated proteins and inclusion bodies.[2][5]
Mechanism of this compound Hydrochloride in solubilizing membrane proteins.
SDS: A Powerful Anionic Detergent
Sodium dodecyl sulfate is an anionic surfactant with a long hydrophobic tail and a negatively charged headgroup. This amphipathic nature allows it to effectively mimic the lipid environment of the cell membrane while also rendering the protein soluble in aqueous solutions.
Key actions of SDS:
-
Membrane Disruption: The hydrophobic tails of SDS monomers insert into the lipid bilayer, disrupting its structure and leading to the formation of mixed micelles containing lipids and SDS.[3]
-
Protein Binding and Denaturation: SDS monomers bind cooperatively to both the hydrophobic and hydrophilic regions of the protein. This binding disrupts the native protein structure and imparts a uniform negative charge, causing the protein to adopt a rod-like conformation.[3]
-
Formation of Protein-Detergent Micelles: The solubilized membrane protein is encapsulated within a micelle of SDS molecules, with the hydrophobic protein domains shielded from the aqueous environment by the detergent's hydrocarbon tails.
Mechanism of SDS in solubilizing membrane proteins.
Experimental Data: A Comparative Overview
Direct quantitative comparisons of the solubilization efficiency of this compound hydrochloride and SDS for membrane proteins are scarce in the literature. However, proteomics studies consistently show that SDS-based extraction methods yield the highest total protein amounts, particularly for membrane proteins, when compared to other detergents and chaotropic agents.
| Study Type | Observation | Implication for Membrane Protein Solubilization |
| Proteomics | SDS-based extraction provides the highest protein extraction yields from skeletal muscle compared to other reagents, including this compound hydrochloride.[7] | SDS is likely more efficient at extracting a broad range of proteins, including those embedded in membranes, from complex cellular environments. |
| General Protein Denaturation | This compound hydrochloride is approximately 1.5-2 times more potent as a chaotrope than urea.[5] | While a potent denaturant, its primary application remains the solubilization of pre-existing protein aggregates (inclusion bodies) rather than direct extraction from membranes. |
Experimental Protocols
General Workflow for Membrane Protein Solubilization
The following diagram illustrates a generalized workflow for the solubilization of membrane proteins. The key divergence in the protocol occurs at the solubilization step, where either this compound hydrochloride or SDS would be employed.
Generalized workflow for membrane protein solubilization.
Protocol 1: Solubilization with this compound Hydrochloride
This protocol is primarily adapted for the solubilization of inclusion bodies containing membrane proteins.
-
Preparation of Lysis Buffer: A typical buffer would be 6 M this compound Hydrochloride, 50 mM Tris-HCl, pH 8.0, 10 mM DTT.
-
Cell Lysis and Inclusion Body Isolation:
-
Resuspend cell pellet in a suitable lysis buffer without GuHCl and disrupt cells using sonication or a French press.
-
Centrifuge the lysate at a low speed to pellet inclusion bodies.
-
Wash the inclusion body pellet with a buffer containing a low concentration of a mild detergent (e.g., Triton X-100) to remove contaminating proteins.
-
-
Solubilization:
-
Resuspend the washed inclusion body pellet in the this compound Hydrochloride Lysis Buffer.
-
Incubate with agitation for 1-2 hours at room temperature.
-
-
Clarification:
-
Centrifuge the solubilized sample at high speed (e.g., >100,000 x g) for 1 hour at 4°C to pellet any insoluble material.
-
-
Downstream Processing:
-
The supernatant containing the solubilized protein is carefully collected.
-
For subsequent applications like enzymatic digestion, the this compound hydrochloride concentration must be diluted to below 1 M.[1] For refolding, dialysis or rapid dilution into a refolding buffer is performed.
-
Protocol 2: Solubilization with SDS
This protocol is a standard method for solubilizing membrane proteins for applications like SDS-PAGE.
-
Preparation of Solubilization Buffer: A common buffer is 2% (w/v) SDS in 50 mM Tris-HCl, pH 6.8, 10% glycerol, and 5% β-mercaptoethanol.
-
Membrane Preparation:
-
Isolate the membrane fraction from cell lysate by ultracentrifugation.
-
-
Solubilization:
-
Resuspend the membrane pellet in the SDS Solubilization Buffer.
-
Incubate at room temperature for 30 minutes with gentle agitation. For some proteins, heating at 70-95°C for 5-10 minutes may be necessary, but this will cause extensive denaturation.
-
-
Clarification:
-
Centrifuge the sample at high speed to pellet any non-solubilized material.
-
-
Downstream Processing:
-
The supernatant is ready for analysis by SDS-PAGE and western blotting.
-
For other applications, removal of SDS is often necessary and can be achieved through methods like precipitation, dialysis, or specialized spin columns.
-
Conclusion
Both this compound hydrochloride and SDS are powerful tools for the solubilization of membrane proteins, but their mechanisms and primary applications differ significantly.
-
SDS remains the agent of choice for achieving high solubilization yields of a broad range of membrane proteins, especially when the primary goal is analysis by denaturing gel electrophoresis. Its aggressive denaturing properties, however, make it unsuitable for studies requiring native protein conformation.
-
This compound Hydrochloride excels as a chaotropic agent for solubilizing highly aggregated proteins, such as those found in inclusion bodies. While it is a strong denaturant, the possibility of refolding the protein after solubilization offers a potential pathway to obtaining functional protein. Its use for the direct solubilization of membrane proteins from the lipid bilayer is less common than SDS.
The selection between these two agents should be guided by the specific requirements of the downstream application, with a primary consideration being the necessity of preserving the protein's native structure and function. For applications requiring functional protein, milder, non-denaturing detergents should be considered as a first-line approach before resorting to strong denaturants like this compound hydrochloride or SDS.
References
- 1. benchchem.com [benchchem.com]
- 2. Action of this compound Hydrochloride on Proteins [qinmuchem.com]
- 3. SDS solubilisation, Membrane Proteins and Micelle Formation - Protein and Proteomics [protocol-online.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ycdehongchem.com [ycdehongchem.com]
- 7. researchgate.net [researchgate.net]
Guanidine: A Powerful Tool for Viral Inactivation in Research and Diagnostics
A comparative guide to the effectiveness of guanidine-based solutions for rendering viruses non-infectious, supported by experimental data and protocols.
For researchers, scientists, and drug development professionals, the safe handling of infectious viral samples is a paramount concern. Effective viral inactivation is a critical step to mitigate risks to laboratory personnel and prevent contamination, enabling safer downstream applications such as nucleic acid extraction, serological assays, and vaccine development. This compound-based compounds, particularly this compound thiocyanate (B1210189) (GTC) and this compound hydrochloride (GuHCl), are potent chaotropic agents widely utilized for their ability to disrupt viral structures and denature proteins, thereby rendering viruses inactive.[1] This guide provides an objective comparison of the effectiveness of this compound with other common inactivation methods, supported by experimental data, and offers detailed protocols to aid in the selection of the most appropriate strategy for your laboratory's needs.
The Mechanism of this compound-Mediated Viral Inactivation
This compound salts act as strong chaotropic agents, disrupting the hydrogen bond network in aqueous solutions. This property leads to the destabilization and denaturation of macromolecules, including the proteins and lipid envelopes of viruses.[1] The guanidinium (B1211019) ion, in concert with the thiocyanate ion in GTC, effectively destroys the viral capsid and envelope. This structural collapse results in the release and subsequent degradation of the viral nucleic acids, rendering the virus incapable of infection.[1]
Comparative Efficacy of Viral Inactivation Methods
The effectiveness of a viral inactivation method is typically measured by the log reduction in viral titer. The following tables summarize quantitative data from various studies, comparing this compound-based methods with other common techniques.
Table 1: Inactivation of Poliovirus
| Inactivation Method | Concentration/Condition | Incubation Time | Log Reduction in Titer | Reference |
| This compound Thiocyanate (GTC) | 4 M | 30 min | > 4.0 | [2] |
| GTC + 10% Ethanol (B145695) | 4 M GTC | 30 min | ~ 5.0 | [2] |
| GTC + 20% Ethanol | 4 M GTC | 30 min | Below Limit of Detection | [2] |
| GTC + 30% Ethanol | 4 M GTC | 30 min | No Detectable CPE | [2][3] |
CPE: Cytopathic Effect
Table 2: Inactivation of SARS-CoV-2
| Inactivation Method | Concentration/Condition | Incubation Time | Log Reduction in Titer | Reference |
| This compound Thiocyanate-based Buffer (eNAT™) | Not specified | 1 min | > 5.6 | [4] |
| This compound Hydrochloride (GuHCl) | 1.5 M | 5 min | 0.67 | [5] |
| GuHCl + Surfactant (Prep Buffer A) | Not specified | 5 min | 3.58 | [5] |
| Heat Inactivation | 56°C | 30 min | Effective Inactivation | [6] |
| Heat Inactivation | 65°C | 15 min | Effective Inactivation | [6] |
| Triton X-100 | Not specified | 30 min | Effective Inactivation | [6] |
Experimental Protocols
Detailed and validated protocols are crucial for ensuring complete viral inactivation. Below are representative protocols for this compound-based inactivation and a common alternative, heat inactivation.
This compound Thiocyanate (GTC) Inactivation Protocol
This protocol is adapted from studies on poliovirus inactivation.[2][3]
-
Preparation: Prepare a 4 M solution of this compound thiocyanate in a suitable buffer (e.g., 0.1 M MES, pH 6.0). For enhanced inactivation, a solution of 4 M GTC with a final concentration of 20-30% ethanol can be prepared.[1][2]
-
Inactivation: In a certified biosafety cabinet, mix one volume of the viral suspension with four volumes of the GTC or GTC/ethanol solution.[1][2]
-
Incubation: Incubate the mixture at room temperature (24-26°C) for a minimum of 30 minutes.[1][2]
-
Verification of Inactivation: To confirm the absence of infectious virus, the GTC must be removed or diluted to non-cytotoxic levels before performing a viral titer assay (e.g., TCID50 or plaque assay) on a susceptible cell line.[1] This can be achieved through methods like ultrafiltration.[2]
Heat Inactivation Protocol
A common alternative for some viruses, particularly coronaviruses.[6]
-
Preparation: Aliquot viral samples into appropriate tubes.
-
Inactivation: Place the samples in a pre-heated water bath or heat block set to the desired temperature (e.g., 56°C or 65°C).
-
Incubation: Incubate for the specified duration (e.g., 30 minutes at 56°C or 15 minutes at 65°C).[6]
-
Cooling: Immediately cool the samples on ice after incubation.
-
Verification of Inactivation: Determine the viral titer using a standard infectivity assay to confirm the absence of residual infectious virus.
Experimental Workflow for Evaluating Inactivation Effectiveness
The following diagram illustrates a typical workflow for assessing the efficacy of a chosen viral inactivation method.
Considerations and Alternatives
While this compound-based reagents are highly effective for viral inactivation, particularly for downstream nucleic acid-based applications, their hazardous nature requires careful handling and disposal.[7] They are toxic and incompatible with sodium hypochlorite-based disinfectants.[7] For applications where protein integrity is crucial, such as serological assays or vaccine development, other methods may be more suitable.
Alternatives to this compound include:
-
Heat Inactivation: Simple and effective for some viruses, but can damage nucleic acids and proteins.[6]
-
Detergents (e.g., Triton X-100, SDS): Effective at disrupting lipid envelopes of viruses.[6]
-
Formaldehyde: A traditional inactivating agent, but its use is declining due to safety concerns.[1]
-
UV Radiation and Gamma Irradiation: Physical methods that can be effective but require specialized equipment.[6]
-
This compound-free Lysis Buffers: A growing number of commercial alternatives are available that are less hazardous.[8][9]
The choice of inactivation method should be carefully considered based on the specific virus, the intended downstream application, and laboratory safety protocols. Validation of any chosen method is essential to ensure complete inactivation and the safety of laboratory personnel.
References
- 1. benchchem.com [benchchem.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Use of this compound thiocyanate-based nucleic acid extraction buffers to inactivate poliovirus in potentially infectious materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inactivation of SARS-CoV-2 virus in saliva using a guanidium based transport medium suitable for RT-PCR diagnostic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy Validation of SARS-CoV-2-Inactivation and Viral Genome Stability in Saliva by a this compound Hydrochloride and Surfactant-Based Virus Lysis/Transport Buffer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods of Inactivation of Highly Pathogenic Viruses for Molecular, Serology or Vaccine Development Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 9. d-nb.info [d-nb.info]
A Researcher's Guide to the Quantitative Analysis of Protein Unfolding: Guanidine Titration vs. Alternative Methods
For researchers, scientists, and drug development professionals, understanding protein stability is paramount. The ability of a protein to maintain its three-dimensional structure is intrinsically linked to its function, and quantifying this stability is crucial for everything from basic research to the development of therapeutic proteins. Guanidine hydrochloride (GdnHCl) titration is a widely used technique for determining the conformational stability of a protein. However, a variety of alternative methods exist, each with its own set of advantages and disadvantages.
This guide provides an objective comparison of this compound titration with other common methods of protein unfolding analysis: urea (B33335) titration, thermal denaturation, and pressure-induced unfolding. By presenting supporting experimental data, detailed methodologies, and a clear comparison of the quantitative outputs, this guide aims to equip researchers with the knowledge to select the most appropriate method for their specific research needs.
Comparison of Protein Unfolding Methods
The choice of method for studying protein unfolding depends on several factors, including the intrinsic properties of the protein, the desired information, and the available instrumentation. The following table summarizes the key quantitative parameters obtained from each method for two well-studied proteins, Lysozyme and Staphylococcal Nuclease.
| Method | Protein | Parameter | Value | Reference |
| This compound Titration | Lysozyme | Cm (M) | ~4.2 | [1] |
| ΔGH2O (kcal/mol) | ~8.9 | [1] | ||
| Staphylococcal Nuclease | Cm (M) | ~0.9 | [2] | |
| ΔGH2O (kcal/mol) | ~5.5 | [2] | ||
| Urea Titration | Lysozyme | Cm (M) | >8 (incomplete denaturation) | [3] |
| ΔGH2O (kcal/mol) | Not accurately determined | [3] | ||
| Staphylococcal Nuclease | Cm (M) | ~3.0 | [4] | |
| ΔGH2O (kcal/mol) | ~5.3 | [4] | ||
| Thermal Denaturation | Lysozyme | Tm (°C) | ~63 | [1] |
| ΔHm (kcal/mol) | ~138 | [1] | ||
| Staphylococcal Nuclease | Tm (°C) | ~53 | [5][6] | |
| ΔHm (kcal/mol) | ~95 | [5][6] | ||
| Pressure Denaturation | Lysozyme | Pm (bar) | ~6800 | [1] |
| ΔVu (cm3/mol) | -58 | [1] | ||
| Staphylococcal Nuclease | Pm (bar) | ~2000 | [7] | |
| ΔVu (cm3/mol) | -60 | [7] |
Note: Cm is the midpoint of the denaturation curve for chemical denaturation. Tm is the melting temperature for thermal denaturation. Pm is the pressure at the midpoint of unfolding. ΔGH2O is the free energy of unfolding in the absence of denaturant. ΔHm is the enthalpy change at the melting temperature. ΔVu is the change in volume upon unfolding. These values can vary depending on experimental conditions such as pH, buffer composition, and protein concentration.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for each of the discussed protein unfolding techniques.
This compound Hydrochloride Titration Monitored by Fluorescence Spectroscopy
This protocol describes the chemical denaturation of a protein using GdnHCl, with the unfolding process monitored by changes in the intrinsic tryptophan fluorescence of the protein.
Materials:
-
Purified protein solution in a suitable buffer (e.g., 25 mM sodium phosphate (B84403), 100 mM NaCl, pH 7.0)
-
8 M this compound Hydrochloride stock solution in the same buffer
-
Fluorometer
Procedure:
-
Prepare a series of GdnHCl solutions: Prepare a range of GdnHCl concentrations (e.g., 0 to 7 M in 0.2 M increments) by diluting the 8 M stock solution with the protein buffer.
-
Sample Preparation: For each GdnHCl concentration, mix a constant amount of the protein stock solution with the respective GdnHCl solution to a final volume. The final protein concentration should be kept low (e.g., 5-10 µM) to avoid aggregation. Prepare a corresponding blank solution for each GdnHCl concentration containing only buffer.
-
Equilibration: Incubate the samples at a constant temperature (e.g., 25°C) for a sufficient time to allow the unfolding reaction to reach equilibrium (typically 2-12 hours).
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to 295 nm to selectively excite tryptophan residues.
-
Record the emission spectrum from 310 nm to 400 nm for each sample and its corresponding blank.
-
-
Data Analysis:
-
Subtract the blank spectrum from the sample spectrum for each GdnHCl concentration.
-
Determine the wavelength of maximum emission (λmax) or the fluorescence intensity at a specific wavelength (e.g., 350 nm) for each GdnHCl concentration.
-
Plot the change in λmax or fluorescence intensity as a function of GdnHCl concentration.
-
Fit the resulting sigmoidal curve to a two-state unfolding model to determine the midpoint of the transition (Cm) and the free energy of unfolding (ΔGH2O).
-
Urea Titration Monitored by Circular Dichroism
This protocol outlines the use of urea to denature a protein, with changes in the secondary structure monitored by far-UV circular dichroism (CD).
Materials:
-
Purified protein solution in a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.0)
-
10 M Urea stock solution in the same buffer
-
Circular Dichroism Spectropolarimeter
Procedure:
-
Prepare Urea Solutions: Create a series of urea solutions with concentrations ranging from 0 to 9 M in 0.5 M increments by diluting the 10 M stock.
-
Sample Preparation: Mix a fixed volume of the protein stock with each urea solution. The final protein concentration should be suitable for CD measurements (e.g., 0.1-0.2 mg/mL). Prepare corresponding blanks with buffer and urea.
-
Equilibration: Allow the samples to equilibrate at a constant temperature for several hours.
-
CD Measurement:
-
Record the far-UV CD spectrum (e.g., from 200 to 250 nm) for each sample.
-
Monitor the change in the CD signal at a specific wavelength, typically 222 nm for α-helical proteins, which corresponds to the loss of secondary structure.
-
-
Data Analysis:
-
Plot the mean residue ellipticity at 222 nm ([θ]222) against the urea concentration.
-
Fit the data to a sigmoidal transition curve to obtain the Cm and ΔGH2O.
-
Thermal Denaturation Monitored by Circular Dichroism
This protocol describes the use of heat to unfold a protein, with the conformational changes monitored by CD spectroscopy.
Materials:
-
Purified protein solution in a suitable, temperature-stable buffer (e.g., phosphate buffer)
-
Circular Dichroism Spectropolarimeter with a Peltier temperature controller
Procedure:
-
Sample Preparation: Prepare a protein sample in the chosen buffer at a concentration suitable for CD measurements.
-
Instrument Setup:
-
Set the CD spectropolarimeter to monitor the signal at a single wavelength (e.g., 222 nm).
-
Program the Peltier temperature controller to increase the temperature at a controlled rate (e.g., 1°C/minute) over a desired range (e.g., 20°C to 90°C).
-
-
Data Collection: Record the CD signal as a function of temperature.
-
Data Analysis:
-
Plot the CD signal (e.g., [θ]222) versus temperature.
-
The resulting sigmoidal curve can be fitted to determine the melting temperature (Tm), which is the midpoint of the transition, and the enthalpy of unfolding at the Tm (ΔHm).
-
Pressure-Induced Unfolding Monitored by Fluorescence Spectroscopy
This protocol details the use of high pressure to induce protein unfolding, monitored by changes in intrinsic tryptophan fluorescence.
Materials:
-
Purified protein solution in a suitable buffer
-
High-pressure fluorescence spectroscopy cell
-
Fluorometer
Procedure:
-
Sample Preparation: Place the protein solution in the high-pressure cell.
-
Pressure Application: Gradually increase the pressure in the cell in defined increments (e.g., 100 bar).
-
Equilibration: Allow the sample to equilibrate at each pressure point.
-
Fluorescence Measurement: At each pressure, record the fluorescence emission spectrum (excitation at 295 nm, emission from 310 to 400 nm).
-
Data Analysis:
-
Analyze the change in the wavelength of maximum emission (λmax) as a function of pressure.
-
Fit the sigmoidal unfolding curve to determine the pressure at the midpoint of unfolding (Pm) and the change in volume upon unfolding (ΔVu).
-
Visualizing the Methodologies
To better understand the workflows and relationships between these methods, the following diagrams are provided.
Caption: Experimental workflows for protein unfolding analysis.
Caption: Comparison of protein unfolding methods and their outputs.
Concluding Remarks
The quantitative analysis of protein unfolding is a cornerstone of biophysical chemistry and drug development. While this compound hydrochloride titration remains a robust and widely used method, a comprehensive understanding of the available alternatives is essential for selecting the optimal experimental approach.
-
This compound hydrochloride is a strong denaturant, effective for a wide range of proteins, but its ionic nature can sometimes interfere with electrostatic interactions within the protein.[6]
-
Urea , a non-ionic chaotrope, is a milder denaturant and can be advantageous in downstream applications like ion-exchange chromatography. However, it is less potent than GdnHCl and can cause carbamylation of proteins, especially at higher temperatures.[6][8]
-
Thermal denaturation provides a direct measure of a protein's melting temperature (Tm) and the enthalpy of unfolding. It is a valuable tool for assessing thermostability but may not be suitable for all proteins, as some may aggregate upon heating.
-
Pressure denaturation offers a unique perspective on protein stability by probing the role of solvent-excluded volume and internal cavities.[7] The denatured state induced by pressure is often more compact than that produced by chemical or thermal methods.
By carefully considering the strengths and limitations of each technique, researchers can gain deeper insights into the forces that govern protein stability, ultimately accelerating the pace of discovery and innovation in the life sciences.
References
- 1. Pressure Protein Denaturation Compared to Thermal and Chemical Unfolding: Analyses with Cooperative Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride denaturation studies of mutant forms of staphylococcal nuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The fluorescence detected this compound hydrochloride equilibrium denaturation of wild-type staphylococcal nuclease does not fit a three-state unfolding model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutant forms of staphylococcal nuclease with altered patterns of this compound hydrochloride and urea denaturation | Semantic Scholar [semanticscholar.org]
- 5. Thermal unfolding of staphylococcal nuclease and several mutant forms thereof studied by differential scanning calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermodynamics of staphylococcal nuclease denaturation. I. The acid-denatured state - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cavities determine the pressure unfolding of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermodynamics of staphylococcal nuclease denaturation. I. The acid-denatured state - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Maze: A Side-by-Side Comparison of Commercial Guanidine-Based Nucleic Acid Extraction Kits
For researchers, scientists, and drug development professionals, the efficient isolation of high-quality nucleic acids is the cornerstone of reliable downstream applications. Guanidine-based lysis reagents are a mainstay in molecular biology, prized for their potent chaotropic properties that effectively denature proteins and inactivate nucleases. This guide provides an objective, data-driven comparison of popular commercial this compound-based extraction kits, offering insights into their performance across various sample types.
Performance Metrics: A Quantitative Look
The efficacy of a nucleic acid extraction kit is primarily judged by the yield, purity, and integrity of the isolated DNA or RNA. The following tables summarize quantitative data from various studies, offering a comparative overview of several commercial kits.
Table 1: Comparison of RNA Extraction Kits from Blood Samples
| Kit | Average RNA Yield (µg/mL of blood) | A260/A280 Ratio | RNA Integrity Number (RIN) |
| TRI Reagent | 15.6 ± 8.7 | 1.7 ± 0.1 | 3.2 ± 0.8 |
| PAXgene Blood RNA System | 3.1 ± 1.7 | 2.0 ± 0.1 | 6.0 ± 1.1 |
| NucleoSpin RNA Blood | 9.0 ± 5.5 | 2.0 ± 0.0 | 6.4 ± 0.9 |
Data sourced from a study on frozen blood samples. Lower RIN values for the TRI reagent may indicate some RNA degradation.[1]
Table 2: Comparison of RNA Extraction Kits from Oral Cytology Smears
| Kit | Average RNA Concentration (ng/µL) | A260/A280 Ratio | A260/A230 Ratio |
| Trizol® | Higher | 1.77 | 0.75 |
| Direct-zol™ RNA Miniprep | Moderate | 1.87 | 1.69 |
| RNeasy Mini Kit | Lower | 1.94 | 0.17 |
This study concluded that the Direct-zol™ kit provided the best balance of concentration and purity for this sample type.[2]
Table 3: Comparison of RNA Extraction Methods from Yeast Cells
| Method | Average RNA Integrity Number (RIN) |
| Hot Acid Phenol (B47542) | 9.96 |
| RNeasy Kit (Silica-based) | 9.79 |
| Direct-zol Kit (Guanidinium-phenol) | 9.33 |
While all methods yielded high-quality RNA, the classic hot acid phenol method resulted in the highest RIN values.[3]
The this compound Extraction Workflow: A Visual Guide
The fundamental principle behind this compound-based nucleic acid extraction involves cell lysis, inactivation of nucleases, and subsequent purification of DNA or RNA. While specific steps may vary between kits, the general workflow can be visualized as follows:
Caption: Generalized workflow for this compound thiocyanate-phenol-chloroform nucleic acid extraction.
Experimental Protocols: A Closer Look
The success of any extraction hinges on meticulous adherence to the experimental protocol. Below are generalized methodologies for this compound-based nucleic acid extraction. For specific kit protocols, always refer to the manufacturer's instructions.
General Protocol for this compound Thiocyanate-Phenol-Chloroform RNA Extraction
This method is a classic approach for RNA isolation.[4]
-
Homogenization:
-
For tissues, homogenize 50-100 mg of tissue in 1 mL of a this compound thiocyanate-based lysis reagent (e.g., TRIzol). For tougher tissues, grinding in liquid nitrogen prior to homogenization is recommended.
-
For cultured cells, lyse the cell pellet by vortexing in the lysis reagent.
-
-
Phase Separation:
-
Add 0.2 mL of chloroform per 1 mL of lysis reagent.
-
Shake the tube vigorously for 15 seconds and incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. This will separate the mixture into three phases: a lower red organic phase, a white interphase, and an upper colorless aqueous phase containing the RNA.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new tube without disturbing the interphase.
-
Add 0.5 mL of isopropanol per 1 mL of the initial lysis reagent used.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
-
RNA Wash:
-
Discard the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol per 1 mL of the initial lysis reagent.
-
Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Solubilization:
-
Discard the ethanol wash.
-
Briefly air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make the RNA difficult to dissolve.
-
Resuspend the RNA pellet in an appropriate volume of RNase-free water or a suitable buffer.
-
General Protocol for Silica-Column Based this compound Extraction
Many commercial kits utilize silica (B1680970) spin columns to streamline the purification process.
-
Lysis:
-
Homogenize the sample in a this compound-based lysis buffer provided in the kit.
-
-
Binding:
-
Add ethanol to the lysate to promote binding of the nucleic acids to the silica membrane.
-
Transfer the mixture to a spin column placed in a collection tube.
-
Centrifuge to bind the nucleic acids to the column. Discard the flow-through.
-
-
Washing:
-
Wash the column with the provided wash buffers. This typically involves one or two wash steps to remove proteins and other impurities. Centrifugation is performed after each wash, and the flow-through is discarded.
-
-
Elution:
-
Place the spin column in a clean collection tube.
-
Add the elution buffer directly to the center of the silica membrane.
-
Incubate for a few minutes at room temperature.
-
Centrifuge to elute the purified nucleic acids.
-
Logical Framework for Kit Selection
Choosing the right extraction kit depends on a multitude of factors. The following diagram illustrates a decision-making framework to guide your selection process.
Caption: Decision-making flowchart for selecting a nucleic acid extraction kit.
References
- 1. Comparison of three different kits for extraction of high-quality RNA from frozen blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of RNA Extraction Methods for Molecular Analysis of Oral Cytology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of RNA isolation methods on RNA-Seq: implications for differential expression and meta-analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
Advanced & Specific Applications
Application Notes and Protocols for Studying Protein Folding Kinetics Using Guanidine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Guanidine hydrochloride (GdnHCl) is a powerful chaotropic agent widely employed to study the thermodynamics and kinetics of protein folding and unfolding.[1][2] By disrupting the non-covalent interactions that stabilize a protein's native three-dimensional structure, GdnHCl allows researchers to induce and monitor the unfolding process.[1] Conversely, by rapidly diluting the denaturant, the refolding process can be initiated and observed in real-time.[3][4] These studies are crucial for understanding the fundamental mechanisms of protein folding, misfolding diseases, and for the development of stable protein-based therapeutics.
These application notes provide an overview of the use of GdnHCl in protein folding kinetic studies, with a focus on common experimental techniques, data analysis, and detailed protocols.
Key Concepts in this compound Hydrochloride-Induced Protein Folding Studies
The effect of GdnHCl on protein stability is concentration-dependent. At high concentrations (typically in the molar range), it disrupts the hydrogen bond network of water, which in turn weakens the hydrophobic effect and other non-covalent interactions, leading to protein denaturation.[1] The transition from a folded to an unfolded state is often cooperative and can be monitored by various spectroscopic techniques that are sensitive to changes in protein conformation.[5][6]
Kinetic studies often involve rapidly changing the concentration of GdnHCl to initiate either unfolding (a "concentration jump" to a higher GdnHCl concentration) or refolding (a dilution to a lower GdnHCl concentration).[7] The subsequent changes in spectroscopic signals are monitored over time to determine the rate constants of these processes.
A common method to analyze the kinetics of folding and unfolding as a function of denaturant concentration is the use of "chevron plots".[8][9] These plots show the natural logarithm of the observed folding and unfolding rate constants (ln(k)) versus the denaturant concentration.[8] For a simple two-state folding reaction, the chevron plot consists of two intersecting straight lines, one for the folding arm and one for the unfolding arm.[8] Deviations from this linearity, such as "rollover" in the folding arm, can indicate the presence of folding intermediates.[8]
Data Presentation: Quantitative Analysis of Protein Folding Kinetics
The following tables summarize quantitative data from various studies on protein folding kinetics using this compound hydrochloride.
| Protein | Method | Unfolding Conditions | Refolding Conditions | Key Findings | Reference(s) |
| Hen Egg White Lysozyme (B549824) | Stopped-flow absorbance and fluorescence | 4 M GdnHCl, pH 2.0 | 0.5 M GdnHCl, pH 6.7 | A "very-fast" refolding phase in the millisecond range was observed, indicating the formation of a transient intermediate with quenched tryptophan fluorescence.[10] | [10] |
| Barstar | Fluorescence | Varying GdnHCl concentrations, pH 7, 25°C | Varying GdnHCl concentrations | A three-state folding mechanism (U(S) ↔ UF ↔ N) was elucidated, with microscopic rate constants determined for each transition at different GdnHCl concentrations.[11] | [11] |
| α-Lactalbumin | Tryptophan absorption | Varying GdnHCl concentrations, pH 7.0, 25°C | Varying GdnHCl concentrations | Refolding occurs in two stages: instantaneous formation of a compact intermediate followed by a rate-determining tight packing of secondary structure elements.[7] | [7] |
| Thioredoxin | Fluorescence, absorbance, CD, viscosity | Varying GdnHCl concentrations | Varying GdnHCl concentrations | Unfolding occurs in a single kinetic phase, while refolding exhibits three kinetic phases, suggesting the transient accumulation of folding intermediates.[12] | [12] |
| Transthyretin (TTR) | Fluorescence, CD | > 4 M GdnHCl | < 2 M GdnHCl | Exhibits marked hysteresis between denaturation and renaturation, indicating a significant kinetic barrier for both folding and unfolding.[13] | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride Solutions
High-purity GdnHCl is crucial for reproducible protein folding studies, especially those involving spectroscopic monitoring.[6]
Materials:
-
Ultrapure crystalline this compound hydrochloride
-
High-purity water (e.g., Milli-Q or equivalent)
-
Buffer of choice (e.g., Tris-HCl, phosphate (B84403) buffer)
-
Refractometer for accurate concentration measurement[6]
-
0.22 µm or 0.45 µm filters[6]
-
Activated charcoal (for practical-grade GdnHCl)[6]
Procedure:
-
To prepare a concentrated stock solution (e.g., 8 M GdnHCl), weigh the desired amount of crystalline GdnHCl and dissolve it in the appropriate volume of high-purity water or buffer. Dissolution is an endothermic process, so gentle heating may be required.[6]
-
For solutions made from practical-grade GdnHCl, filtration through a 0.45 µm filter followed by treatment with activated charcoal can be used to remove impurities and color.[6] For critical applications, recrystallization is recommended.[6]
-
Filter the final solution through a 0.22 µm filter to remove any particulate matter.
-
Accurately determine the molar concentration of the GdnHCl stock solution using a refractometer.[6]
-
Prepare a series of working solutions at the desired GdnHCl concentrations by diluting the stock solution with the appropriate buffer.
Protocol 2: Stopped-Flow Kinetic Measurements of Protein Folding/Unfolding
Stopped-flow spectroscopy is a rapid mixing technique that allows for the monitoring of fast kinetic processes, such as protein folding and unfolding, on the millisecond timescale.[10][14]
Instrumentation:
-
Stopped-flow instrument coupled to a fluorescence spectrophotometer or a circular dichroism (CD) spectropolarimeter.
Procedure for a Refolding Experiment:
-
Sample Preparation:
-
Prepare a solution of the protein of interest unfolded in a high concentration of GdnHCl (e.g., 6 M GdnHCl in buffer).
-
Prepare a refolding buffer with a low concentration of GdnHCl (or no GdnHCl) that will result in the desired final denaturant concentration upon mixing.
-
-
Instrument Setup:
-
Set the excitation and emission wavelengths for fluorescence measurements (e.g., excitation at 280 nm or 295 nm for tryptophan fluorescence, emission scan from 310 nm to 400 nm).[15] For CD measurements, select a wavelength that shows a significant difference between the folded and unfolded states (e.g., 222 nm for α-helical content).[5][8]
-
Set the temperature of the sample handling unit.
-
-
Data Acquisition:
-
Load the unfolded protein solution and the refolding buffer into the two syringes of the stopped-flow instrument.
-
Initiate the mixing process. The instrument will rapidly mix the two solutions (e.g., in a 1:10 or other specified ratio) and push the mixture into the observation cell.
-
The change in fluorescence or CD signal is recorded as a function of time.
-
-
Data Analysis:
-
The resulting kinetic traces are typically fitted to single or multiple exponential equations to obtain the observed rate constants (k_obs).
-
Plot ln(k_obs) versus the final GdnHCl concentration to generate a chevron plot.
-
Procedure for an Unfolding Experiment:
-
Sample Preparation:
-
Prepare a solution of the native protein in a low-concentration GdnHCl buffer.
-
Prepare an unfolding buffer with a high concentration of GdnHCl.
-
-
Follow the same instrument setup, data acquisition, and analysis steps as described for the refolding experiment.
Visualizations
Experimental Workflow for Stopped-Flow Kinetics
Caption: Workflow for a stopped-flow protein refolding experiment.
Logical Relationship of a Three-State Protein Folding Model
Caption: A three-state protein folding pathway.[11]
This compound Hydrochloride's Dual Role in Protein Conformation
Caption: Differential effects of GdnHCl concentration on protein conformation.[2]
Conclusion
This compound hydrochloride remains an indispensable tool for investigating the kinetics of protein folding and unfolding. By carefully designing experiments using techniques like stopped-flow spectroscopy and analyzing the data through models and chevron plots, researchers can gain deep insights into the mechanisms governing protein conformational changes. The protocols and data presented here serve as a guide for scientists and professionals in the field to design and execute their own protein folding studies.
References
- 1. Action of this compound Hydrochloride on Proteins [qinmuchem.com]
- 2. This compound hydrochloride-induced folding of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Refolding out of this compound hydrochloride is an effective approach for high-throughput structural studies of small proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Renaturation of this compound-unfolded tryptophan synthase by multi-mixing stopped-flow dilution in D2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probing Conformational Stability and Dynamics of Erythroid and Nonerythroid Spectrin: Effects of Urea and this compound Hydrochloride | PLOS One [journals.plos.org]
- 6. Use of Protein Folding Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the critical state in protein folding. Effects of this compound hydrochloride and specific Ca2+ binding on the folding kinetics of alpha-lactalbumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of the kinetics of folding of proteins and peptides using circular dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinetics of folding of this compound-denatured hen egg white lysozyme and carboxymethyl(Cys6,Cys127)-lysozyme: a stopped-flow absorbance and fluorescence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of the kinetics of denaturation and renaturation of barstar in the folding transition zone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of this compound hydrochloride on the refolding kinetics of denatured thioredoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound hydrochloride-induced denaturation and refolding of transthyretin exhibits a marked hysteresis: equilibria with high kinetic barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pnas.org [pnas.org]
Application Notes and Protocols for Solubilizing Amyloid Fibrils with Guanidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of guanidine hydrochloride (GdnHCl) for the solubilization of amyloid fibrils. This document outlines the underlying principles, quantitative data for various amyloid types, detailed experimental protocols, and visual representations of the processes involved.
Introduction
This compound hydrochloride is a powerful chaotropic agent widely employed in protein chemistry to denature and unfold proteins, including the highly stable β-sheet structures characteristic of amyloid fibrils. At high concentrations, GdnHCl disrupts the non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions, that maintain the integrity of the fibrillar structure, leading to their dissociation into soluble monomers or smaller oligomers.[1][2] However, it is crucial to note that at moderate concentrations (typically 2-5 M), GdnHCl can paradoxically promote the formation of amyloid fibrils from partially unfolded protein intermediates.[3][4] Therefore, for the purpose of solubilization, high concentrations of GdnHCl are required.
Mechanism of Action
This compound hydrochloride acts as a denaturant through two primary mechanisms. Firstly, the guanidinium ion (Gdm⁺) effectively disrupts the structure of water, which in turn weakens hydrophobic interactions that are critical for the stability of the amyloid core. Secondly, Gdm⁺ ions can directly interact with the peptide backbone and amino acid side chains.[5][6] These interactions, including the stacking of Gdm⁺ against hydrophobic and planar side chains, disrupt the intricate network of hydrogen bonds that form the cross-β structure of amyloid fibrils.[5][6] This leads to the progressive destabilization and eventual disassembly of the fibril into its constituent monomers.[1]
Quantitative Data for Amyloid Fibril Solubilization
The optimal conditions for amyloid fibril solubilization using GdnHCl can vary depending on the specific protein or peptide, the morphology of the fibrils, and the desired downstream application. The following tables summarize quantitative data from various studies on the solubilization of different amyloid fibrils.
Table 1: this compound Hydrochloride Concentrations for Solubilization of Various Amyloid Fibrils
| Amyloid Protein/Peptide | This compound Hydrochloride (GdnHCl) Concentration | Incubation Time | Temperature (°C) | Observations |
| α-Synuclein | 4 M | Not specified | Not specified | Used to solubilize mature fibrils for compositional analysis.[7] |
| α-Synuclein (dopamine-induced oligomers) | 6 M | Not specified | Not specified | Did not dissociate covalent dimers and trimers.[8] |
| Tau (P301S mutant) | 1 - 6 M | 1 hour | 21 | Demonstrated concentration-dependent disaggregation.[9] |
| General Insoluble Proteins | 6.9 M | Not specified | Not specified | Used for solubilization from whole-cell pellets. |
Table 2: Influence of GdnHCl Concentration on Aβ42 Aggregation and Disaggregation
| GdnHCl Concentration | Effect on Aβ42 Aggregation |
| 0.25 - 1 M | Accelerates aggregation |
| 2 - 3 M | Decreases aggregation rate |
| > 3 M | Promotes disaggregation |
Note: Data compiled from a study on Aβ42 aggregation kinetics.[10]
Experimental Protocols
The following are detailed protocols for the solubilization of amyloid fibrils using GdnHCl. It is recommended to optimize these protocols for your specific amyloid protein and experimental setup.
Protocol 1: General Protocol for Solubilization of Pre-formed Amyloid Fibrils
This protocol provides a general framework for the solubilization of various types of pre-formed amyloid fibrils.
Materials:
-
Pre-formed amyloid fibril suspension
-
This compound hydrochloride (GdnHCl), molecular biology grade
-
Phosphate-buffered saline (PBS) or other suitable buffer (e.g., Tris-HCl)
-
Microcentrifuge tubes
-
Pipettes and sterile, low-retention tips
-
Vortex mixer
-
Incubator or water bath
-
Ultracentrifuge (optional, for separation of insoluble material)
Procedure:
-
Preparation of GdnHCl Stock Solution: Prepare a high-concentration stock solution of GdnHCl (e.g., 8 M) in your desired buffer (e.g., 50 mM Tris-HCl, pH 8.0). Ensure the GdnHCl is fully dissolved. Note: The dissolution of GdnHCl is endothermic, so the solution will become cold. Allow it to return to room temperature before adjusting the pH.
-
Incubation with GdnHCl:
-
To a microcentrifuge tube containing a known amount of pre-formed amyloid fibril suspension, add the GdnHCl stock solution to achieve the desired final concentration (typically 4-6 M).
-
For example, to achieve a final concentration of 6 M GdnHCl from an 8 M stock, mix 3 parts of the 8 M GdnHCl stock with 1 part of your fibril suspension.
-
-
Vortexing and Incubation:
-
Vortex the mixture gently for 1-2 minutes to ensure thorough mixing.
-
Incubate the sample at room temperature or 37°C for 1-2 hours with gentle agitation. The optimal incubation time may need to be determined empirically.
-
-
Assessment of Solubilization:
-
After incubation, visually inspect the solution for any remaining turbidity or pellet.
-
For a more quantitative assessment, centrifuge the sample at high speed (e.g., >100,000 x g for 1 hour at 4°C) to pellet any remaining insoluble fibrils.
-
Analyze the supernatant for the concentration of soluble protein using methods such as Bradford or BCA protein assay, or more specific techniques like ELISA or Western blotting.
-
-
Downstream Processing (Optional):
-
If GdnHCl interferes with downstream applications, it can be removed by dialysis, size-exclusion chromatography, or buffer exchange spin columns. It is important to note that removing the denaturant may lead to re-aggregation of the amyloid protein.
-
Protocol 2: Extraction and Solubilization of Aβ from Brain Tissue
This protocol is adapted from methods used to extract and solubilize amyloid-β (Aβ) from transgenic mouse brain tissue.
Materials:
-
Frozen brain tissue
-
Tris-buffered saline (TBS) with protease inhibitors
-
6.25 M GdnHCl in 50 mM Tris, pH 8.0
-
Homogenizer (e.g., Potter-Elvehjem)
-
Ultracentrifuge
Procedure:
-
Homogenization in TBS: Homogenize the brain tissue in ice-cold TBS with protease inhibitors.
-
Ultracentrifugation: Centrifuge the homogenate at 100,000 x g for 1 hour at 4°C. The supernatant contains the TBS-soluble Aβ fraction.
-
GdnHCl Extraction of Pellet:
-
To the pellet containing the insoluble Aβ fraction, add 4 volumes (relative to the initial tissue weight) of cold 6.25 M GdnHCl in 50 mM Tris, pH 8.0.
-
Vortex to dislodge the pellet and then homogenize with 20 strokes.
-
-
Incubation and Centrifugation:
-
Incubate the homogenate for 2 hours at room temperature with nutation.
-
Centrifuge at 20,800 x g for 20 minutes at 4°C.
-
-
Collection of Soluble Fraction: The supernatant contains the GdnHCl-soluble Aβ fraction.
Visualization of Signaling Pathways and Workflows
Mechanism of this compound Hydrochloride Action on Amyloid Fibrils
Caption: Mechanism of amyloid fibril solubilization by GdnHCl.
Experimental Workflow for Amyloid Fibril Solubilization and Analysis
Caption: Workflow for solubilizing and analyzing amyloid fibrils.
Methods for Monitoring Solubilization
Several biophysical techniques can be employed to monitor the disassembly of amyloid fibrils in the presence of GdnHCl.
Table 3: Techniques for Monitoring Amyloid Fibril Solubilization
| Technique | Principle | Information Obtained |
| Thioflavin T (ThT) Fluorescence | ThT dye intercalates into the cross-β structure of amyloid fibrils, resulting in a significant increase in fluorescence emission. | A decrease in ThT fluorescence intensity indicates fibril disassembly. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light. Amyloid fibrils have a characteristic β-sheet spectrum. | A shift from a β-sheet to a random coil spectrum indicates unfolding and solubilization. |
| Transmission Electron Microscopy (TEM) / Atomic Force Microscopy (AFM) | Direct visualization of fibril morphology. | Disappearance or reduction in the length and number of fibrils confirms disassembly. |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in a solution. | A shift from large fibrillar species to smaller monomeric/oligomeric species indicates solubilization. |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their size. | Elution profiles can distinguish between large fibrillar aggregates and smaller soluble species. |
Conclusion
This compound hydrochloride is an effective tool for the solubilization of amyloid fibrils, a critical step in their characterization and in the study of their disassembly. The protocols and data presented here provide a foundation for researchers to effectively utilize GdnHCl in their studies of amyloid-related diseases and protein aggregation phenomena. It is essential to carefully consider the concentration of GdnHCl and to optimize the solubilization conditions for each specific amyloid system.
References
- 1. Action of this compound Hydrochloride on Proteins [qinmuchem.com]
- 2. ycdehongchem.com [ycdehongchem.com]
- 3. This compound hydrochloride can induce amyloid fibril formation from hen egg-white lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Interaction of Guanidinium Ions with a Model Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The interaction of guanidinium ions with a model peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increased Dynamics of α-Synuclein Fibrils by β-Synuclein Leads to Reduced Seeding and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound hydrochloride denaturation of dopamine-induced α-synuclein oligomers: a small-angle X-ray scattering study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conformation Determines the Seeding Potencies of Native and Recombinant Tau Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Influence of denaturants on amyloid β42 aggregation kinetics [frontiersin.org]
Application Notes and Protocols for Guanidine Thiocyanate in Single-Cell RNA Sequencing Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanidine thiocyanate (B1210189) (GTC) is a powerful chaotropic agent widely employed in molecular biology for its ability to effectively lyse cells and inactivate nucleases, thereby preserving the integrity of nucleic acids.[1][2][3] Its potent protein-denaturing capabilities make it a standard component in lysis buffers for bulk RNA extraction.[3] This document provides a detailed overview of the principles of GTC-based RNA preservation, protocols for creating GTC-containing buffers, and a discussion of its application and current limitations in the context of single-cell RNA sequencing (scRNA-seq) sample preparation.
Mechanism of Action of this compound Thiocyanate
This compound thiocyanate disrupts cellular structures and inactivates intracellular enzymes through its function as a strong chaotropic agent. The thiocyanate anion and guanidinium (B1211019) cation work in concert to disrupt the hydrogen bond network in aqueous solutions.[4] This destabilizes macromolecules, particularly proteins, by interfering with hydrophobic interactions, leading to their unfolding and denaturation.[3] This process is critical for scRNA-seq sample preparation as it rapidly inactivates RNases, which are robust enzymes that can quickly degrade RNA upon cell lysis, and DNases.[2][3]
Data Presentation: Challenges in scRNA-seq Applications
While GTC is highly effective for bulk RNA preservation, its application in scRNA-seq presents challenges. A primary concern is its potential to inhibit downstream enzymatic reactions, particularly reverse transcription, which is a critical step in scRNA-seq library preparation.[1] One study demonstrated that the presence of GTC, even at millimolar concentrations, can lead to a significant reduction in cDNA yield during reverse transcription.[1]
Currently, there is a lack of comprehensive quantitative data directly comparing GTC-based preservation methods with established scRNA-seq protocols like cryopreservation or methanol (B129727) fixation. To provide a framework for the evaluation of any potential GTC-based scRNA-seq protocol, the following table outlines key quality control (QC) metrics that should be assessed.
| Quality Control Metric | Description | Typical Values for High-Quality Data | Potential Impact of GTC |
| Number of Genes Detected per Cell | The total number of unique genes identified in a single cell. This reflects the sensitivity of the assay. | >1,000 (highly dependent on cell type and sequencing depth)[5] | May be reduced due to RT inhibition. |
| Number of UMIs (Transcripts) per Cell | The total number of unique molecular identifiers counted per cell, representing the number of captured transcripts. | >1,000 (highly dependent on cell type and sequencing depth)[5] | May be reduced due to RT inhibition. |
| Mitochondrial Gene Percentage | The proportion of reads mapping to mitochondrial genes. High percentages can indicate cellular stress or apoptosis. | <10-20% (can vary by cell type)[5] | GTC-induced lysis is harsh and may affect mitochondrial membrane integrity. |
| Ambient RNA Contamination | The level of cell-free RNA present in the cell suspension that can be incorrectly assigned to individual cells.[6] | Low; dependent on sample preparation. | GTC-based lysis of some cells could create a high level of ambient RNA. |
| Cell Viability (if applicable) | The percentage of viable cells before lysis. Not directly applicable if GTC is used for immediate lysis. | >90% for fresh samples. | GTC is a lytic agent, so pre-lysis viability is key. |
| RIN (RNA Integrity Number) | A measure of RNA quality, with a score from 1 (degraded) to 10 (intact). | Not typically measured at the single-cell level, but high-quality bulk RNA is a prerequisite. | GTC is expected to preserve RNA integrity, leading to high RIN scores in bulk samples. |
Experimental Protocols
The following protocols are for the preparation of GTC-based lysis buffers commonly used in bulk RNA extraction. Note: These protocols are not validated for direct use in single-cell RNA sequencing and would require significant optimization and validation.
Protocol 1: Denaturing Solution (4M GTC) for General RNA Extraction
This protocol is adapted from the single-step RNA isolation method.[7]
Materials:
-
This compound thiocyanate
-
Sodium citrate
-
N-lauroylsarcosine (Sarkosyl)
-
Nuclease-free water
Stock Solution Preparation (500 mL):
-
To 293 mL of nuclease-free water, add 17.6 mL of 0.75 M sodium citrate, pH 7.0, and 26.4 mL of 10% (w/v) Sarkosyl.
-
Add 250 g of this compound thiocyanate.
-
Stir at 60-65°C to dissolve the this compound thiocyanate.
-
The stock solution can be stored for up to 3 months at room temperature.
Working Solution Preparation:
-
To 50 mL of the stock solution, add 0.36 mL of 2-mercaptoethanol immediately before use.
-
The working solution is stable for up to 1 month at room temperature.
Protocol 2: GTC Lysis Buffer with Triton X-100
This buffer composition is reported for viral RNA extraction.
Final Concentrations:
-
4 M Guanidinium thiocyanate (GITC)
-
55 mM Tris-HCl
-
25 mM EDTA
-
3% (v/v) Triton X-100
Preparation of 1 Liter of Lysis Buffer:
-
Add 472.75 g of GITC to 400 mL of 0.1 M Tris-HCl, pH 7.6.
-
Heat in a 65°C water bath with shaking until the GITC is fully dissolved.
-
Adjust the volume to 750 mL with 0.1 M Tris-HCl, pH 7.6.
-
Add 50 mL of 0.5 M EDTA and mix.
-
Add 30 mL of Triton X-100 and mix.
-
Bring the final volume to 1 L with nuclease-free water.
Experimental Workflow for Bulk RNA Extraction using GTC
The following diagram illustrates a general workflow for RNA extraction from a cell suspension using a GTC-based lysis buffer. This workflow is for bulk samples and would need significant modification for single-cell applications.
Discussion and Future Perspectives for scRNA-seq
The primary advantage of GTC is its unparalleled ability to rapidly inactivate RNases and preserve RNA integrity, which is of utmost importance in transcriptomic studies. However, the inhibitory effects of GTC on reverse transcriptase pose a significant hurdle for its direct application in most current scRNA-seq workflows.
For GTC to be effectively utilized in scRNA-seq, several challenges need to be addressed:
-
Compatibility with Reverse Transcription: A critical step would be to either efficiently remove GTC from the single-cell lysate before reverse transcription or to identify and validate reverse transcriptase enzymes that are resistant to GTC inhibition.
-
Minimizing Ambient RNA: The lytic nature of GTC could potentially lead to a higher background of ambient RNA if a subset of cells lyses prematurely. Protocols would need to be optimized to ensure rapid and uniform lysis of all cells simultaneously with their capture.
-
Integration with Microfluidics: For droplet-based scRNA-seq platforms like the 10x Genomics Chromium, the compatibility of GTC-containing buffers with the microfluidic chip and droplet generation process would need to be thoroughly evaluated.
Future research could explore the development of novel scRNA-seq workflows that are designed to be compatible with GTC-based lysis. This could involve, for example, a rapid purification step post-lysis and prior to reverse transcription that is feasible at the single-cell level within a microfluidic device.
Conclusion
This compound thiocyanate remains a cornerstone for RNA preservation in bulk applications due to its potent RNase-inhibiting and cell-lysing properties. While the principles of its action are appealing for preserving the transcriptome of single cells, significant technical challenges, most notably the inhibition of reverse transcriptase, have limited its widespread adoption in scRNA-seq. The protocols and information provided herein serve as a comprehensive resource on the established use of GTC for RNA preservation. Researchers and drug development professionals interested in exploring GTC for single-cell applications should be aware of the current limitations and the need for extensive optimization and validation to ensure high-quality and reliable scRNA-seq data.
References
- 1. Direct Cell Lysis for Single-Cell Gene Expression Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA extraction by the this compound thiocyanate procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneticeducation.co.in [geneticeducation.co.in]
- 4. researchgate.net [researchgate.net]
- 5. Single-cell RNA-seq: Quality Control Analysis | Introduction to Single-cell RNA-seq - ARCHIVED [hbctraining.github.io]
- 6. 6. Quality Control — Single-cell best practices [sc-best-practices.org]
- 7. omegabiotek.com [omegabiotek.com]
Application Notes: High-Throughput Protein Stability Screening Using Guanidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein stability is a critical attribute that influences a protein's function, shelf-life, and suitability as a therapeutic agent. High-throughput screening (HTS) methods for assessing protein stability are invaluable in various stages of research and drug development, from initial protein engineering to formulation development. Chemical denaturation using agents like guanidine hydrochloride (GuHCl) is a well-established technique for determining the thermodynamic stability of proteins.[1][2][3] This application note provides a detailed protocol for employing this compound hydrochloride in a high-throughput format to assess protein stability.
This compound hydrochloride is a chaotropic agent that disrupts the tertiary and secondary structure of proteins by interfering with hydrogen bonds and hydrophobic interactions that maintain the native conformation. By monitoring the unfolding of a protein as a function of increasing GuHCl concentration, one can determine its conformational stability. The transition from the folded (native) to the unfolded (denatured) state can be monitored using various spectroscopic techniques, with intrinsic protein fluorescence being a common and sensitive method.[1]
Principle of the Assay
The assay relies on the principle that the stability of a protein can be quantified by measuring the concentration of denaturant required to unfold it. The unfolding process is typically monitored by tracking changes in the intrinsic fluorescence of tryptophan and tyrosine residues within the protein. In the folded state, these residues are often buried in the hydrophobic core of the protein, and their fluorescence is quenched. Upon denaturation, these residues become exposed to the aqueous solvent, leading to a change in their fluorescence emission spectrum, often a red shift in the emission maximum and an increase in fluorescence intensity.
By plotting the change in fluorescence against the this compound hydrochloride concentration, a sigmoidal denaturation curve is generated. This curve can be fitted to a two-state model (Native <=> Unfolded) to determine the midpoint of the transition (Cm), which is the denaturant concentration at which 50% of the protein is unfolded. From this data, the Gibbs free energy of unfolding in the absence of denaturant (ΔG°H2O) can be calculated, providing a quantitative measure of the protein's conformational stability.[1]
Advantages of this compound Hydrochloride in HTS
-
Robust and Well-Characterized: The mechanism of GuHCl-induced denaturation is extensively studied and understood.[2][3]
-
High Throughput: The assay is readily adaptable to 96-well or 384-well plate formats, allowing for the rapid screening of numerous protein variants or formulation conditions.[1]
-
Quantitative Data: Provides thermodynamic parameters such as the Gibbs free energy of unfolding (ΔG), which allows for a precise and quantitative comparison of protein stability.[1]
-
Versatility: Can be applied to a wide range of proteins and can be monitored using various detection methods.
Experimental Workflow
The following diagram illustrates the general workflow for a high-throughput protein stability screen using this compound hydrochloride.
Caption: A streamlined workflow for HTS protein stability analysis using GuHCl.
Data Presentation
The quantitative data obtained from a typical this compound hydrochloride denaturation experiment can be summarized as follows:
| Parameter | Description | Typical Value Range | Reference |
| [GuHCl]1/2 or Cm | The concentration of this compound hydrochloride at which 50% of the protein is unfolded. | 1 - 4 M | [4] |
| ΔG°H2O | The Gibbs free energy of unfolding in the absence of denaturant, extrapolated from the denaturation curve. A higher value indicates greater stability. | 5 - 15 kcal/mol | [1] |
| m-value | A measure of the dependence of ΔG on denaturant concentration, related to the change in solvent-accessible surface area upon unfolding. | 1 - 5 kcal/mol·M | [5] |
Detailed Protocols
Protocol 1: High-Throughput Protein Denaturation Monitored by Intrinsic Fluorescence
This protocol is designed for a 96-well plate format and uses a plate reader capable of measuring fluorescence.
Materials:
-
Purified protein stock solution (e.g., 1 mg/mL)
-
This compound hydrochloride (GuHCl), molecular biology grade
-
Assay buffer (e.g., 20 mM Phosphate buffer, pH 7.4)[6]
-
96-well black, clear-bottom assay plates
-
Multichannel pipette or automated liquid handler
-
Fluorescence plate reader
Procedure:
-
Preparation of GuHCl Stock Solution:
-
Preparation of the Denaturant Dilution Series:
-
In a 96-well plate, create a serial dilution of the GuHCl stock solution to generate a range of concentrations (e.g., 0 to 7 M).[6]
-
A typical approach is to perform a 2-fold or a linear dilution series across the wells of the plate. For a more detailed curve, a smaller step size between concentrations is recommended.[1]
-
-
Addition of Protein:
-
Dilute the protein stock to a final concentration suitable for the assay (e.g., 0.1 mg/mL) in each well containing the GuHCl dilution series.
-
The final volume in each well should be consistent (e.g., 200 µL).
-
Include control wells with buffer only and protein in buffer without denaturant.
-
-
Incubation and Equilibration:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at a constant temperature (e.g., 25 °C) for a sufficient time to allow the unfolding reaction to reach equilibrium.[1] The required time can vary between proteins and may need to be determined empirically (ranging from minutes to several hours).
-
-
Fluorescence Measurement:
-
Set the fluorescence plate reader to excite at 280 nm (for both tryptophan and tyrosine) or 295 nm (for selective tryptophan excitation).
-
Measure the emission spectrum from 320 to 380 nm, or measure the fluorescence intensity at a single wavelength (e.g., 350 nm).
-
Alternatively, the ratio of fluorescence intensities at two wavelengths (e.g., 350 nm / 330 nm) can be used to monitor the red shift upon unfolding.[1]
-
-
Data Analysis:
-
Subtract the fluorescence of the buffer-only wells from all readings.
-
Plot the fluorescence signal (or ratio) as a function of the GuHCl concentration.
-
Fit the resulting sigmoidal curve to a two-state denaturation model to determine the Cm and ΔG°H2O.
-
Logical Relationship for Data Analysis
The following diagram outlines the logical steps involved in analyzing the experimental data to determine protein stability.
Caption: A logical flow for processing raw data to yield stability parameters.
Concluding Remarks
The use of this compound hydrochloride for high-throughput screening of protein stability is a powerful and quantitative method. By following the protocols outlined in this application note, researchers can efficiently screen large numbers of protein variants or formulation conditions to identify those with optimal stability. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results that can guide protein engineering and drug development efforts.
References
- 1. Adapting the chemical unfolding assay for high-throughput protein screening using experimental and spectroscopic corrections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein denaturation with this compound hydrochloride or urea provides a different estimate of stability depending on the contributions of electrostatic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein denaturation with this compound hydrochloride or urea provides a different estimate of stability depending on the contributions of electrostatic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. Protein stabilization by specific binding of guanidinium to a functional arginine-binding surface on an SH3 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Extracellular Matrix Protein Extraction Using Guanidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the extraction of proteins from the extracellular matrix (ECM) using guanidine hydrochloride. This powerful chaotropic agent is highly effective in solubilizing the complex and often recalcitrant protein networks of the ECM, making it an invaluable tool for proteomics, biomarker discovery, and understanding disease pathology.
Introduction
The extracellular matrix is a complex network of proteins and polysaccharides that provides structural and biochemical support to surrounding cells. Due to the extensive cross-linking and insolubility of many of its components, extracting a representative protein profile can be challenging. This compound hydrochloride is a strong denaturing agent that effectively disrupts the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that maintain the intricate structure of the ECM.[1][2] This allows for the solubilization of otherwise insoluble proteins, including large proteoglycans, glycoproteins, and some collagens.[3][4]
This compound hydrochloride-based extraction is particularly useful for obtaining a broad representation of ECM proteins for downstream applications such as SDS-PAGE, Western blotting, and mass spectrometry-based proteomics.[5][6][7]
Mechanism of Action
This compound hydrochloride functions as a chaotropic agent, disrupting the structure of water and thereby weakening the hydrophobic effect that drives protein folding and association.[2] It directly interacts with the protein backbone and side chains, breaking hydrogen bonds and ionic interactions that stabilize the secondary, tertiary, and quaternary structures of proteins.[1][2] This leads to the unfolding and solubilization of even the most tightly associated ECM components.[3]
Experimental Protocols
Protocol 1: Sequential Extraction of ECM Proteins from Tissues
This protocol is adapted from methods used for tissues like the human aorta and is designed to enrich for ECM proteins by first removing cellular components.[3]
Materials and Reagents:
-
Tissue of interest (e.g., aorta, cartilage, skin)
-
Phosphate-buffered saline (PBS)
-
NaCl Extraction Buffer: 0.5 M NaCl in PBS
-
Decellularization Buffer: 0.1% SDS in PBS
-
This compound Hydrochloride Extraction Buffer: 4 M this compound Hydrochloride, 50 mM Sodium Acetate, pH 5.8
-
Protease and phosphatase inhibitor cocktails
-
25 mM EDTA
-
100% Ethanol (ice-cold)
-
90% Ethanol (ice-cold)
-
Deglycosylation buffer (optional, for downstream analysis)
Procedure:
-
Sample Preparation: Start with fresh or frozen tissue. If frozen, thaw on ice. Mince the tissue into small pieces.
-
Initial Salt Extraction (Optional):
-
Incubate the tissue in NaCl Extraction Buffer (e.g., 10:1 buffer volume to tissue weight) for a specified time (e.g., 4 hours) at 4°C with gentle agitation.
-
Centrifuge to pellet the tissue and collect the supernatant containing loosely bound proteins.
-
-
Decellularization:
-
Wash the tissue pellet with PBS.
-
Incubate the tissue in Decellularization Buffer for a specified time (e.g., 1 hour) at room temperature with gentle agitation to lyse cells.[3]
-
Centrifuge and collect the supernatant containing cellular proteins.
-
Wash the remaining ECM pellet thoroughly with PBS to remove residual SDS.
-
-
This compound Hydrochloride Extraction:
-
To the ECM pellet, add this compound Hydrochloride Extraction Buffer (5:1 buffer volume to tissue weight) supplemented with protease and phosphatase inhibitors and EDTA.[3]
-
Incubate for 48 hours at room temperature with vigorous vortexing or agitation to mechanically disrupt the ECM.[3]
-
Centrifuge at high speed (e.g., 16,000 x g) for 45 minutes to pellet any remaining insoluble material.[3]
-
Carefully collect the supernatant containing the solubilized ECM proteins.
-
-
Protein Precipitation and this compound Removal:
-
To the supernatant, add 5 volumes of ice-cold 100% ethanol and incubate at -20°C overnight to precipitate the proteins and remove this compound hydrochloride.[3]
-
Centrifuge at 16,000 x g for 45 minutes at 4°C to pellet the precipitated proteins.[3]
-
Wash the protein pellet with ice-cold 90% ethanol, air-dry briefly, and resuspend in a buffer suitable for downstream analysis (e.g., SDS-PAGE sample buffer, urea-based buffer for mass spectrometry).[3]
-
Protocol 2: Direct Extraction of Total Protein from Tissues or Cell Culture ECM
This protocol is a more direct approach for solubilizing total protein, including ECM, and is suitable when a separation of cellular and extracellular fractions is not required.
Materials and Reagents:
-
Tissue or cell culture-derived ECM
-
This compound Hydrochloride Lysis Buffer: 6 M this compound Hydrochloride, 100 mM Ammonium Bicarbonate, pH 8.0
-
Protease inhibitor cocktail
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
Procedure:
-
Sample Homogenization:
-
For tissues, homogenize in this compound Hydrochloride Lysis Buffer supplemented with protease inhibitors using a bead beater or other mechanical homogenizer.[8]
-
For cell culture ECM, scrape the cells and matrix directly into the lysis buffer.
-
-
Incubation and Solubilization:
-
Reduction and Alkylation (for Mass Spectrometry):
-
Downstream Processing:
-
The sample can be further processed by methods such as dialysis, buffer exchange, or precipitation to remove the this compound hydrochloride before enzymatic digestion and mass spectrometry analysis.
-
Data Presentation
Table 1: Comparison of this compound Hydrochloride Extraction Conditions
| Parameter | Condition 1: Sequential Extraction | Condition 2: Direct Extraction | Rationale and Notes |
| This compound HCl Concentration | 4 M | 6 M | 4 M is effective for many ECM proteins, while 6 M provides stronger denaturation.[1][3][8] The optimal concentration may need to be determined empirically.[1] |
| pH | 5.8 (for vascular tissue) | 8.0 | pH can influence the extraction efficiency of specific proteoglycans and other ECM components.[3] A pH of 8.0 is common for general protein solubilization. |
| Incubation Time | 48 hours | Overnight | Longer incubation times can enhance the solubilization of highly cross-linked ECM. |
| Temperature | Room Temperature | Room Temperature | Extraction is typically performed at room temperature. Low temperatures (4°C) can be used to minimize protease activity if inhibitors are not fully effective.[1] |
| Additives | Protease/phosphatase inhibitors, EDTA | Protease inhibitors, DTT, IAM | Inhibitors are crucial to prevent protein degradation.[1] Reducing and alkylating agents are necessary for preparing samples for mass spectrometry.[8] |
Visualizations
Caption: Sequential extraction workflow for enriching extracellular matrix proteins.
Caption: Mechanism of this compound hydrochloride-mediated ECM protein solubilization.
References
- 1. benchchem.com [benchchem.com]
- 2. Action of this compound Hydrochloride on Proteins [qinmuchem.com]
- 3. Proteomics Characterization of Extracellular Space Components in the Human Aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparative proteomic analysis of extracellular matrix proteins secreted by hypertrophic scar with normal skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alexkentsis.net [alexkentsis.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Evaluation and Refinement of Sample Preparation Methods for Extracellular Matrix Proteome Coverage - PMC [pmc.ncbi.nlm.nih.gov]
Application of Guanidine in Native-State Hydrogen Exchange Mass Spectrometry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Native-state hydrogen exchange mass spectrometry (HX-MS) is a powerful biophysical technique used to study protein conformation, dynamics, and interactions. The method relies on the principle that backbone amide hydrogens exchange with deuterium (B1214612) from a solvent at a rate dependent on their solvent accessibility and hydrogen bonding. Guanidine hydrochloride (GuHCl) is a widely used denaturant that plays several critical roles in HX-MS experiments. Its applications range from quenching the exchange reaction and facilitating protein digestion to probing protein stability and unfolding pathways. This document provides detailed application notes and protocols for the use of this compound in native-state HX-MS.
Key Applications of this compound in Native-State HX-MS
This compound hydrochloride is utilized in several key aspects of a typical native-state HX-MS workflow:
-
Quenching and Digestion: GuHCl is a common component of the quench buffer. At low pH and low temperature, the hydrogen exchange reaction is significantly slowed. The addition of a denaturant like this compound unfolds the protein, making it more susceptible to digestion by proteases such as pepsin. This is crucial for generating peptic peptides for mass spectrometric analysis.
-
Fully Deuterated Control: To determine the maximum level of deuterium incorporation for each peptide, a "fully deuterated" or "100% exchange" control sample is prepared. This is typically achieved by incubating the protein in D₂O in the presence of a high concentration of GuHCl (e.g., 6 M) to ensure complete unfolding and maximal exchange.
-
Probing Protein Stability and Dynamics: By using sub-denaturing concentrations of this compound, researchers can induce local or global changes in protein conformation and dynamics. This approach, often referred to as denaturant-titration HX-MS, allows for the study of protein folding pathways, the identification of stable sub-structures, and the characterization of protein stability.
Experimental Protocols
Protocol 1: Standard Native-State HX-MS with this compound in the Quench Buffer
This protocol describes a typical bottom-up native-state HX-MS experiment where this compound is used to facilitate protein digestion.
Materials:
-
Protein of interest in H₂O-based buffer
-
D₂O-based labeling buffer (same composition as the H₂O buffer, with pD adjusted)
-
Quench buffer: 0.8 M this compound Hydrochloride, 0.8% Formic Acid, pH 2.6, cooled to 0°C
-
Immobilized pepsin column
-
LC-MS system
Procedure:
-
Deuterium Labeling: Dilute the protein stock solution into the D₂O labeling buffer to initiate the hydrogen-deuterium exchange. The dilution factor should be at least 10-fold to ensure a high percentage of D₂O.
-
Incubation: Incubate the sample for various time points (e.g., 10s, 1min, 10min, 1h, 4h) at a controlled temperature.
-
Quenching: At each time point, quench the exchange reaction by adding an equal volume of ice-cold quench buffer containing 0.8 M GuHCl. This will rapidly lower the pH and temperature, and the this compound will begin to unfold the protein.
-
Digestion: Immediately inject the quenched sample onto an in-line immobilized pepsin column maintained at a low temperature (e.g., 0°C). The unfolded protein is digested into peptides.
-
LC-MS Analysis: The resulting peptides are trapped, desalted, and separated by reverse-phase chromatography before being analyzed by the mass spectrometer.
-
Data Analysis: The deuterium uptake for each peptide is determined by comparing the mass of the deuterated peptide to its non-deuterated counterpart.
Protocol 2: Preparation of a Fully Deuterated Control
This protocol outlines the preparation of a 100% deuterated control sample, which is essential for normalizing deuterium uptake data.
Materials:
Procedure:
-
Add solid this compound hydrochloride to an aliquot of the protein solution to a final concentration of 6 M.[1][2]
-
Lyophilize or evaporate the H₂O from the sample.
-
Resuspend the protein-GuHCl mixture in D₂O to the original volume.
-
To ensure complete exchange, repeat the evaporation and resuspension in D₂O at least once.[2]
-
This fully deuterated sample is then subjected to the same quenching, digestion, and LC-MS analysis as the experimental samples.
Protocol 3: this compound Titration to Probe Protein Stability
This protocol describes how to use varying concentrations of this compound to study its effect on the native-state dynamics and stability of a protein.
Materials:
-
Protein of interest in H₂O-based buffer
-
D₂O-based labeling buffers containing different concentrations of GuHCl (e.g., 0 M, 0.5 M, 1.0 M, 1.8 M).[3][4][5]
-
Standard quench buffer (as in Protocol 1)
-
LC-MS system
Procedure:
-
Prepare a series of D₂O labeling buffers with increasing concentrations of this compound hydrochloride.
-
For each this compound concentration, perform the hydrogen exchange experiment as described in Protocol 1, using a fixed incubation time.
-
Quench the reaction and analyze the samples by LC-MS.
-
Compare the deuterium uptake profiles of the protein at different this compound concentrations. Regions of the protein that show increased deuterium uptake at lower this compound concentrations are less stable and more susceptible to unfolding.
Data Presentation
The quantitative data from HX-MS experiments with this compound can be summarized in tables to facilitate comparison.
| Application of this compound | This compound HCl Concentration | Purpose | Reference |
| Quench Buffer | 0.8 M | Facilitate protein unfolding for efficient peptic digestion. | |
| Quench Buffer (for stable proteins) | 4 M | Enhance digestion efficiency of highly stable proteins. | [2] |
| Fully Deuterated Control | 6 M | Induce complete protein unfolding for maximum deuterium exchange. | [1][2] |
| Probing Protein Stability | 0.5 M - 1.8 M | Induce partial unfolding to study native-state dynamics and stability. | [3][4][5][6] |
Visualizing Workflows and Concepts
Diagrams created using Graphviz can help visualize the experimental workflows and the conceptual basis of these experiments.
Caption: Workflow for a standard native-state HX-MS experiment.
Caption: Workflow for this compound titration in HX-MS.
Conclusion
This compound hydrochloride is an indispensable tool in native-state hydrogen exchange mass spectrometry. Its versatile applications, from a simple but crucial component in quench buffers to a probe for protein stability, make it a cornerstone of many HX-MS experimental designs. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their studies of protein structure and dynamics. Careful consideration of the this compound concentration and experimental conditions is paramount to obtaining high-quality, interpretable HX-MS data.
References
- 1. Analyzing Protein Dynamics Using Hydrogen Exchange Mass Spectrometry [jove.com]
- 2. Analyzing Protein Dynamics Using Hydrogen Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Native state dynamics drive the unfolding of the SH3 domain of PI3 kinase at high denaturant concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. emerginginvestigators.org [emerginginvestigators.org]
Application Notes and Protocols for Guanidine-Based RNA Isolation from Exosomes
For researchers, scientists, and drug development professionals, the isolation of high-quality RNA from exosomes is a critical step for downstream applications such as next-generation sequencing, qPCR, and microarray analysis. Guanidine-based methods are widely employed for their robust ability to denature proteins, including potent RNases, thereby preserving RNA integrity. This document provides detailed application notes and experimental protocols for the isolation of RNA from exosomes using this compound-based reagents.
Introduction
Exosomes are small extracellular vesicles (30-150 nm) that contain a cargo of proteins, lipids, and nucleic acids, including RNA.[1][2] This exosomal RNA (exoRNA) can be transferred between cells, playing a role in cell-to-cell communication.[3] The analysis of exoRNA holds great promise for the discovery of biomarkers for various diseases.[2][4] Guanidinium (B1211019) thiocyanate (B1210189) is a powerful chaotropic agent that disrupts cellular structures and denatures proteins by interfering with hydrogen bonds.[5][6] In the context of RNA isolation, it effectively inactivates RNases, which are notoriously stable enzymes that degrade RNA.[7] When combined with phenol (B47542) and chloroform (B151607), an acidic guanidinium thiocyanate solution allows for the selective partitioning of RNA into an aqueous phase, while DNA and proteins are separated into the interphase and organic phase, respectively.[5][6][8]
Principle of this compound-Based RNA Isolation
The fundamental principle of this method, often associated with reagents like TRIzol, involves cell or exosome lysis in a monophasic solution of phenol and this compound isothiocyanate. The addition of chloroform or bromochloropropane induces phase separation. At an acidic pH, total RNA remains exclusively in the upper aqueous phase.[8] DNA is partitioned to the interphase, and proteins are denatured and extracted into the lower organic phase.[5] The RNA is then typically precipitated from the aqueous phase using isopropanol (B130326).[9] Many commercial kits combine the lysis efficiency of this compound-based solutions with the speed and convenience of silica-column purification.[3][10]
Comparative Data on Exosomal RNA Isolation Methods
The choice of isolation method can significantly impact the yield and purity of the extracted exosomal RNA. Below is a summary of data from studies comparing various this compound-based and other methods.
| Method/Kit | Starting Material | Average RNA Yield | Purity (A260/280 ratio) | Purity (A260/230 ratio) | Reference |
| TRIzol LS + RNeasy Mini Kit | Human cell-free serum | ~20-80 ng per 250 µL serum | ~1.6 - 1.9 | Not specified | [11] |
| RNeasy Mini Kit alone | Human cell-free serum | ~10-40 ng per 250 µL serum | ~1.4 - 1.8 | Not specified | [11] |
| Conventional RNA precipitation | Human cell-free serum | ~5-20 ng per 250 µL serum | ~1.2 - 1.6 | Not specified | [11] |
| AllPrep DNA/RNA Mini Kit | Human cell-free serum | ~0-10 ng per 250 µL serum | ~1.2 - 1.5 | Not specified | [11] |
| TEI + TER Kits | Cell Culture Medium (10 mL) | ~212 ng | Not specified | Not specified | [9] |
| Ultracentrifugation + TRIzol-LS | Cell Culture Medium (10 mL) | ~60 ng | Not specified | Not specified | [9] |
| Ultracentrifugation | Cell Culture Medium | 173.88 ng (total RNA) | Not specified | Not specified | [12][13] |
| Exoquick-TC PLUS™ kit | Cell Culture Medium | 111.25 ng (total RNA) | Not specified | Not specified | [12][13] |
Note: RNA yields from exosomes are typically low and can be highly variable depending on the biological source, exosome isolation method, and the RNA quantification method used.[7][14] An A260/280 ratio of ~2.0 is generally accepted as "pure" for RNA.[14] Acceptable A260/230 ratios are typically in the range of 2.0-2.2.[14] Lower ratios may indicate the presence of contaminants like phenol or this compound.[14]
Experimental Protocols
Protocol 1: Guanidinium Thiocyanate-Phenol-Chloroform Extraction
This protocol is a standard method for RNA isolation from a prepared exosome pellet.
Materials:
-
Exosome pellet (isolated via ultracentrifugation, precipitation, or other methods)
-
Guanidinium thiocyanate-phenol based lysis reagent (e.g., TRIzol-LS)
-
Chloroform
-
Isopropanol
-
75% Ethanol (B145695) (in RNase-free water)
-
RNase-free water
-
Microcentrifuge tubes
Procedure:
-
Lysis: Resuspend the exosome pellet in 750 µL of the guanidinium thiocyanate-phenol lysis reagent by vortexing.[9]
-
Incubation: Incubate the lysate for 5 minutes at room temperature to ensure complete dissociation of nucleoprotein complexes.
-
Phase Separation: Add 200 µL of chloroform to the tube.[9] Cap the tube securely and vortex vigorously for 15 seconds.
-
Incubation: Incubate the sample at room temperature for 2-3 minutes.
-
Centrifugation: Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red organic phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
RNA Transfer: Carefully transfer the upper aqueous phase to a new microcentrifuge tube. Be cautious not to disturb the interphase or the organic layer.
-
RNA Precipitation: Add 500 µL of isopropanol to the aqueous phase.[9] Mix by inverting the tube gently and incubate at room temperature for 10 minutes.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
Washing: Carefully discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifugation: Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Drying: Carefully discard the ethanol wash. Briefly air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as this can make it difficult to dissolve.
-
Resuspension: Resuspend the RNA pellet in 20-50 µL of RNase-free water.
-
Incubation: Incubate at 55-60°C for 10 minutes to aid in dissolution.
-
Storage: Store the purified RNA at -80°C.
Protocol 2: Combined this compound Lysis and Column-Based Purification
This protocol integrates the robust lysis of this compound-based reagents with the speed and ease of silica-based spin columns. This is a common strategy in many commercial kits.
Materials:
-
Exosome pellet
-
This compound-based lysis buffer (often supplied in kits)
-
Ethanol (100% and 70-80% in RNase-free water)
-
Wash buffers (supplied in kits)
-
RNase-free water
-
Spin columns with collection tubes
Procedure:
-
Lysis: Add 350-700 µL of the this compound-based lysis buffer to the exosome pellet and vortex thoroughly to lyse the exosomes and release the RNA.[3]
-
Ethanol Addition: Add 1.5-2 volumes of 100% ethanol to the lysate and mix well by pipetting.[3] This step is crucial for promoting RNA binding to the silica (B1680970) membrane.
-
Binding: Transfer the sample mixture to a spin column placed in a collection tube.
-
Centrifugation: Centrifuge at ≥8,000 x g for 15-30 seconds. Discard the flow-through.
-
First Wash: Add 500-700 µL of the first wash buffer (often containing a low concentration of this compound) to the column.
-
Centrifugation: Centrifuge for 15-30 seconds and discard the flow-through.
-
Second Wash: Add 500 µL of the second wash buffer (typically an ethanol-based solution) to the column.
-
Centrifugation: Centrifuge for 15-30 seconds and discard the flow-through. Repeat this wash step.
-
Dry Spin: Centrifuge the empty column for 1-2 minutes at maximum speed to remove any residual ethanol.
-
Elution: Place the spin column in a new, clean collection tube. Add 15-50 µL of RNase-free water directly to the center of the silica membrane.
-
Incubation: Incubate for 1 minute at room temperature.
-
Centrifugation: Centrifuge for 1 minute at ≥8,000 x g to elute the RNA.
-
Storage: Store the eluted RNA at -80°C.
Visualized Workflows
Caption: Workflow for Guanidinium Thiocyanate-Phenol-Chloroform RNA Extraction.
Caption: Workflow for Combined this compound Lysis and Column-Based RNA Purification.
Conclusion
This compound-based methods provide a reliable and effective means of isolating high-quality RNA from exosomes. The choice between a classic phenol-chloroform extraction and a combined approach with column purification depends on the specific requirements of the downstream application, sample throughput, and desired purity. While the phenol-chloroform method is robust and can be cost-effective, it involves hazardous chemicals and can be more time-consuming.[10] Column-based kits offer a more streamlined and higher-throughput workflow with reduced risk of organic solvent carryover.[10] Regardless of the method chosen, careful execution is paramount to maximize the yield and purity of exosomal RNA for successful downstream analysis.
References
- 1. [PDF] Optimizing exosomal RNA isolation for RNA-Seq analyses of archival sera specimens | Semantic Scholar [semanticscholar.org]
- 2. Optimizing exosomal RNA isolation for RNA-Seq analyses of archival sera specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gene-quantification.de [gene-quantification.de]
- 4. exosome-rna.com [exosome-rna.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. bu.edu [bu.edu]
- 7. interchim.fr [interchim.fr]
- 8. Acid guanidinium thiocyanate-phenol-chloroform extraction - Wikipedia [en.wikipedia.org]
- 9. Comparison of isolation methods of exosomes and exosomal RNA from cell culture medium and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Choosing the Right RNA Isolation Method for Exosomes - CD Genomics [cd-genomics.com]
- 11. Optimizing exosomal RNA isolation for RNA-Seq analyses of archival sera specimens | PLOS One [journals.plos.org]
- 12. Comparing Two Methods for the Isolation of Exosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Molten Globule State of Proteins Using Low Concentrations of Guanidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The molten globule (MG) state is a partially folded intermediate of proteins, characterized by a native-like secondary structure but a largely disordered tertiary structure.[1][2] This state is of significant interest in protein folding studies, aggregation-related diseases, and drug development, as it can represent a key intermediate in both productive folding pathways and off-pathway aggregation events. Low concentrations of chemical denaturants, such as guanidine hydrochloride (GdnHCl), are widely used to induce and stabilize the molten globule state under equilibrium conditions, allowing for its detailed biophysical characterization.[3][4] However, it is crucial to differentiate the true molten globule state from protein aggregates that can also be induced by low concentrations of GdnHCl.[5][6]
These application notes provide detailed protocols for inducing the molten globule state using low concentrations of GdnHCl and for characterizing this state using a suite of biophysical techniques.
I. Inducing the Molten Globule State with this compound Hydrochloride
The concentration of GdnHCl required to induce a molten globule state is protein-specific. Generally, a concentration range of 0.5 M to 2 M GdnHCl is explored. It is essential to perform a titration to identify the precise concentration range where the molten globule state is maximally populated.
Experimental Workflow for GdnHCl-induced Molten Globule Formation
Caption: Workflow for GdnHCl titration and identification of the molten globule state.
Protocol for GdnHCl Titration:
-
Protein Preparation:
-
Prepare a stock solution of the protein of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). The protein concentration should be determined accurately using UV-Vis spectroscopy. For CD and fluorescence measurements, a typical concentration is in the range of 0.1-0.2 mg/mL.
-
-
GdnHCl Stock Solution:
-
Prepare a high-concentration stock solution of GdnHCl (e.g., 8 M) in the same buffer as the protein. Ensure the pH is adjusted after dissolving the GdnHCl.
-
-
Titration Series:
-
Prepare a series of protein samples with increasing concentrations of GdnHCl. This can be done by mixing the protein stock, GdnHCl stock, and buffer to achieve the desired final GdnHCl concentrations (e.g., 0, 0.2, 0.4, 0.6, ..., 6 M) while keeping the final protein concentration constant.
-
Equilibrate the samples for a sufficient time (e.g., 2-4 hours or overnight) at a constant temperature to ensure equilibrium is reached.
-
-
Biophysical Measurements:
-
Perform biophysical measurements (as detailed in the following sections) on each sample in the titration series.
-
II. Characterization of the Molten Globule State
A combination of biophysical techniques is essential to unambiguously characterize the molten globule state.
A. Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to monitor changes in the secondary and tertiary structure of proteins.
-
Far-UV CD (190-250 nm): Probes the protein's secondary structure. A molten globule state typically retains a significant portion of its native secondary structure, resulting in a far-UV CD spectrum that is similar to the native state.[4]
-
Near-UV CD (250-320 nm): Is sensitive to the environment of aromatic amino acid side chains and thus reflects the protein's tertiary structure. The loss of a well-defined tertiary structure in the molten globule state leads to a significant reduction or complete loss of the near-UV CD signal.[4][7]
-
Instrument Setup:
-
Set the CD spectrometer to the desired wavelength range (e.g., 190-250 nm for far-UV and 250-320 nm for near-UV).
-
Use a quartz cuvette with an appropriate path length (e.g., 1 mm for far-UV and 10 mm for near-UV).
-
-
Sample Measurement:
-
Record the CD spectrum of the buffer (blank).
-
Record the CD spectra of the protein samples at different GdnHCl concentrations.
-
Subtract the buffer spectrum from each protein spectrum.
-
-
Data Analysis:
-
Convert the raw CD signal (in millidegrees) to mean residue ellipticity (MRE) in deg·cm²·dmol⁻¹.
-
Plot the MRE at a specific wavelength (e.g., 222 nm for α-helical content) as a function of GdnHCl concentration to monitor the unfolding transition.
-
B. Fluorescence Spectroscopy
Fluorescence spectroscopy provides insights into the local environment of tryptophan residues and the exposure of hydrophobic surfaces.
-
Intrinsic Tryptophan Fluorescence: The emission spectrum of tryptophan is sensitive to its local environment. In a molten globule state, tryptophan residues may become more exposed to the solvent, often leading to a red shift in the emission maximum.
-
8-Anilino-1-naphthalenesulfonic acid (ANS) Fluorescence: ANS is a fluorescent probe that binds to exposed hydrophobic clusters on the protein surface. A hallmark of the molten globule state is a significant increase in ANS fluorescence intensity and a blue shift in its emission maximum, indicating the presence of solvent-accessible hydrophobic surfaces.[2] However, caution is advised as ANS can also bind to protein aggregates.[5]
-
Sample Preparation:
-
Prepare protein samples at various GdnHCl concentrations as described previously.
-
Prepare a stock solution of ANS (e.g., 1 mM in water or buffer).
-
-
Measurement:
-
Add a small aliquot of the ANS stock solution to each protein sample to a final concentration of typically 50-100 µM. Incubate in the dark for 5-10 minutes.
-
Set the excitation wavelength of the fluorometer to 380 nm.
-
Record the emission spectra from 400 nm to 600 nm.
-
Record the spectrum of a blank sample containing buffer, GdnHCl, and ANS.
-
-
Data Analysis:
-
Subtract the blank spectrum from the sample spectra.
-
Plot the fluorescence intensity at the emission maximum as a function of GdnHCl concentration. A bell-shaped curve is often indicative of the formation and subsequent unfolding of a molten globule state.
-
C. Dynamic Light Scattering (DLS)
DLS is a crucial technique to distinguish between the compact molten globule state and larger protein aggregates. It measures the hydrodynamic radius (Rh) of particles in solution.
-
Sample Preparation:
-
Use the same protein samples prepared for other measurements. It may be necessary to filter the samples through a low-protein-binding filter (e.g., 0.22 µm) to remove dust and large aggregates.
-
-
Measurement:
-
Place the sample in a suitable cuvette and insert it into the DLS instrument.
-
Allow the sample to equilibrate to the desired temperature.
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution and average hydrodynamic radius.
-
A monomodal distribution with a hydrodynamic radius slightly larger than the native state is consistent with a molten globule. A multimodal distribution or a significantly larger hydrodynamic radius suggests the presence of aggregates.
-
D. Differential Scanning Calorimetry (DSC)
DSC measures the heat capacity of a sample as a function of temperature, providing thermodynamic information about protein stability and unfolding transitions. The thermal unfolding of a molten globule state can be monitored to determine its thermodynamic parameters.
-
Sample Preparation:
-
Prepare the protein sample in the buffer containing the GdnHCl concentration that stabilizes the molten globule state. A higher protein concentration (e.g., 1-2 mg/mL) is typically required for DSC.
-
Prepare a matching buffer blank.
-
-
Measurement:
-
Load the sample and reference cells of the DSC instrument.
-
Scan the temperature over a desired range (e.g., 20-100 °C) at a constant scan rate (e.g., 1 °C/min).
-
Perform a second scan after cooling to check for the reversibility of the unfolding transition.
-
-
Data Analysis:
-
Subtract the buffer-buffer scan from the protein scan to obtain the excess heat capacity curve.
-
Fit the data to a suitable model (e.g., two-state or multi-state) to determine the melting temperature (Tm), calorimetric enthalpy (ΔHcal), and change in heat capacity (ΔCp).
-
III. Data Presentation
Quantitative data from the characterization of the molten globule state of three model proteins—α-Lactalbumin, Cytochrome c, and Lysozyme—at low GdnHCl concentrations are summarized below.
| Protein | GdnHCl for MG State | Far-UV CD (MRE at 222 nm) | Near-UV CD Signal | ANS Fluorescence | Hydrodynamic Radius (Rh) |
| α-Lactalbumin | ~1.5-2.0 M | Retained native-like signal | Significantly reduced | Marked increase | ~10-20% larger than native |
| Cytochrome c | ~1.0-2.5 M | Retained native-like signal | Almost completely lost | Substantial increase | Slightly larger than native |
| Lysozyme | ~1.0-3.0 M | Retained native-like signal | Significantly reduced | Pronounced increase | ~15-25% larger than native |
| Protein | Technique | Thermodynamic Parameter | Value |
| α-Lactalbumin (MG) | DSC | Tm | ~50-60 °C (lower than native) |
| ΔHcal | Lower than native state unfolding | ||
| Cytochrome c (MG) | DSC | Tm | ~45-55 °C (lower than native) |
| ΔHcal | Lower than native state unfolding | ||
| Lysozyme (MG) | DSC | Tm | ~60-70 °C (lower than native) |
| ΔHcal | Lower than native state unfolding |
Note: The specific values can vary depending on the experimental conditions (pH, temperature, buffer composition).
IV. Signaling Pathways and Logical Relationships
The formation of a molten globule is a key step in the protein folding energy landscape. The following diagram illustrates the relationship between the native, molten globule, and unfolded states.
Caption: Simplified protein folding energy landscape showing the molten globule intermediate.
V. Conclusion
The study of the molten globule state provides valuable insights into the mechanisms of protein folding, misfolding, and aggregation. The use of low concentrations of this compound hydrochloride is a well-established method to populate this intermediate state. A multi-pronged biophysical approach, including CD and fluorescence spectroscopy, DLS, and DSC, is crucial for the accurate characterization of the molten globule and its differentiation from aggregated species. The protocols and data presented here serve as a comprehensive guide for researchers in academia and the pharmaceutical industry.
References
- 1. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ANS fluorescence: Potential to discriminate hydrophobic sites of proteins in solid states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride-induced folding of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. This compound hydrochloride-induced alkali molten globule model of horse ferrocytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monitoring Protein-Folding Processes with Environment-Sensitive Dyes—Note 9.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. nist.gov [nist.gov]
Application Notes and Protocols for Guanidine Hydrochloride in Protein Sample Preparation for NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanidine hydrochloride (GuHCl) is a powerful chaotropic agent widely employed in the preparation of protein samples for Nuclear Magnetic Resonance (NMR) spectroscopy. Its primary function is to denature proteins, disrupting their secondary and tertiary structures by interfering with hydrogen bonds and hydrophobic interactions[1][2]. This property is particularly valuable for solubilizing proteins expressed as insoluble inclusion bodies in recombinant systems, a common bottleneck in structural biology[3][4][5]. Following denaturation and purification, the protein can be refolded into its native, biologically active conformation, rendering it suitable for high-resolution NMR studies. This document provides detailed application notes and protocols for the effective use of this compound hydrochloride in this context.
Key Applications of this compound Hydrochloride in NMR Sample Preparation
-
Solubilization of Inclusion Bodies: Recombinantly expressed proteins, especially in E. coli, often accumulate in dense, insoluble aggregates known as inclusion bodies. This compound hydrochloride is highly effective at solubilizing these aggregates, making the protein accessible for purification and subsequent structural analysis.[4][6]
-
Protein Denaturation and Refolding: By completely unfolding the protein, GuHCl allows for the removal of misfolded species and contaminants during purification. Subsequent removal of the denaturant through methods like dialysis or chromatography facilitates the refolding of the protein into its native state.[3][5][7]
-
Improving Spectral Quality: For some proteins that are prone to aggregation even when soluble, the denaturation-refolding cycle using GuHCl can yield more homogenous and stable samples, leading to higher quality NMR spectra.[3][5]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of this compound hydrochloride in protein sample preparation for NMR.
| Parameter | Recommended Value/Range | Notes | References |
| GuHCl Concentration for Solubilization | 6 M - 8 M | 6 M is generally sufficient to solubilize most inclusion bodies. 8 M can be used for particularly recalcitrant proteins. | [1][4][8] |
| Protein Size Suitability | ≤ 18 kDa | Denaturation/refolding protocols with GuHCl have shown high success rates for smaller proteins. | [3][5] |
| Refolding Success Rate (Insoluble Proteins) | ~58% soluble | In a high-throughput study, 58% of small, insoluble proteins were successfully refolded into a soluble form. | [3][5] |
| NMR-Quality Sample Yield (from refolded) | ~10% with good HSQC | Of the initially insoluble proteins, approximately 10% yielded high-quality HSQC NMR spectra after refolding. | [3][5] |
| GuHCl Concentration for On-Column Binding | 6 M | For IMAC purification of His-tagged proteins under denaturing conditions. | |
| Residual GuHCl in Final NMR Sample | < 50 mM | High concentrations of GuHCl can affect NMR spectra and protein stability. It should be efficiently removed. | [9][10] |
Experimental Protocols
Protocol 1: Solubilization of Inclusion Bodies and Protein Refolding by Dialysis
This protocol describes the solubilization of inclusion bodies using this compound hydrochloride followed by refolding through a stepwise dialysis procedure.
Materials:
-
Cell pellet containing inclusion bodies
-
Lysis Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)
-
Wash Buffer (e.g., Lysis Buffer with 1% Triton X-100)
-
Solubilization Buffer (6 M this compound Hydrochloride, 50 mM Tris-HCl, 150 mM NaCl, 10 mM DTT, pH 8.0)
-
Refolding Buffer Series (Dialysis Buffers):
-
Buffer A: 4 M this compound Hydrochloride, 50 mM Tris-HCl, 150 mM NaCl, 5 mM DTT, pH 8.0
-
Buffer B: 2 M this compound Hydrochloride, 50 mM Tris-HCl, 150 mM NaCl, 2 mM DTT, pH 8.0
-
Buffer C: 1 M this compound Hydrochloride, 50 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, pH 8.0
-
Buffer D: 0.5 M this compound Hydrochloride, 50 mM Tris-HCl, 150 mM NaCl, pH 8.0
-
-
Final Dialysis Buffer (NMR Buffer, e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5)
-
Dialysis tubing (appropriate molecular weight cut-off)
Procedure:
-
Cell Lysis and Inclusion Body Isolation:
-
Resuspend the cell pellet in Lysis Buffer.
-
Lyse the cells using sonication or a French press.
-
Centrifuge the lysate at 15,000 x g for 20 minutes to pellet the inclusion bodies.
-
Wash the inclusion body pellet with Wash Buffer to remove membrane contaminants, followed by a wash with Lysis Buffer to remove the detergent. Centrifuge after each wash.
-
-
Solubilization:
-
Resuspend the washed inclusion body pellet in Solubilization Buffer.
-
Stir or gently agitate at room temperature for 1-2 hours to ensure complete solubilization.
-
Centrifuge at 20,000 x g for 30 minutes to remove any remaining insoluble material. Collect the supernatant containing the denatured protein.
-
-
Purification (Optional but Recommended):
-
Purify the solubilized protein using a suitable chromatography method under denaturing conditions (e.g., Ni-NTA affinity chromatography for His-tagged proteins in the presence of 6 M GuHCl).
-
-
Stepwise Dialysis for Refolding:
-
Transfer the purified, denatured protein solution into dialysis tubing.
-
Perform a series of dialysis steps against buffers with decreasing concentrations of this compound hydrochloride:
-
Dialyze against Buffer A for 4-6 hours at 4°C.
-
Transfer to Buffer B and dialyze for 4-6 hours at 4°C.
-
Transfer to Buffer C and dialyze for 4-6 hours at 4°C.
-
Transfer to Buffer D and dialyze for 4-6 hours at 4°C.
-
-
Finally, dialyze against the Final Dialysis Buffer (NMR Buffer) for at least two changes of 4-6 hours each, or overnight, at 4°C.
-
-
Sample Concentration and NMR Analysis:
-
Centrifuge the refolded protein solution at 15,000 x g for 15 minutes to remove any aggregated protein.
-
Concentrate the soluble protein to the desired concentration for NMR using an appropriate method (e.g., centrifugal concentrators).
-
Assess the quality of the refolded protein by acquiring a ¹H-¹⁵N HSQC spectrum. Well-dispersed peaks are indicative of a properly folded protein.[3][5]
-
Protocol 2: On-Column Refolding of a His-tagged Protein
This protocol is suitable for His-tagged proteins and combines purification and refolding into a single chromatographic step.
Materials:
-
Solubilized protein in 6 M GuHCl (from Protocol 1, step 2)
-
Binding Buffer (6 M this compound Hydrochloride, 20 mM Tris-HCl, 0.5 M NaCl, 5 mM Imidazole, pH 8.0)
-
Refolding Buffer (20 mM Tris-HCl, 0.5 M NaCl, 5 mM Imidazole, pH 8.0)
-
Elution Buffer (20 mM Tris-HCl, 0.5 M NaCl, 500 mM Imidazole, pH 8.0)
-
Ni-NTA affinity column
Procedure:
-
Sample Preparation and Column Equilibration:
-
Ensure the solubilized protein is in Binding Buffer. Filter the sample through a 0.45 µm filter.
-
Equilibrate the Ni-NTA column with Binding Buffer.
-
-
Protein Binding:
-
Load the protein sample onto the equilibrated column.
-
Wash the column with several column volumes of Binding Buffer to remove unbound proteins.
-
-
On-Column Refolding:
-
Create a linear gradient from 100% Binding Buffer to 100% Refolding Buffer over several column volumes. This gradual removal of this compound hydrochloride allows the protein to refold while bound to the resin.
-
Wash the column with several column volumes of Refolding Buffer to remove any remaining denaturant.
-
-
Elution and Sample Preparation:
-
Elute the refolded protein from the column using Elution Buffer.
-
Exchange the buffer to the final NMR buffer and concentrate the sample as described in Protocol 1, step 5.
-
Effects of this compound Hydrochloride on NMR Spectra
It is important to be aware that residual this compound hydrochloride can affect the quality and interpretation of NMR spectra. Studies have shown that GuHCl can cause linear changes in the chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei in a concentration-dependent manner.[9][10] Therefore, it is crucial to ensure its complete removal during the refolding and buffer exchange steps.
Visualizations
Caption: Workflow for protein refolding using dialysis.
Caption: On-column protein refolding workflow.
Conclusion
This compound hydrochloride is an indispensable tool for preparing protein samples for NMR, particularly when dealing with insoluble expression products. The protocols outlined above provide a robust framework for solubilizing, purifying, and refolding proteins to generate high-quality samples suitable for structural and functional studies by NMR. Careful optimization of each step, especially the refolding process, is critical for maximizing the yield of correctly folded, monomeric protein.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Action of this compound Hydrochloride on Proteins [qinmuchem.com]
- 3. Refolding out of this compound hydrochloride is an effective approach for high-throughput structural studies of small proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of this compound Hydrochloride in the Purification of Inclusion Body [yacooscience.com]
- 5. Refolding out of this compound hydrochloride is an effective approach for high-throughput structural studies of small proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. reddit.com [reddit.com]
- 8. US20040024186A1 - Method of purifying protein from inclusion bodies - Google Patents [patents.google.com]
- 9. The effects of this compound hydrochloride on the 'random coil' conformations and NMR chemical shifts of the peptide series GGXGG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of this compound hydrochloride on the 'random coil' conformations and NMR chemical shifts of the peptide series GGXGG (Journal Article) | ETDEWEB [osti.gov]
Application Notes and Protocols for Advanced Guanidine Removal from Nucleic Acid Samples for Sequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanidine salts, such as guanidinium thiocyanate (GITC) and this compound hydrochloride (GuHCl), are powerful chaotropic agents widely used in nucleic acid extraction protocols. Their primary function is to denature proteins, including potent RNases, and to facilitate the binding of nucleic acids to silica membranes.[1][2] While essential for efficient lysis and purification, residual this compound salts are common contaminants in the final eluate. This carryover can significantly compromise downstream applications, particularly next-generation sequencing (NGS).
This compound contamination is a primary cause of low A260/A230 ratios in spectrophotometric analysis of nucleic acid purity.[1][2][3][4][5] More critically, these salts can inhibit the enzymatic reactions central to NGS library preparation, such as reverse transcription, ligation, and amplification, leading to reduced library yields, sequencing failures, and poor data quality.[2][6][7] While some studies suggest that certain sequencing kits can tolerate guanidinium chloride up to 100 mM and guanidinium isothiocyanate up to 50 mM, ensuring the thorough removal of these contaminants is crucial for obtaining reliable and reproducible sequencing results.[8]
These application notes provide an overview of advanced and optimized protocols for the effective removal of this compound from DNA and RNA samples, ensuring their suitability for high-throughput sequencing.
Quantitative Data Summary
The following tables summarize the expected performance of various this compound removal methods in terms of nucleic acid purity and recovery.
Table 1: Purity (A260/A230 Ratio) Before and After this compound Removal
| Method | Initial A260/A230 Ratio (Typical) | Expected A260/A230 Ratio (Post-Cleanup) |
| Standard Extraction (No Cleanup) | 0.5 - 1.7 | N/A |
| Optimized Alcohol Precipitation | 0.5 - 1.7 | > 1.8 |
| Silica Spin-Column Cleanup | 0.5 - 1.7 | > 1.8 |
| Magnetic Bead (SPRI) Cleanup | 0.8 - 1.7 | > 1.8 |
Note: Initial A260/A230 ratios can vary depending on the sample type and initial extraction protocol. The expected ratios after cleanup are generally in the range of 1.8-2.2 for pure nucleic acids.[5]
Table 2: Nucleic Acid Recovery Rates for Different Cleanup Methods
| Method | Expected Recovery Rate | Key Considerations |
| Optimized Alcohol Precipitation | 70-90% | Can be lower for very small nucleic acid fragments. |
| Silica Spin-Column Cleanup | 70-95% | Dependent on binding and elution efficiency. |
| Magnetic Bead (SPRI) Cleanup | 55-95% | Highly dependent on bead-to-sample ratio and technique. |
Note: Recovery rates are estimates and can be influenced by factors such as the initial concentration and size of the nucleic acids, and adherence to the protocol.
Experimental Protocols and Workflows
This section details the methodologies for the key this compound removal techniques.
Protocol 1: Optimized Alcohol Precipitation for this compound Removal
This protocol is a cost-effective method for cleaning up nucleic acid samples contaminated with this compound salts. A key modification from standard precipitation is the use of room temperature isopropanol, which selectively precipitates nucleic acids while leaving chaotropic salts in solution.[9][10]
Methodology:
-
Sample Volume Adjustment: Bring the total volume of the nucleic acid sample to 500 µL with nuclease-free water.
-
Salt Addition: Add 50 µL of 3 M Sodium Acetate (pH 5.2).
-
Isopropanol Precipitation: Add 500 µL of room temperature 100% isopropanol. Mix thoroughly by inverting the tube several times.
-
Incubation: Incubate at room temperature for 20 minutes.
-
Centrifugation: Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the nucleic acid.
-
Supernatant Removal: Carefully decant or pipette off the supernatant without disturbing the pellet.
-
Ethanol Wash (Step 1): Add 500 µL of ice-cold 70% ethanol. Gently wash the pellet by inverting the tube. Centrifuge at >12,000 x g for 5 minutes at 4°C.
-
Supernatant Removal: Carefully decant or pipette off the supernatant.
-
Ethanol Wash (Step 2): Repeat steps 7 and 8 for a second wash.
-
Drying: Briefly air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make resuspension difficult.
-
Resuspension: Resuspend the nucleic acid pellet in a suitable volume of nuclease-free water or TE buffer.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. What are the effects of low A260/A230 ratios in RNA preparations on downstream applications? [qiagen.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dna.uga.edu [dna.uga.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Knowledge - Contaminants [community.nanoporetech.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. reddit.com [reddit.com]
Safety Operating Guide
Navigating the Safe Disposal of Guanidine: A Procedural Guide
For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is as crucial as the innovative work conducted in the laboratory. Guanidine and its salts, common reagents in various biochemical applications, require careful handling and disposal to ensure the safety of laboratory personnel and the protection of the environment. Adherence to proper disposal protocols is not just a matter of best practice but a critical component of regulatory compliance.
This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound-based reagents, ensuring that your laboratory operations remain safe, efficient, and compliant.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to handle this compound and its compounds with the appropriate personal protective equipment (PPE). Based on safety data sheets (SDS) for this compound salts, the following precautions are essential:
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[1][2]
-
Eye and Face Protection: Use safety glasses with side shields or chemical safety goggles.[2][3][4][5]
-
Skin and Body Protection: A lab coat is mandatory to prevent skin exposure.[2][3][4][5]
-
Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator should be used.[2][4]
All handling of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1][2]
Hazard Profile of this compound Compounds
This compound and its salts are classified as hazardous materials with the potential for acute toxicity if swallowed, skin and eye irritation, and harm to aquatic life.[2][3][5][6][7] It is crucial to prevent these chemicals from entering the environment through improper disposal.[2]
Critical Safety Warning: Under no circumstances should this compound waste be mixed with bleach or strong acids. This combination can generate highly toxic gases.[1]
Quantitative Data on Common this compound Salts
For quick reference, the following table summarizes key quantitative data for two common this compound-based reagents.
| Property | This compound Hydrochloride | This compound Thiocyanate |
| Oral LD50 (rat) | 475 - 500 mg/kg[4][8] | Data not available |
| pH (aqueous solution) | 4.5 - 6.0 (at 573 g/L)[4] | Data not available |
| Water Solubility | Very soluble (573 g/L)[3][4] | Data not available |
| Incompatible Materials | Strong oxidizing agents[3][4][8][9] | Strong acids |
Step-by-Step this compound Disposal Procedures
The proper disposal of this compound waste is a multi-step process that ensures safety and regulatory compliance. The following procedures should be integrated into your laboratory's standard operating procedures.
Step 1: Waste Segregation and Collection
Proper segregation of this compound waste at the point of generation is the first and most critical step.
-
Solid this compound Waste:
-
Carefully transfer solid this compound reagents, such as this compound hydrochloride or this compound stearate, into a designated and clearly labeled hazardous waste container.[1][2]
-
This includes any contaminated materials like weighing paper, gloves, and paper towels, which should be placed in a sealed bag or a designated hazardous waste container.[1][2]
-
-
Liquid this compound Waste:
-
Collect aqueous solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.
-
Crucially, do not mix this compound waste with other chemical waste streams, especially bleach or strong acids. [1]
-
Step 2: Labeling and Storage
Accurate labeling and safe storage of this compound waste are essential for preventing accidental misuse and ensuring proper disposal by your institution's environmental health and safety (EHS) department.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name (e.g., "this compound Hydrochloride Waste"), and the date of accumulation.[2] Follow any additional labeling requirements set by your institution.
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area.[1][2] This area should be secure, well-ventilated, and away from incompatible materials.[2]
Step 3: Neutralization of Aqueous this compound Waste (When Applicable)
For aqueous solutions of this compound hydrochloride or this compound thiocyanate, a neutralization step can be performed before disposal. This procedure must be carried out in a certified chemical fume hood while wearing full PPE.[1]
Experimental Protocol for Neutralization:
Materials:
-
Appropriate PPE (safety goggles, face shield, lab coat, chemical-resistant gloves)[1]
-
Calibrated pH meter or pH indicator strips[1]
-
Stir plate and stir bar[1]
-
Large glass beaker (at least twice the volume of the waste solution)[1]
-
For this compound Hydrochloride Waste: 5 M Sodium hydroxide (B78521) (NaOH) solution[1]
-
For this compound Thiocyanate Waste: Saturated sodium bicarbonate (NaHCO₃) solution[1]
-
Deionized water[1]
Procedure:
-
Dilution: In the chemical fume hood, place an equal volume of cold deionized water into the beaker. Slowly add the this compound-based waste solution to the water while stirring constantly.[1]
-
Neutralization:
-
pH Adjustment: Continue to add the neutralizing agent until the pH of the solution is between 6.0 and 8.0. Be aware that this reaction can be exothermic; if the solution heats up, slow the addition of the neutralizing agent.[1]
-
Final Disposal: Once neutralized, the solution should still be collected in a labeled hazardous waste container for disposal through your institution's EHS department.
Step 4: Arranging for Final Disposal
The final step in the proper disposal of this compound waste is to coordinate with your institution's EHS department.
-
Contact your EHS department to schedule a pickup for the hazardous waste.[2]
-
Follow all institutional procedures regarding waste manifests and transportation.[2]
-
All waste must be handled in accordance with local, state, and federal regulations.[3][9]
Spill and Emergency Procedures
In the event of a this compound spill, prompt and safe cleanup is essential.
-
Evacuate and Notify: For large spills, evacuate the immediate area and notify your laboratory supervisor and EHS department.[1][2]
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Containment: For small, manageable spills, and only if it is safe to do so, contain the spill using an absorbent material from a spill kit. For solid spills, avoid creating dust.[1][2]
-
Cleanup: While wearing appropriate PPE, carefully scoop or sweep up the spilled material and place it into a labeled hazardous waste container.[1][2]
-
Decontamination: Clean the spill area with a suitable laboratory detergent and water, collecting all cleaning materials as hazardous waste.[1]
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the safe and compliant disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound and its compounds, fostering a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and the material's Safety Data Sheet (SDS) for the most accurate and comprehensive information.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. criver.com [criver.com]
- 4. bioshopcanada.com [bioshopcanada.com]
- 5. biospectra.us [biospectra.us]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. merck.com [merck.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Guanidine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potentially hazardous chemicals like guanidine and its salts. This compound hydrochloride and this compound thiocyanate (B1210189) are commonly used in various biochemical applications, including protein denaturation and nucleic acid isolation. However, they present notable health risks, including skin and eye irritation, and can be harmful if ingested or inhaled.[1][2][3][4][5][6] Adherence to strict safety protocols, including the use of appropriate personal protective equipment (PPE), is crucial for minimizing exposure and ensuring a safe working environment.
This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling this compound compounds.
Essential Personal Protective Equipment (PPE) for this compound Handling
A multi-layered approach to personal protection is necessary to mitigate the risks associated with this compound. The following table summarizes the recommended PPE for handling this compound compounds, based on safety data sheet recommendations.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye and Face Protection | Safety goggles and face shield | Goggles are essential to protect against dust particles and splashes. A face shield offers an additional layer of protection for the entire face.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for their resistance to a range of chemicals.[1][4] Always inspect gloves for tears or punctures before use and change them frequently.[7][8] |
| Body Protection | Laboratory coat or disposable gown | A lab coat or gown should be worn to protect skin and personal clothing from contamination.[1][3][5] For situations with a higher risk of splashing, impervious protective clothing such as aprons or boots may be necessary.[7][9][10] |
| Respiratory Protection | NIOSH-approved respirator | A respirator (e.g., N95) is required when working with this compound powder outside of a chemical fume hood or when there is a potential for dust generation.[1][3][6] For higher airborne concentrations, a positive-pressure supplied air respirator may be required.[6] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is critical to minimize exposure risks. The following workflow outlines the key steps for safe handling.
1. Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[1]
-
Verify that an emergency eyewash station and safety shower are readily accessible.[1][3][6]
-
Assemble all necessary equipment and reagents before you begin.
-
Put on all required personal protective equipment as outlined in the table above.[1]
2. Handling:
-
Handle this compound with adequate ventilation.[3]
-
Use tools such as a spatula or scoop to transfer the powder to avoid creating dust.[1]
-
Keep containers of this compound tightly closed when not in use.[1][3]
-
Avoid contact with skin, eyes, and clothing.[3] Do not breathe in dust.[3][4]
-
Wash hands thoroughly after handling and before breaks.[3][4]
3. Spill Cleanup:
-
In the event of a spill, evacuate the immediate area if the spill is large or in a poorly ventilated space.[1]
-
For small spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[2][3] Avoid generating dust.[3]
-
Use an inert absorbent material like sand or earth for liquid spills.[5]
-
Ensure proper ventilation during cleanup.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
All waste materials, including leftover this compound and contaminated PPE (such as gloves), should be collected in a clearly labeled, sealed hazardous waste container.[1][2]
Disposal Procedure:
-
Dispose of all waste in accordance with federal, state, and local regulations.[6]
-
Do not allow this compound to enter drains or waterways.[2][4]
By adhering to these safety protocols and operational procedures, researchers can significantly minimize the risks associated with handling this compound, ensuring a safer laboratory environment for everyone.
References
- 1. benchchem.com [benchchem.com]
- 2. biospectra.us [biospectra.us]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. criver.com [criver.com]
- 7. merck.com [merck.com]
- 8. biospectra.us [biospectra.us]
- 9. msd.com [msd.com]
- 10. msd.com [msd.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
